1,5-Bis(4-fluorophenyl)pentan-3-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1,5-bis(4-fluorophenyl)pentan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2O/c18-15-7-1-13(2-8-15)5-11-17(20)12-6-14-3-9-16(19)10-4-14/h1-4,7-10H,5-6,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKNDQZURBPRFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)CCC2=CC=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60622525 | |
| Record name | 1,5-Bis(4-fluorophenyl)pentan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174485-41-7 | |
| Record name | 1,5-Bis(4-fluorophenyl)pentan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1,5-Bis(4-fluorophenyl)pentan-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,5-Bis(4-fluorophenyl)pentan-3-one is a fluorinated diarylpentanoid, a class of organic compounds recognized for their diverse biological activities. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its structural details, physicochemical characteristics, and a plausible synthetic route. While specific experimental data for this particular saturated ketone is limited in publicly available literature, this guide draws upon information on structurally related compounds to offer valuable insights for researchers in medicinal chemistry and drug development. The potential for this molecule to serve as a scaffold in the design of novel therapeutic agents is highlighted, warranting further investigation into its pharmacological profile.
Chemical Identity and Properties
This compound is characterized by a five-carbon pentan-3-one backbone symmetrically substituted with two 4-fluorophenyl groups at the 1 and 5 positions. The presence of fluorine atoms can significantly influence the molecule's metabolic stability and binding affinity to biological targets.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source/Comment |
| IUPAC Name | This compound | Inferred from structure |
| CAS Number | 174485-41-7 | [2] |
| Molecular Formula | C₁₇H₁₆F₂O | [1] |
| Molecular Weight | 274.31 g/mol | [1] |
| Melting Point | Not available | Data not found in searches |
| Boiling Point | Not available | Data not found in searches |
| Solubility | Not available | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. |
Synthesis
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
General Experimental Protocol for Catalytic Hydrogenation of Diarylpentadienones
The following is a generalized protocol based on the hydrogenation of similar diarylpentadienone structures. Optimization for the specific substrate would be necessary.
Materials:
-
(1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one
-
Palladium on carbon (10% Pd/C)
-
Solvent (e.g., Ethanol, Ethyl Acetate, or Methanol)
-
Hydrogen gas (H₂)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Dissolution: Dissolve (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one in a suitable solvent in a hydrogenation flask.
-
Inerting: Purge the flask with an inert gas to remove air.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution.
-
Hydrogenation: Connect the flask to a hydrogen source and purge with hydrogen. Maintain a positive pressure of hydrogen (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not available, the expected spectroscopic data can be predicted based on its structure.
¹H NMR:
-
Aromatic protons on the 4-fluorophenyl rings would appear as multiplets in the aromatic region (δ 7.0-7.3 ppm).
-
The methylene protons adjacent to the carbonyl group (-CH₂-C=O) would likely appear as a triplet.
-
The methylene protons adjacent to the phenyl groups (Ar-CH₂-) would also likely appear as a triplet.
¹³C NMR:
-
The carbonyl carbon would be observed as a singlet at a characteristic downfield shift (δ > 200 ppm).
-
Aromatic carbons would appear in the region of δ 115-165 ppm, showing characteristic splitting patterns due to fluorine coupling.
-
The methylene carbons would be observed in the aliphatic region.
IR Spectroscopy:
-
A strong absorption band characteristic of the ketone carbonyl stretch (C=O) would be expected around 1715 cm⁻¹.
-
Bands corresponding to C-H stretching of the aromatic and aliphatic groups would be present.
-
A strong band corresponding to the C-F stretch would also be expected.
Mass Spectrometry:
-
The molecular ion peak (M⁺) would be observed at m/z = 274.1.
-
Fragmentation patterns would likely involve cleavage adjacent to the carbonyl group and loss of the fluorophenylalkyl fragments.
Potential Biological Activity and Signaling Pathways
As a member of the diarylpentanoid class, this compound is a candidate for a range of biological activities. Studies on related diarylpentanoids have demonstrated cytotoxic, anti-inflammatory, and neuroprotective effects.[3][4]
Cytotoxic and Anti-Cancer Potential
Numerous diarylpentanoids, particularly the unsaturated α,β-unsaturated ketone derivatives, have shown significant cytotoxic activity against various cancer cell lines.[5][6][7] The mechanism of action often involves the induction of apoptosis. While the saturation of the double bonds in this compound may alter its reactivity and biological targets, it remains a valuable scaffold for further derivatization and investigation as a potential anti-cancer agent.
Caption: General mechanism of diarylpentanoid-induced cytotoxicity.
Anti-Inflammatory Activity
Diarylpentanoids have been investigated for their anti-inflammatory properties.[8] The mechanism often involves the inhibition of pro-inflammatory mediators. The structure of this compound suggests it could be explored for its potential to modulate inflammatory pathways.
Caption: Inhibition of inflammatory pathways by diarylpentanoids.
Neuroprotective Effects
Some diarylheptanoids and related compounds have shown promise as neuroprotective agents, suggesting that diarylpentanoids could also be investigated for their potential in treating neurodegenerative diseases.[4][9]
Conclusion
This compound is a structurally interesting diarylpentanoid with potential for biological activity. While specific experimental data for this compound is currently scarce, this guide provides a foundational understanding of its chemical properties and a logical approach to its synthesis and characterization. The broader activities of the diarylpentanoid class suggest that this compound and its derivatives are worthy of further investigation by researchers in drug discovery and development, particularly in the areas of oncology, inflammation, and neurodegenerative diseases. Future research should focus on the synthesis and thorough biological evaluation of this and related saturated diarylpentanoids to fully elucidate their therapeutic potential.
References
- 1. This compound | 174485-41-7 | Benchchem [benchchem.com]
- 2. 1,5-BIS-(4-FLUORO-PHENYL)-PENTAN-3-ONE | 174485-41-7 [chemicalbook.com]
- 3. Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,5-Diaryl-3-oxo-1,4-pentadienes: A Case for Antineoplastics with Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
In-Depth Technical Guide: 1,5-Bis(4-fluorophenyl)pentan-3-one
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 174485-41-7
This technical guide provides a comprehensive overview of 1,5-Bis(4-fluorophenyl)pentan-3-one, a member of the diarylpentanoid class of organic compounds. While detailed experimental data for this specific molecule is limited in publicly available literature, this document compiles the known information and supplements it with data and protocols relevant to the broader diarylpentanoid class to provide a foundational resource for research and development.
Core Compound Data
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 174485-41-7 |
| Molecular Formula | C₁₇H₁₆F₂O |
| Molecular Weight | 274.3 g/mol |
Physicochemical Properties (Predicted and General)
| Property | Predicted/Inferred Value |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and ethanol |
| Purity | Commercially available with a purity of around 95% |
Synthesis of Diarylpentanoids: A General Experimental Protocol
The synthesis of this compound is not explicitly detailed in the available literature. However, a common method for synthesizing diarylpentanoids is through a Claisen-Schmidt condensation. The following is a generalized protocol that could be adapted for the synthesis of the target compound.
Reaction: This method typically involves the condensation of a ketone with an appropriately substituted benzaldehyde in the presence of an acid or base catalyst.
Materials:
-
4-fluorobenzaldehyde
-
Acetone
-
Ethanol
-
Sodium hydroxide (NaOH) or Hydrochloric acid (HCl)
-
Stirring apparatus
-
Reaction flask
-
Filtration apparatus
-
Recrystallization solvents
Procedure:
-
Dissolve 4-fluorobenzaldehyde in ethanol in a reaction flask equipped with a stirrer.
-
Add acetone to the solution. The molar ratio of aldehyde to ketone is a critical parameter to optimize.
-
Slowly add a solution of NaOH or HCl in ethanol to the reaction mixture while stirring.
-
Continue stirring at room temperature or with gentle heating for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, neutralize the catalyst if necessary.
-
Precipitate the product by pouring the reaction mixture into cold water.
-
Collect the solid product by filtration and wash it with water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol).
Logical Workflow for Synthesis
Generalized synthesis workflow for diarylpentanoids.
Potential Biological Activity and Signaling Pathways
While specific biological data for this compound is scarce, diarylpentanoids as a class are known to exhibit a range of biological activities, most notably anticancer properties. These effects are often mediated through the modulation of key cellular signaling pathways.
Potential Signaling Pathways Affected by Diarylpentanoids:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): Diarylpentanoids have been shown to inhibit the NF-κB signaling pathway, which is constitutively active in many cancers and plays a crucial role in inflammation, cell proliferation, and survival.
-
MAPK/ERK (Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase): This pathway is central to regulating cell growth, differentiation, and survival. Some diarylpentanoids can modulate MAPK/ERK signaling, leading to cell cycle arrest and apoptosis in cancer cells.
-
STAT (Signal Transducer and Activator of Transcription): The STAT signaling pathway is involved in cell growth and apoptosis. Dysregulation of this pathway is common in cancer, and some diarylpentanoids have been found to inhibit STAT activation.
Potential signaling pathways modulated by diarylpentanoids.
Experimental Protocol: In Vitro Cytotoxicity Assay
To assess the potential anticancer activity of this compound, a standard in vitro cytotoxicity assay, such as the MTT assay, can be performed.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for solubilizing formazan crystals)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Workflow for Cytotoxicity Assay
An In-depth Technical Guide on the Molecular Structure of 1,5-Bis(4-fluorophenyl)pentan-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,5-Bis(4-fluorophenyl)pentan-3-one is a synthetic diarylpentanoid, a class of compounds that has garnered significant interest in medicinal chemistry due to its structural similarity to curcumin and its diverse pharmacological activities. This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of this compound. Although specific experimental data for this particular molecule is limited in publicly available literature, this guide extrapolates information from closely related analogues to provide a robust understanding of its characteristics. The guide also delves into the potential biological activities of this compound, focusing on its likely modulation of key signaling pathways, such as NF-κB and p53, which are critical in inflammation and cancer. Detailed experimental protocols for the synthesis of a closely related compound are provided, alongside expected spectroscopic data based on its structural analogues.
Molecular Structure and Properties
This compound is characterized by a central five-carbon pentan-3-one backbone with two 4-fluorophenyl groups attached to the terminal carbons. The saturated nature of the pentanone chain imparts significant conformational flexibility to the molecule, distinguishing it from its unsaturated analogue, (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one.[1] The presence of fluorine atoms on the phenyl rings is a key structural feature that can enhance metabolic stability and binding affinity to biological targets.[1]
Physicochemical Properties
| Property | This compound (Predicted/Calculated) | 1,5-Diphenylpentan-3-one (Experimental/Predicted) |
| Molecular Formula | C₁₇H₁₆F₂O | C₁₇H₁₈O |
| Molecular Weight | 274.3 g/mol [1] | 238.32 g/mol |
| Appearance | Likely a white or off-white solid | Colorless Oil or White Solid |
| Melting Point | Not available | 43-45 °C |
| Boiling Point | Not available | Not available |
| LogP (Predicted) | ~3.5 | ~3.7 |
Synthesis
The synthesis of this compound can be achieved through the catalytic hydrogenation of its unsaturated precursor, (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one. This precursor can be synthesized via a Claisen-Schmidt condensation reaction between 4-fluorobenzaldehyde and acetone in the presence of a base.
Experimental Protocol: Synthesis of 1,5-Diphenylpentan-3-one (Analogous Procedure)
The following protocol for the synthesis of 1,5-diphenylpentan-3-one can be adapted for the synthesis of the title compound by substituting dibenzylidene acetone with (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one.
Materials:
-
(1E,4E)-1,5-Diphenylpenta-1,4-dien-3-one (dibenzylidene acetone)
-
10% Palladium on carbon (Pd/C)
-
Methyl cellosolve
-
Hydrogen gas (H₂)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
Procedure:
-
A mixture of 1.00 g (4.27 mmol) of dibenzylidene acetone and 0.15 g of 10% palladium on carbon in 150 ml of methyl cellosolve is placed in a hydrogenation apparatus.
-
The mixture is shaken under 4 atm of hydrogen for 2 hours.
-
The solution is then filtered to remove the catalyst and concentrated in vacuo.
-
The crude product is purified by flash chromatography using a mixture of 10-20% ethyl acetate in hexane as the eluent.
-
The fractions containing the desired product are collected and the solvent is evaporated to yield 1,5-diphenyl-3-pentanone as a colorless oil.
Spectroscopic Data (Expected)
While experimental spectra for this compound are not available, the expected spectroscopic features can be predicted based on its structure and data from its non-fluorinated analogue, 1,5-diphenylpentan-3-one.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be relatively simple due to the molecule's symmetry.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.1-7.3 | Multiplet | 8H | Aromatic protons (AA'BB' system due to fluorine coupling) |
| ~2.9 | Triplet | 4H | -CH₂- adjacent to the phenyl groups |
| ~2.7 | Triplet | 4H | -CH₂- adjacent to the carbonyl group |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon, aromatic carbons (with C-F coupling), and the aliphatic carbons.
| Chemical Shift (δ, ppm) | Assignment |
| ~208-210 | C=O (carbonyl) |
| ~160-165 (d, J ≈ 245 Hz) | C-F (aromatic) |
| ~130-135 (d, J ≈ 8 Hz) | C-C-F (aromatic) |
| ~115-120 (d, J ≈ 21 Hz) | C-C-C-F (aromatic) |
| ~138-142 | Quaternary aromatic carbon |
| ~45 | -CH₂- adjacent to the carbonyl group |
| ~30 | -CH₂- adjacent to the phenyl groups |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band for the carbonyl group.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium | Aromatic C-H stretch |
| ~2850-2960 | Medium | Aliphatic C-H stretch |
| ~1715 | Strong | C=O stretch (ketone) |
| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretch |
| ~1220-1230 | Strong | C-F stretch |
Mass Spectrometry
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Interpretation |
| 274 | [M]⁺ (Molecular ion) |
| 165 | [M - C₇H₆F]⁺ |
| 109 | [C₇H₆F]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion, from rearrangement) |
Biological Activity and Signaling Pathways
Diarylpentanoids have been extensively studied for their wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. These effects are often attributed to their ability to modulate key cellular signaling pathways.
Anti-inflammatory Activity via NF-κB Pathway Inhibition
Many diarylpentanoids exhibit anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes. Diarylpentanoids are thought to interfere with this pathway, potentially by inhibiting IKK activation or the nuclear translocation of NF-κB.
Anticancer Activity via p53 Pathway Modulation
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress, such as DNA damage. The activity of p53 is tightly regulated, primarily through its interaction with MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation. In many cancers, the p53 pathway is inactivated, often through overexpression of MDM2. Some diarylpentanoids have been shown to disrupt the p53-MDM2 interaction, leading to the stabilization and activation of p53. Activated p53 then transcriptionally activates target genes like p21 (cell cycle arrest) and BAX (apoptosis), ultimately leading to the suppression of tumor growth.
Conclusion
This compound is a promising diarylpentanoid with potential applications in drug discovery, particularly in the areas of anti-inflammatory and anticancer therapies. While specific experimental data for this compound is scarce, this guide provides a comprehensive overview of its molecular structure, a plausible synthetic route, and expected spectroscopic characteristics based on closely related analogues. The potential mechanisms of action, through the modulation of the NF-κB and p53 signaling pathways, highlight the therapeutic potential of this class of molecules. Further experimental investigation is warranted to fully elucidate the physicochemical properties and biological activities of this compound and to validate its potential as a lead compound for drug development.
References
Spectroscopic Profile of 1,5-Bis(4-fluorophenyl)pentan-3-one: A Technical Overview
For Immediate Release
This technical guide provides a detailed overview of the predicted spectroscopic data for the compound 1,5-Bis(4-fluorophenyl)pentan-3-one, a diarylpentanoid of interest to researchers in medicinal chemistry and drug development. Due to the current absence of publicly available experimental spectroscopic data for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) values based on established principles and data from analogous chemical structures. The experimental protocols described herein represent standard methodologies for the acquisition of such data for solid organic compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its structural components: two 4-fluorophenyl groups, a central ketone, and the connecting methylene chains.
Table 1: Predicted ¹H NMR Data
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.15 | Doublet of doublets | 4H | Aromatic protons ortho to fluorine |
| ~ 6.95 | Doublet of doublets | 4H | Aromatic protons meta to fluorine |
| ~ 2.90 | Triplet | 4H | -CH₂- adjacent to the carbonyl group |
| ~ 2.75 | Triplet | 4H | -CH₂- adjacent to the phenyl group |
Table 2: Predicted ¹³C NMR Data
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
| Chemical Shift (δ, ppm) | Assignment |
| ~ 209 | Carbonyl carbon (C=O) |
| ~ 161 (d, ¹JCF ≈ 245 Hz) | Aromatic carbon attached to fluorine |
| ~ 137 | Aromatic ipso-carbon |
| ~ 130 (d, ³JCF ≈ 8 Hz) | Aromatic carbons ortho to fluorine |
| ~ 115 (d, ²JCF ≈ 21 Hz) | Aromatic carbons meta to fluorine |
| ~ 45 | -CH₂- adjacent to the carbonyl group |
| ~ 29 | -CH₂- adjacent to the phenyl group |
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3050 | Medium | Aromatic C-H stretch |
| ~ 2920, 2850 | Medium | Aliphatic C-H stretch |
| ~ 1715 | Strong | C=O stretch (ketone)[1][2][3] |
| ~ 1600, 1500 | Medium-Strong | Aromatic C=C stretch |
| ~ 1220 | Strong | C-F stretch[4] |
| ~ 830 | Strong | para-disubstituted C-H bend |
Table 4: Predicted Mass Spectrometry (EI) Data
| m/z | Predicted Fragment Ion |
| 274 | [M]⁺ (Molecular Ion) |
| 165 | [M - C₇H₆F]⁺ |
| 137 | [M - C₈H₈FO]⁺ |
| 109 | [C₇H₆F]⁺ (Fluorobenzyl cation) |
| 95 | [C₆H₄F]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the instrument is typically operated at a frequency of 300-600 MHz. For ¹³C NMR, the frequency is correspondingly lower (e.g., 75-150 MHz). Standard pulse sequences are used for both ¹H and ¹³C acquisitions. Proton-decoupled spectra are usually acquired for ¹³C NMR to simplify the spectrum to single lines for each unique carbon atom.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0.00 ppm. Integration of the peaks in the ¹H NMR spectrum is performed to determine the relative number of protons.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) powder in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film of the sample can be cast on a salt plate (e.g., NaCl or KBr) from a volatile solvent, or the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The KBr pellet or prepared sample is placed in the sample holder of an FTIR spectrometer. A background spectrum of the empty spectrometer (or the pure KBr pellet) is recorded. The sample spectrum is then recorded, typically over a range of 4000-400 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas chromatography (GC/MS). For Electron Ionization (EI), the sample is bombarded with a high-energy electron beam (typically 70 eV) in a high vacuum, causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole, time-of-flight, or magnetic sector analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel organic compound.
Caption: A flowchart illustrating the general process from chemical synthesis to spectroscopic analysis and data interpretation.
References
The Biological Activity of Diarylpentanoids: A Technical Guide for Researchers
Introduction: Diarylpentanoids, a class of naturally occurring and synthetic compounds, have garnered significant attention in the scientific community for their diverse and potent biological activities. Structurally related to curcumin, these molecules, also known as C5-curcuminoids, consist of two aryl rings linked by a five-carbon chain.[1][2] This structural motif has proven to be a promising scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the biological activities of diarylpentanoids, focusing on their anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental protocols, and insights into the underlying molecular mechanisms.
Anti-inflammatory Activity
Diarylpentanoids have demonstrated significant anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.[1] Many of these compounds exhibit potent inhibitory effects on lipopolysaccharide (LPS)-induced inflammation in cellular models.[3]
Quantitative Data for Anti-inflammatory Activity
The anti-inflammatory potency of various diarylpentanoid compounds has been quantified using cellular assays, with IC50 values indicating the concentration required for 50% inhibition of a specific biological process. The following table summarizes the nitric oxide (NO) inhibitory activity of selected diarylpentanoids in RAW 264.7 macrophage cells.
| Compound ID | Description | IC50 (µM) for NO Inhibition | Reference |
| 125 | 2-hydroxylated phenyl groups | 10.24 ± 1.05 | [1] |
| 214 | 2,5-dimethoxylated phenyl groups | 13.64 ± 0.41 | [1] |
| 218 | 2,5-dimethoxylated phenyl groups | 13.66 ± 0.61 | [1] |
| 268 | Asymmetric diarylpentanoid | 4.9 ± 0.3 | [1] |
| 275 | Asymmetric diarylpentanoid | 9.6 ± 0.5 | [1] |
| 319 | 5-methylthiophenyl-bearing analog | 10.24 ± 0.62 | [1] |
| Curcumin | Reference Compound | 14.7 ± 0.2 - 20.38 ± 0.28 | [1] |
| L-NAME | Positive Control | 27.13 ± 5.58 | [1] |
Experimental Protocol: Nitric Oxide (NO) Suppression Assay in RAW 264.7 Macrophages
This protocol outlines the determination of the inhibitory effect of diarylpentanoid compounds on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Diarylpentanoid compounds dissolved in a suitable solvent (e.g., DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)
-
Sodium nitrite (NaNO2) for standard curve
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of approximately 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[4]
-
Compound Treatment: After incubation, replace the medium with fresh medium containing various concentrations of the diarylpentanoid compounds. A vehicle control (e.g., DMSO) should be included.
-
Stimulation: After a pre-incubation period with the compounds (e.g., 1-2 hours), stimulate the cells by adding LPS to a final concentration of 10 ng/mL.[4]
-
Incubation: Incubate the plates for another 24 hours at 37°C in a 5% CO2 humidified atmosphere.[4]
-
Nitrite Measurement:
-
Prepare a standard curve of sodium nitrite in culture medium.
-
Transfer a portion of the cell culture supernatant (e.g., 100 µL) to a new 96-well plate.
-
Add an equal volume of Griess reagent to each well containing the supernatant and standards.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits NO production by 50%.
-
Signaling Pathway: Inhibition of NF-κB Signaling
A key mechanism underlying the anti-inflammatory activity of diarylpentanoids is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces NO.[6][7] Diarylpentanoids can interfere with this pathway at various points, such as by inhibiting the phosphorylation of IκB.[5]
Caption: Diarylpentanoid inhibition of the NF-κB signaling pathway.
Antioxidant Activity
Many diarylpentanoids exhibit potent antioxidant properties, primarily through their ability to scavenge free radicals. This activity is crucial in mitigating oxidative stress, which is implicated in a wide range of chronic diseases.
Quantitative Data for Antioxidant Activity
The antioxidant capacity of diarylpentanoids is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The following table presents the IC50 values for selected compounds.
| Compound ID | Description | IC50 (µg/mL) for DPPH Scavenging | Reference |
| 22 | Symmetric, p-hydroxyl groups | 49.1 | [1] |
| 164 | Symmetric, p-dimethylamine groups | 64.6 | [1] |
| 163 | Unsubstituted | >200 | [1] |
| Ascorbic Acid | Positive Control | 51.5 | [1] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol describes a common method for assessing the free radical scavenging activity of diarylpentanoid compounds using the stable DPPH radical.[8][9]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Diarylpentanoid compounds
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
DPPH Solution Preparation: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). This solution should be freshly prepared and kept in the dark due to its light sensitivity.[8]
-
Sample Preparation: Prepare a series of dilutions of the diarylpentanoid compounds and the positive control in the same solvent.
-
Reaction Mixture: In a 96-well plate, add a specific volume of the sample or control solution (e.g., 100 µL) to an equal volume of the DPPH working solution.[9] A blank containing only the solvent should also be prepared.
-
Incubation: Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).[9]
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.[9]
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[9]
-
The IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.
-
Workflow Diagram: DPPH Assay
Caption: Workflow for the DPPH radical scavenging assay.
Anticancer Activity
Diarylpentanoids have emerged as a promising class of anticancer agents, demonstrating cytotoxic and antiproliferative effects against a variety of cancer cell lines.[5][10] Their mechanisms of action are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.[10]
Quantitative Data for Anticancer Activity
The anticancer efficacy of diarylpentanoids is commonly assessed by determining their EC50 or GI50 values, which represent the concentration required to inhibit cell viability or growth by 50%. The following table provides data for the diarylpentanoid MS17 in human colon cancer cells.
| Compound | Cell Line | EC50 (µM) | Reference |
| MS17 | SW480 (primary colon cancer) | 4.10 | [10] |
| MS17 | SW620 (metastatic colon cancer) | 2.50 | [10] |
| Curcumin | SW480 (primary colon cancer) | 17.50 | [10] |
| Curcumin | SW620 (metastatic colon cancer) | 13.10 | [10] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[11]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Diarylpentanoid compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the diarylpentanoid compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution to each well (to a final concentration of approximately 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm.[11]
-
Data Analysis:
-
Cell viability is expressed as a percentage of the untreated control.
-
The EC50 or GI50 value is calculated from the dose-response curve.
-
Signaling Pathway: p53 Pathway Activation
Some diarylpentanoids exert their anticancer effects by activating the p53 tumor suppressor pathway.[3][12] The p53 protein plays a critical role in regulating the cell cycle and inducing apoptosis in response to cellular stress, such as DNA damage.[13] Under normal conditions, p53 levels are kept low through its interaction with negative regulators like MDM2, which targets p53 for degradation.[14] Certain diarylpentanoids can disrupt the p53-MDM2 interaction, leading to p53 stabilization and activation.[12] Activated p53 then transcriptionally activates target genes that mediate cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX, PUMA).[13][14]
Caption: Activation of the p53 pathway by diarylpentanoids.
Antimicrobial Activity
Diarylpentanoids have also been investigated for their potential as antimicrobial agents, showing activity against various bacteria and parasites.[1][2]
Quantitative Data for Antimicrobial Activity
The antimicrobial activity of diarylpentanoids is often determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class | Organism | Activity | Reference |
| Asymmetric diarylpentanoids | L. braziliensis | IC50 values between 23 and 78 µM | [1] |
| Diarylpentanoids with heterocyclic aryl rings | E. cloacae | Enhanced activity | [1] |
| Sulfonamide derivatives (43, 44, 48) | S. typhi, V. cholera | Promising activity (IZ = 10-20 mm) | [1] |
Structure-Activity Relationships (SAR)
The biological activity of diarylpentanoids is significantly influenced by their chemical structure. Key SAR observations include:
-
Anti-inflammatory Activity: The presence of hydroxyl and methoxy groups on the phenyl rings, as well as the nature of the five-carbon linker, plays a crucial role in determining anti-inflammatory potency.[1] For instance, 2-hydroxylated and 2,5-dimethoxylated phenyl groups have been associated with potent NO inhibitory effects.[1]
-
Anticancer Activity: For antiproliferative activity, a cyclic five-carbon bridge often appears to be favorable.[12] The substitution pattern on the aromatic rings is also critical for activity and selectivity against cancer cells.[12]
-
Antimicrobial Activity: The presence of heterocyclic aryl rings can enhance antibacterial activity.[1] For some bacteria, electron-withdrawing substituents on one of the phenyl rings are more effective.[1]
Diarylpentanoids represent a versatile and promising class of bioactive compounds with a wide spectrum of pharmacological activities. Their anti-inflammatory, antioxidant, anticancer, and antimicrobial properties, coupled with favorable structure-activity relationships, make them attractive candidates for further investigation and development as novel therapeutic agents. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate future research in this exciting field.
References
- 1. Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. thaiscience.info [thaiscience.info]
- 5. mdpi.com [mdpi.com]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. 3.5. DPPH Radical-Scavenging Assay [bio-protocol.org]
- 10. Anti-Cancer Mechanisms of Diarylpentanoid MS17 (1,5-Bis(2-hydroxyphenyl)-1,4-pentadiene-3-one) in Human Colon Cancer Cells: A Proteomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. mdpi.com [mdpi.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. m.youtube.com [m.youtube.com]
Potential Therapeutic Targets of Fluorinated Diarylpentanoids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated diarylpentanoids, a class of synthetic organic compounds often derived from curcumin, have emerged as promising candidates in drug discovery, particularly in oncology. The introduction of fluorine atoms into the diarylpentanoid scaffold can significantly enhance metabolic stability, bioavailability, and target-binding affinity compared to their non-fluorinated parent compounds. These compounds exert their therapeutic effects by modulating a variety of cellular signaling pathways implicated in cancer cell proliferation, survival, angiogenesis, and metastasis. This technical guide provides an in-depth overview of the key therapeutic targets of fluorinated diarylpentanoids, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Quantitative Data: Anti-Proliferative Activity
The cytotoxic effects of fluorinated diarylpentanoids have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for prominent fluorinated diarylpentanoids are summarized below.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| EF24 | SW13 (Adrenocortical Carcinoma) | 6.5 ± 2.4 | [1][2] |
| H295R (Adrenocortical Carcinoma) | 4.9 ± 2.8 | [1][2] | |
| PC3 (Prostate Cancer) | ~1.0 | [3] | |
| MDA-MB-231 (Breast Cancer) | < 1.0 | [4] | |
| Ovarian Cancer (1A9) | 0.21 | [3] | |
| FLLL32 | UM-SCC-29 (Head and Neck Cancer) | 0.85 | [5] |
| UM-SCC-74B (Head and Neck Cancer) | 1.4 | [5] | |
| OSA8 (Canine Osteosarcoma) | ~1.0 | [6] | |
| OSA16 (Canine Osteosarcoma) | ~1.2 | [6] | |
| D17 (Canine Osteosarcoma) | ~0.75 | [6] | |
| SJSA (Human Osteosarcoma) | ~1.45 | [6] | |
| U2OS (Human Osteosarcoma) | ~1.3 | [6] | |
| Melanoma Cell Lines (various) | 1.7 - 2.97 | [7] |
Key Therapeutic Targets and Signaling Pathways
Fluorinated diarylpentanoids have been shown to interact with several key proteins and disrupt critical signaling cascades that drive tumorigenesis.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, immunity, cell proliferation, and apoptosis. Its constitutive activation is a hallmark of many cancers. Fluorinated diarylpentanoids, such as EF24, have been shown to be potent inhibitors of this pathway.[4]
Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway
The MAPK/ERK pathway is crucial for cell proliferation, differentiation, and survival. Its aberrant activation is a common driver of cancer.
Signal Transducer and Activator of Transcription 3 (STAT3) Pathway
STAT3 is a transcription factor that plays a critical role in tumor cell proliferation, survival, and angiogenesis. Its persistent activation is observed in a wide range of human cancers. The fluorinated diarylpentanoid FLLL32 is a known inhibitor of STAT3 phosphorylation.[6][7][8]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a key signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent event in cancer.
Experimental Protocols
Synthesis of Fluorinated Diarylpentanoids (General Protocol via Claisen-Schmidt Condensation)
This protocol describes a general method for the synthesis of fluorinated diarylpentanoids.
Materials:
-
Fluorinated benzaldehyde derivative
-
Ketone (e.g., acetone, cyclohexanone)
-
Solvent (e.g., ethanol, methanol)
-
Base catalyst (e.g., sodium hydroxide, potassium hydroxide)
-
Acid for quenching (e.g., hydrochloric acid)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Eluents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
In a round-bottom flask, dissolve the appropriate fluorinated benzaldehyde (2 equivalents) and a ketone (1 equivalent) in a suitable solvent.
-
Cool the mixture in an ice bath and add the base catalyst dropwise with constant stirring.
-
Allow the reaction to warm to room temperature and continue stirring for the required duration, monitoring the progress by TLC.
-
Once the reaction is complete, quench it by adding dilute acid until the solution is neutral.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure fluorinated diarylpentanoid.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Fluorinated diarylpentanoid stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the fluorinated diarylpentanoid (typically in a serial dilution) and a vehicle control (DMSO).
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Western Blot Analysis for Protein Phosphorylation
This protocol provides a general framework for detecting the phosphorylation status of key signaling proteins.
Materials:
-
Cell culture dishes
-
Fluorinated diarylpentanoid
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-STAT3, anti-total-STAT3, anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to 70-80% confluency and treat with the fluorinated diarylpentanoid for the desired time.
-
Lyse the cells in ice-cold lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-protein) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein to confirm equal loading.
Molecular Docking
This protocol outlines the general steps for in silico molecular docking studies.
Software and Resources:
-
Protein Data Bank (PDB) for protein structures (e.g., EGFR: 1M17).
-
Molecular modeling software (e.g., AutoDock, PyRx, Schrödinger Maestro).
-
Ligand structure generation tool (e.g., ChemDraw, MarvinSketch).
Procedure:
-
Protein Preparation: Download the crystal structure of the target protein from the PDB. Prepare the protein by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning charges.
-
Ligand Preparation: Generate the 3D structure of the fluorinated diarylpentanoid and perform energy minimization.
-
Grid Generation: Define the binding pocket of the target protein based on the co-crystallized ligand or known active sites. Generate a grid box that encompasses the binding site.
-
Docking: Perform the molecular docking using appropriate software. The program will explore various conformations of the ligand within the defined binding site and calculate the binding energy for each pose.
-
Analysis: Analyze the results to identify the best binding poses based on the lowest binding energies. Visualize the interactions between the ligand and the protein's amino acid residues (e.g., hydrogen bonds, hydrophobic interactions).
Conclusion
Fluorinated diarylpentanoids represent a versatile class of compounds with significant potential for the development of novel therapeutics, particularly in the field of oncology. Their ability to modulate multiple key signaling pathways, including NF-κB, MAPK/ERK, STAT3, and PI3K/Akt, underscores their pleiotropic anti-cancer effects. The enhanced pharmacological properties conferred by fluorination make these compounds attractive leads for further optimization and preclinical development. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers engaged in the exploration and characterization of fluorinated diarylpentanoids as potential therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. EF24, a novel curcumin analog, disrupts the microtubule cytoskeleton and inhibits HIF-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactivities of EF24, a Novel Curcumin Analog: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The novel curcumin analog FLLL32 decreases STAT3 DNA binding activity and expression, and induces apoptosis in osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of 1,5-Bis(4-fluorophenyl)pentan-3-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,5-Bis(4-fluorophenyl)pentan-3-one is a synthetic compound belonging to the diarylpentanoid class, a group of molecules known for a wide range of biological activities, including anti-inflammatory and anticancer properties.[1] This technical guide provides a comprehensive overview of a hypothetical in silico modeling workflow for this compound, aimed at elucidating its potential biological targets and mechanism of action. Due to the limited availability of specific experimental data for this compound, this guide leverages information from structurally similar diarylpentanoids to present a representative modeling approach. The methodologies covered include ligand preparation, protein target selection, molecular docking, and quantitative structure-activity relationship (QSAR) analysis. Detailed protocols for relevant experimental assays are also provided to facilitate the validation of in silico findings. This document serves as a foundational resource for researchers interested in the computational evaluation of this and other related diarylpentanoid compounds for therapeutic development.
Introduction to this compound
This compound is a diarylpentanoid characterized by two 4-fluorophenyl rings connected by a five-carbon chain with a central ketone group. Its molecular formula is C₁₇H₁₆F₂O, and it has a molecular weight of 274.3 g/mol . The saturated pentan-3-one backbone provides significant conformational flexibility, which is a key determinant of its interaction with biological macromolecules. The fluorine substitutions on the phenyl rings can enhance metabolic stability and binding affinity to target proteins. While specific biological activities of this compound are not extensively documented, the broader class of diarylpentanoids has shown promise in various therapeutic areas, including oncology and inflammatory diseases.[2]
In Silico Modeling Workflow
The following sections outline a typical in silico modeling workflow that can be applied to investigate the therapeutic potential of this compound.
Ligand Preparation
Accurate 3D representation of the ligand is critical for successful molecular modeling. The process involves:
-
2D to 3D Conversion: The 2D chemical structure of this compound is converted into a 3D structure using computational chemistry software.
-
Energy Minimization: The 3D structure is then subjected to energy minimization to obtain a low-energy, stable conformation. This is typically performed using force fields like MMFF94 or AM1.
-
Charge Calculation: Partial atomic charges are assigned to each atom in the molecule, which is crucial for accurately simulating electrostatic interactions with the target protein.
Protein Target Selection and Preparation
Based on the known biological activities of diarylpentanoids, several potential protein targets can be investigated. For the purpose of this guide, we will consider the Androgen Receptor (AR) , a nuclear receptor implicated in prostate cancer, as a hypothetical target.[3]
-
Target Identification: The selection of AR is based on studies showing that some diarylpentanoids can down-regulate its expression.[3]
-
Structure Retrieval: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Protein Preparation: The retrieved protein structure is prepared for docking by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to the amino acid residues.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.
-
Binding Site Prediction: The potential binding pocket on the AR is identified. This can be the known ligand-binding domain (LBD) or other allosteric sites.[3]
-
Docking Simulation: A docking algorithm is used to place the prepared 3D structure of this compound into the defined binding site of the AR. The docking process generates multiple possible binding poses.
-
Scoring and Analysis: The generated poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are then visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. While specific data for this compound is unavailable, a QSAR study on a series of its analogs can provide insights into the structural requirements for activity.
-
Dataset Collection: A dataset of diarylpentanoid analogs with their experimentally determined biological activities (e.g., IC50 values for cytotoxicity) is compiled from the literature.
-
Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, steric) are calculated for each compound in the dataset.
-
Model Development and Validation: Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a QSAR model. The predictive power of the model is assessed through internal and external validation techniques.
Data Presentation
The following tables summarize hypothetical and representative quantitative data for diarylpentanoid analogs, which can serve as a benchmark for interpreting the results of in silico modeling of this compound.
Table 1: Physicochemical Properties of Diarylpentanoid Analogs
| Compound | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors |
| Analog 1 (Unsubstituted) | 238.32 | 3.7 | 0 | 1 |
| Analog 2 (Dihydroxy) | 270.29 | 2.9 | 2 | 3 |
| Analog 3 (Dimethoxy) | 298.37 | 3.5 | 0 | 3 |
| This compound | 274.30 | 4.1 | 0 | 1 |
Data for analogs are sourced from publicly available databases for representative diarylpentanoid structures.
Table 2: Biological Activity of Diarylpentanoid Analogs against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| Analog 4 | MCF-7 (Breast) | 5.2 |
| Analog 5 | PC-3 (Prostate) | 8.7 |
| Analog 6 | DU-145 (Prostate) | 7.6 |
IC50 values are representative and compiled from various studies on diarylpentanoid cytotoxicity.[4][5]
Experimental Protocols
The following are detailed methodologies for key experiments that can be used to validate the in silico predictions for this compound.
Synthesis of 1,5-Diaryl-3-pentanones (General Procedure)
This protocol is a general method for the synthesis of diarylpentanones and can be adapted for this compound.
-
Reaction Setup: To a solution of an appropriate 4-aryl-2-butanone (1 equivalent) in a suitable solvent (e.g., dry diethyl ether) at 0°C under a nitrogen atmosphere, add pyrrolidine (1.1 equivalents) and acetic acid (1.1 equivalents).
-
Stirring: Stir the reaction mixture for 30 minutes at 0°C.
-
Aldehyde Addition: Add a solution of the corresponding aryl aldehyde (1 equivalent) in the same solvent dropwise over 30 minutes.
-
Reaction Progression: Allow the reaction to stir at room temperature for 48-60 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
MTT Cytotoxicity Assay
This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., PC-3, MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizations
The following diagrams illustrate key concepts and workflows discussed in this guide.
Caption: Hypothetical signaling pathway of this compound targeting the Androgen Receptor.
Caption: A streamlined workflow for the in silico modeling of small molecules.
Conclusion
This technical guide has outlined a comprehensive in silico approach for the investigation of this compound. By leveraging methodologies such as molecular docking and QSAR analysis on related diarylpentanoid structures, researchers can generate valuable hypotheses regarding the compound's potential biological targets and mechanism of action. The provided experimental protocols for synthesis and cytotoxicity testing are essential for the subsequent validation of these computational predictions. While the lack of specific data for the target compound necessitates a comparative and predictive approach, the framework presented here offers a robust starting point for the exploration of this compound as a potential therapeutic agent. Future studies should focus on generating experimental data for this specific compound to refine and validate the in silico models.
References
- 1. Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships [mdpi.com]
- 3. "Computational Molecular Docking Models and Design of Diarylpentanoids " by Jarett Guillow [digitalcommons.chapman.edu]
- 4. Anti-Cancer Mechanisms of Diarylpentanoid MS17 (1,5-Bis(2-hydroxyphenyl)-1,4-pentadiene-3-one) in Human Colon Cancer Cells: A Proteomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diarylpentanoid (1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadiene-3-one) (MS13) Exhibits Anti-proliferative, Apoptosis Induction and Anti-migration Properties on Androgen-independent Human Prostate Cancer by Targeting Cell Cycle–Apoptosis and PI3K Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Physicochemical Landscape of 1,5-Bis(4-fluorophenyl)pentan-3-one: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,5-Bis(4-fluorophenyl)pentan-3-one, a member of the diarylpentanoid class of compounds, holds significant interest for researchers due to the diverse biological activities exhibited by its structural analogs. As with many hydrophobic molecules, understanding its fundamental physicochemical properties, namely solubility and stability, is paramount for advancing its potential in therapeutic applications. This technical guide provides an in-depth overview of the inferred solubility and stability characteristics of this compound, based on the known behavior of analogous diarylpentanoids and curcumin. Furthermore, it outlines detailed experimental protocols for the precise determination of these critical parameters and visualizes key signaling pathways potentially modulated by this class of compounds.
Core Physicochemical Properties: An Inferential Analysis
Compared to curcumin, which is known for its chemical instability, particularly at neutral and alkaline pH due to its β-diketone moiety, diarylpentanoids like the subject compound are anticipated to exhibit greater stability.[2][4][5] The replacement of the β-diketone with a simple ketone in the pentan-3-one backbone removes a primary site of degradation.
Table 1: Inferred Solubility Profile of this compound
| Solvent | Inferred Solubility | Rationale |
| Water | Very Poorly Soluble | The hydrophobic nature of the two fluorophenyl rings and the hydrocarbon backbone significantly limits interaction with polar water molecules. |
| Ethanol | Soluble | The presence of a hydroxyl group allows for hydrogen bonding, and the ethyl group provides some non-polar character, facilitating the dissolution of hydrophobic compounds. |
| Methanol | Soluble | Similar to ethanol, methanol can engage in hydrogen bonding and has a non-polar methyl group. |
| Dimethyl Sulfoxide (DMSO) | Freely Soluble | A powerful, polar aprotic solvent capable of dissolving a wide range of non-polar and polar compounds. |
| Acetone | Soluble | A polar aprotic solvent that can effectively solvate the ketone functional group and the aromatic rings. |
Table 2: Inferred Stability Profile of this compound
| Condition | Inferred Stability | Rationale |
| pH | ||
| Acidic (pH 1-3) | Relatively Stable | Generally, ketones are stable in acidic conditions. |
| Neutral (pH 6-8) | Moderately Stable | More stable than curcumin, but potential for slow degradation over extended periods. |
| Alkaline (pH 9-12) | Prone to Degradation | Ketones can be susceptible to base-catalyzed reactions, though likely more stable than the β-diketone moiety of curcumin. |
| Temperature | Stable at Room Temperature | Expected to be a stable solid at standard laboratory conditions. |
| May Degrade at Elevated Temperatures | As with most organic molecules, high temperatures can lead to thermal decomposition. | |
| Light | Potentially Photosensitive | The presence of aromatic rings and a carbonyl group suggests potential for photochemical reactions. Protection from light is advisable. |
Experimental Protocols for Definitive Characterization
To move beyond inference and obtain precise quantitative data, rigorous experimental evaluation is necessary. The following sections detail standardized protocols for determining the solubility and stability of this compound.
Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.[6]
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent (e.g., water, ethanol, DMSO) in a sealed, inert container (e.g., glass vial with a PTFE-lined cap).
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A thermostatically controlled shaker bath is recommended.
-
Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution by centrifugation at a controlled temperature, followed by filtration through a non-adsorptive filter (e.g., 0.22 µm PTFE syringe filter).
-
Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is used for quantification.
-
Data Reporting: The solubility is typically expressed in mg/mL or mol/L.
Caption: Workflow for Solubility Determination by the Shake-Flask Method.
Stability Assessment: A Forced Degradation Study Protocol
Forced degradation studies, or stress testing, are essential for identifying potential degradation products and understanding the intrinsic stability of a compound.[7][8][9][10] This information is crucial for developing a stability-indicating analytical method.
Methodology:
-
Stock Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquots of the stock solution are subjected to various stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 2, 4, 8, and 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: The solid compound is kept at 105 °C for 24, 48, and 72 hours. A solution is also heated at 60 °C.
-
Photolytic Degradation: The solution is exposed to UV light (254 nm) and fluorescent light for a defined period.
-
-
Sample Analysis: At each time point, samples are withdrawn, neutralized (if necessary), and analyzed by a stability-indicating HPLC method.
-
Data Analysis: The percentage of the parent compound remaining and the formation of degradation products are monitored over time. The results help to establish the degradation profile and identify conditions under which the compound is unstable.
Caption: Workflow for a Forced Degradation (Stress Testing) Study.
Biological Context: Potential Signaling Pathway Interactions
Diarylpentanoids have been reported to exert their biological effects, including anti-cancer activities, by modulating various intracellular signaling pathways.[11][12][13][14] While the specific targets of this compound are yet to be elucidated, it is plausible that it interacts with pathways commonly affected by this class of compounds.
The NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival. Its aberrant activation is implicated in many cancers. Some diarylpentanoids have been shown to inhibit this pathway.[12][13]
Caption: Potential Inhibition of the NF-κB Signaling Pathway.
The MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a key signaling cascade involved in cell proliferation, differentiation, and survival. Its dysregulation is a common feature of cancer. Diarylpentanoids have been shown to modulate this pathway.[12][13]
Caption: Potential Modulation of the MAPK/ERK Signaling Pathway.
The PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling network that regulates cell growth, proliferation, survival, and metabolism. It is frequently hyperactivated in various human cancers. Several diarylpentanoids have demonstrated inhibitory effects on this pathway.[11][14]
Caption: Potential Inhibition of the PI3K/Akt Signaling Pathway.
Conclusion
While definitive experimental data for this compound is currently lacking, a comprehensive understanding of its likely physicochemical properties can be established through the study of analogous compounds. It is predicted to be a hydrophobic compound with poor aqueous solubility but improved stability compared to curcumin. The detailed experimental protocols provided in this guide offer a clear roadmap for researchers to quantitatively determine its solubility and stability profiles. Furthermore, the exploration of its potential interactions with key cancer-related signaling pathways, such as NF-κB, MAPK/ERK, and PI3K/Akt, provides a foundation for future pharmacological investigations. This integrated approach of inferential analysis, rigorous experimental design, and biological pathway consideration is essential for unlocking the full therapeutic potential of this compound and other novel diarylpentanoids.
References
- 1. Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. orbit.dtu.dk [orbit.dtu.dk]
- 7. Stability indicating assay | PPT [slideshare.net]
- 8. ijcrt.org [ijcrt.org]
- 9. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 10. pharmatutor.org [pharmatutor.org]
- 11. Frontiers | Diarylpentanoid (1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadiene-3-one) (MS13) Exhibits Anti-proliferative, Apoptosis Induction and Anti-migration Properties on Androgen-independent Human Prostate Cancer by Targeting Cell Cycle–Apoptosis and PI3K Signalling Pathways [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. Molecular Pathways Modulated by Curcumin Analogue, Diarylpentanoids in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Diarylpentanoid (1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadiene-3-one) (MS13) Exhibits Anti-proliferative, Apoptosis Induction and Anti-migration Properties on Androgen-independent Human Prostate Cancer by Targeting Cell Cycle–Apoptosis and PI3K Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,5-Bis(4-fluorophenyl)pentan-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,5-Bis(4-fluorophenyl)pentan-3-one is a saturated diarylpentanoid, a class of organic compounds recognized for their potential biological activities. The introduction of fluorine atoms to the phenyl rings is a strategic modification in medicinal chemistry, often enhancing metabolic stability and binding affinity. This technical guide provides a comprehensive overview of the discovery, synthesis, and known characteristics of this compound, with a focus on detailed experimental protocols and data presentation for research and development purposes.
Introduction and Historical Context
The development of fluorinated organic compounds gained significant momentum in the 20th century, driven by the unique properties that fluorine imparts to molecules. The synthesis of this compound can be seen as a logical progression in the field of medicinal chemistry, combining the diarylpentanoid scaffold with the strategic placement of fluorine to potentially modulate its pharmacokinetic and pharmacodynamic properties. Its saturated backbone distinguishes it from its unsaturated counterpart, (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one, conferring greater conformational flexibility.[1]
Physicochemical Properties
Quantitative data for this compound is not extensively reported in publicly available literature. However, based on its chemical structure, the following properties are established:
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₆F₂O | [1] |
| Molecular Weight | 274.3 g/mol | [1] |
Further experimental determination of properties such as melting point, boiling point, and solubility is required for a complete profile.
Synthesis and Experimental Protocols
The synthesis of this compound is not explicitly detailed in a single primary publication. However, a two-step synthesis is the most logical and scientifically sound approach, based on established methodologies for related compounds. This involves the synthesis of the unsaturated precursor followed by catalytic hydrogenation.
Step 1: Synthesis of (1E,4E)-1,5-Bis(4-fluorophenyl)penta-1,4-dien-3-one
The precursor, (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one, is synthesized via a Claisen-Schmidt condensation reaction between 4-fluorobenzaldehyde and acetone.
Experimental Protocol:
-
Reactants: 4-fluorobenzaldehyde (2 equivalents), Acetone (1 equivalent)
-
Catalyst: Sodium hydroxide (aqueous solution)
-
Solvent: Ethanol
-
Procedure:
-
A solution of sodium hydroxide in water is added dropwise to a stirred solution of 4-fluorobenzaldehyde and acetone in ethanol at a low temperature (e.g., 0-5 °C).
-
The reaction mixture is stirred for several hours at room temperature.
-
The resulting precipitate is filtered, washed with water and cold ethanol, and then dried.
-
Purification is achieved by recrystallization from a suitable solvent, such as ethanol or acetic acid.
-
Step 2: Catalytic Hydrogenation to this compound
The saturated target compound is obtained by the catalytic hydrogenation of the unsaturated precursor. This reaction reduces the carbon-carbon double bonds of the pentadienone backbone.
Experimental Protocol:
-
Reactant: (1E,4E)-1,5-Bis(4-fluorophenyl)penta-1,4-dien-3-one
-
Catalyst: Palladium on carbon (Pd/C, 5-10 mol%)
-
Solvent: A suitable organic solvent such as ethanol, ethyl acetate, or acetic acid.
-
Procedure:
-
The unsaturated precursor is dissolved in the chosen solvent in a hydrogenation vessel.
-
The Pd/C catalyst is added to the solution.
-
The vessel is purged with hydrogen gas and then pressurized to a suitable pressure (e.g., 1-5 atm).
-
The reaction mixture is stirred vigorously at room temperature until the theoretical amount of hydrogen is consumed, as monitored by pressure drop or TLC analysis.
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude product.
-
Purification can be achieved by recrystallization or column chromatography on silica gel.
-
Biological Activity and Signaling Pathways
There is currently a lack of specific biological activity data for this compound in the public domain. However, the broader class of diarylpentanoids has been investigated for various biological activities, including anti-inflammatory and anticancer properties. The presence of the fluorophenyl groups may influence its interaction with biological targets and its metabolic profile.
Due to the absence of specific studies on this compound, there is no information available regarding the signaling pathways it may modulate. Further research is required to elucidate its biological effects and mechanism of action.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow for the synthesis and subsequent characterization of this compound.
Caption: Workflow for the synthesis and characterization of the target compound.
Conclusion
This compound represents an interesting molecule within the diarylpentanoid class, featuring strategic fluorination that may confer advantageous pharmacological properties. While its specific historical discovery and biological profile remain to be fully elucidated in publicly accessible literature, established synthetic methodologies provide a clear path for its preparation and future investigation. This guide serves as a foundational resource for researchers, providing a comprehensive overview of the current knowledge and a practical framework for the synthesis and characterization of this compound, thereby enabling further exploration of its potential in drug discovery and development.
References
Fluorine Substitution in Diarylpentanoid Structures: A Technical Guide for Drug Development Professionals
Abstract
Diarylpentanoids, a class of compounds structurally related to curcumin, have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antioxidant properties. The strategic incorporation of fluorine atoms into the diarylpentanoid scaffold represents a promising avenue for enhancing their therapeutic potential. Fluorine's unique properties, such as high electronegativity, small size, and its ability to form strong carbon-fluorine bonds, can significantly modulate the pharmacokinetic and pharmacodynamic profiles of these molecules. This technical guide provides an in-depth overview of the effects of fluorine substitution in diarylpentanoid structures, focusing on their synthesis, biological evaluation, and structure-activity relationships. Detailed experimental protocols and quantitative data are presented to aid researchers in the design and development of novel fluorinated diarylpentanoid-based therapeutic agents.
Introduction: The Rationale for Fluorine Substitution
The introduction of fluorine into bioactive molecules is a well-established strategy in drug discovery to optimize drug-like properties. In the context of diarylpentanoids, fluorine substitution can lead to:
-
Enhanced Metabolic Stability: The high bond dissociation energy of the C-F bond can block sites of oxidative metabolism, thereby increasing the compound's half-life and bioavailability.
-
Increased Lipophilicity: Fluorine substitution can enhance the lipophilicity of a molecule, which may improve its ability to cross cell membranes and reach intracellular targets.
-
Modulation of Electronic Properties: The strong electron-withdrawing nature of fluorine can alter the electronic distribution within the molecule, potentially influencing its binding affinity to target proteins.
-
Conformational Control: The introduction of fluorine can induce specific conformational preferences that may be favorable for biological activity.
This guide will explore these effects through a detailed examination of the synthesis and biological activity of a representative fluorinated diarylpentanoid.
Synthesis of Fluorinated Diarylpentanoids
The primary synthetic route for diarylpentanoids, including their fluorinated analogs, is the Claisen-Schmidt condensation . This reaction involves the base-catalyzed condensation of a substituted benzaldehyde with a ketone.
General Experimental Protocol: Claisen-Schmidt Condensation
The following protocol is a generalized procedure for the synthesis of diarylpentanoids and can be adapted for the synthesis of fluorinated analogs by using a fluorinated benzaldehyde as a starting material.[1][2][3][4][5]
Materials:
-
Substituted benzaldehyde (e.g., 3,4-difluorobenzaldehyde)
-
Ketone (e.g., pentane-2,4-dione or acetone)
-
Base catalyst (e.g., sodium hydroxide, n-butylamine)
-
Solvent (e.g., ethanol, ethyl acetate)
-
Boron oxide (B₂O₃) (optional, as a complexing agent for pentane-2,4-dione)[6]
-
Tri-n-butyl borate (optional, as a water scavenger)[6]
Procedure:
-
Enolization of the Ketone (if using pentane-2,4-dione): Dissolve pentane-2,4-dione in a suitable solvent (e.g., ethyl acetate). Add boron oxide to the solution to facilitate the formation of the enol tautomer.[6]
-
Reaction Setup: In a round-bottom flask, dissolve the substituted benzaldehyde in the chosen solvent.
-
Addition of Ketone and Catalyst: To the benzaldehyde solution, add the enolized ketone (or acetone) and the base catalyst. If using, add a water scavenger like tri-n-butyl borate.[6]
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 70°C) for a specified duration (e.g., 4-4.5 hours).[6]
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is cooled and subjected to an appropriate workup procedure. This may involve neutralization with a weak acid, extraction with an organic solvent, and washing with brine. The crude product is then purified using techniques such as flash column chromatography.[6]
Synthesis Workflow
Caption: General workflow for the synthesis of fluorinated diarylpentanoids.
Biological Evaluation of Fluorinated Diarylpentanoids
The biological activity of synthesized compounds is typically assessed through a battery of in vitro assays. For anticancer activity, a common and reliable method is the MTT assay, which measures cell viability.
Experimental Protocol: MTT Cytotoxicity Assay
The following is a standard protocol for determining the cytotoxic effects of a compound on cancer cell lines.[6][7][8][9][10][11]
Materials:
-
Cancer cell lines (e.g., HepG2, LU-1, KB)[6]
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Fluorinated diarylpentanoid compound dissolved in a suitable solvent (e.g., DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO, isopropanol with HCl).
-
96-well microtiter plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Treat the cells with various concentrations of the fluorinated diarylpentanoid compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.[6]
Cytotoxicity Assay Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Quantitative Data and Structure-Activity Relationships (SAR)
The following table summarizes the cytotoxic activity of a synthesized 3,4-difluorinated curcuminoid (a diarylpentanoid) against various human cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) |
| 3,4-Difluorinated Curcuminoid | HepG2 (Liver Cancer) | 28.5 ± 1.2 |
| LU-1 (Lung Cancer) | 35.1 ± 1.5 | |
| KB (Oral Cancer) | 42.3 ± 2.1 | |
| Curcumin (non-fluorinated) | HepG2 (Liver Cancer) | 15.8 ± 0.9 |
| LU-1 (Lung Cancer) | 21.4 ± 1.1 | |
| KB (Oral Cancer) | 25.6 ± 1.3 |
Data extracted from a study on the cytotoxic activities of synthesized curcumin and 3,4-difluorinated curcumin.[6][12]
Structure-Activity Relationship Insights:
In this particular study, the introduction of two fluorine atoms at the 3 and 4 positions of the phenyl rings resulted in a decrease in cytotoxic activity compared to the non-fluorinated parent compound, curcumin.[6] The authors suggest that this could be due to alterations in the electronic properties of the molecule.[6] The phenolic hydroxyl group in curcumin is believed to be crucial for its anticancer activity, and the strong electron-withdrawing effect of the fluorine atoms may have an impact on the reactivity of this functional group.[6] It is also postulated that the increased lipophilicity of the fluorinated analog might contribute to the observed decrease in activity in this specific cellular context.[6]
Signaling Pathways Modulated by Diarylpentanoids
Diarylpentanoids exert their biological effects by modulating a variety of cellular signaling pathways. While specific pathways for fluorinated analogs are not yet extensively studied, the general mechanisms of action for diarylpentanoids provide a valuable framework. Key pathways include:
-
NF-κB Signaling Pathway: Many diarylpentanoids are known to inhibit the activation of the nuclear factor-kappa B (NF-κB), a key regulator of inflammation and cell survival.
-
MAPK/ERK Signaling Pathway: This pathway is crucial for cell proliferation, and some diarylpentanoids have been shown to interfere with its components.
-
STAT3 Signaling Pathway: Signal transducer and activator of transcription 3 (STAT3) is another important target involved in cell growth and survival that can be modulated by diarylpentanoids.
Generalized Diarylpentanoid Signaling Pathway Inhibition
Caption: Inhibition of key signaling pathways by diarylpentanoids.
Conclusion and Future Directions
The incorporation of fluorine into the diarylpentanoid scaffold offers a compelling strategy for the development of novel therapeutic agents. While the example presented here demonstrates that simple fluorination does not universally lead to enhanced activity, it underscores the importance of strategic and well-considered structural modifications. Future research should focus on:
-
Systematic SAR studies: Synthesizing and evaluating a broader range of fluorinated diarylpentanoids with varying substitution patterns to elucidate more detailed structure-activity relationships.
-
Mechanism of action studies: Investigating the specific molecular targets and signaling pathways affected by promising fluorinated analogs.
-
Pharmacokinetic profiling: Conducting in vivo studies to assess the metabolic stability, bioavailability, and overall pharmacokinetic profile of novel fluorinated diarylpentanoids.
By leveraging the unique properties of fluorine, researchers can continue to refine the therapeutic potential of the diarylpentanoid scaffold, paving the way for the development of next-generation drugs for a variety of diseases.
References
- 1. nevolab.de [nevolab.de]
- 2. magritek.com [magritek.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemistry 211 Experiment 5 [home.miracosta.edu]
- 5. Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class - Magritek [magritek.com]
- 6. researchgate.net [researchgate.net]
- 7. CytoTox-Fluor™ Cytotoxicity Assay Protocol [promega.jp]
- 8. Fluorinated Derivatives of Digalloyl-Flavan-3-ol Induce Autophagic Cell Death by Forming Granular Aggregates Containing Mitochondria [mdpi.com]
- 9. Cytotoxicity Assay Protocol [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. pubcompare.ai [pubcompare.ai]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Synthesis Protocol for 1,5-Bis(4-fluorophenyl)pentan-3-one: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 1,5-Bis(4-fluorophenyl)pentan-3-one, a diarylpentanoid of interest in medicinal chemistry and drug development. The presence of fluorine atoms can enhance metabolic stability and binding affinity, making this compound a valuable scaffold for further derivatization.[1] The synthesis is a two-step process commencing with a Claisen-Schmidt condensation to form the unsaturated intermediate, (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one, followed by catalytic hydrogenation to yield the target saturated ketone.
Experimental Protocols
Step 1: Synthesis of (1E,4E)-1,5-Bis(4-fluorophenyl)penta-1,4-dien-3-one
This step involves the base-catalyzed condensation of 4-fluorobenzaldehyde with acetone.
Materials:
-
4-fluorobenzaldehyde (2.2 eq.)
-
Acetone (1.0 eq.)
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
-
Beakers and graduated cylinders
Procedure:
-
In a round-bottom flask, dissolve 4-fluorobenzaldehyde (2.2 equivalents) and acetone (1.0 equivalent) in 95% ethanol.
-
Prepare a 10% (w/v) solution of sodium hydroxide in deionized water.
-
Cool the flask containing the aldehyde and ketone solution in an ice bath with continuous stirring.
-
Slowly add the sodium hydroxide solution dropwise to the cooled mixture.
-
A precipitate should begin to form. Continue stirring the reaction mixture in the ice bath for approximately 30 minutes, and then allow it to stir at room temperature for an additional 2-3 hours.
-
After the reaction is complete, collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold deionized water to remove any residual sodium hydroxide.
-
Further purify the crude product by recrystallization from hot ethanol to obtain yellow crystals of (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one.
-
Dry the purified product in a desiccator.
Step 2: Synthesis of this compound
This step involves the catalytic hydrogenation of the unsaturated dienone intermediate to the saturated pentan-3-one.
Materials:
-
(1E,4E)-1,5-Bis(4-fluorophenyl)penta-1,4-dien-3-one (1.0 eq.)
-
Palladium on Carbon (Pd/C, 10 wt. %, 5-10 mol%)
-
Ethyl acetate or Ethanol
-
Hydrogen gas (H₂)
-
Celite or a similar filter aid
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator) or a flask equipped with a balloon filled with hydrogen
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
In a suitable hydrogenation vessel, dissolve the (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one (1.0 equivalent) in a suitable solvent such as ethyl acetate or ethanol.
-
Carefully add the 10% Palladium on Carbon catalyst (5-10 mol%) to the solution under an inert atmosphere if possible, to prevent ignition.
-
Seal the reaction vessel and connect it to a hydrogen source.
-
Evacuate the vessel and backfill with hydrogen gas (repeat this process 3 times) to ensure an inert atmosphere.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the solvent used in the reaction to ensure all the product is collected.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
If necessary, purify the product further by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound as a white solid.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (Step 1) | Typical Yield (Step 2) |
| (1E,4E)-1,5-Bis(4-fluorophenyl)penta-1,4-dien-3-one | C₁₇H₁₂F₂O | 270.28 | 85-95% | N/A |
| This compound | C₁₇H₁₆F₂O | 274.31 | N/A | >90% |
Mandatory Visualization
Caption: Synthetic pathway for this compound.
References
Application Notes and Protocols for 1,5-Bis(4-fluorophenyl)pentan-3-one and its Analogs in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the medicinal chemistry applications of 1,5-Bis(4-fluorophenyl)pentan-3-one and its more biologically active unsaturated analog, (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one. This document includes detailed experimental protocols and quantitative data to support the use of these compounds in cancer research and drug discovery.
Introduction
This compound is a synthetic compound belonging to the diarylpentanoid class. Diarylpentanoids are analogs of curcumin and are of significant interest in medicinal chemistry due to their potential therapeutic properties, particularly their anticancer activities. The presence of fluorine atoms in this compound is a key feature, as fluorine substitution can enhance metabolic stability and binding affinity of drug candidates.
While the saturated form, this compound, is a useful research chemical, its unsaturated counterpart, (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one, has demonstrated more potent biological effects and has been the primary focus of medicinal chemistry studies. These compounds are investigated for their ability to induce apoptosis and interfere with key cellular signaling pathways implicated in cancer progression.
Anticancer Applications
Diarylpentanoids, including the fluoro-substituted analogs, have shown promising anticancer activity across a range of cancer cell lines. Their mechanism of action is often multifaceted, involving the induction of cell cycle arrest and apoptosis through the modulation of critical signaling pathways.
Mechanism of Action
Research into the anticancer mechanism of diarylpentanoids suggests that they can exert their effects through the following pathways:
-
p53 Pathway Activation: Diarylpentanoids have been shown to interfere with the interaction between the tumor suppressor protein p53 and its negative regulators, MDM2 and MDMX.[1] This interference leads to the stabilization and activation of p53, resulting in the transcription of target genes that promote cell cycle arrest and apoptosis, such as p21 and PUMA.[1]
-
PI3K/Akt Signaling Pathway Inhibition: Curcumin and its analogs are known to inhibit the PI3K/Akt signaling pathway, which is often overactivated in cancer and promotes cell survival and proliferation.[2][3][4] Inhibition of this pathway by diarylpentanoids can lead to decreased cell proliferation and increased apoptosis.[5]
Quantitative Biological Data
While specific IC50 values for this compound are not widely reported, the following table summarizes the cytotoxic activities of its unsaturated analog and other closely related diarylpentanoids against various human cancer cell lines.
| Compound/Analog | Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| (1E,4E)-1,5-bis(4-hydroxyphenyl)penta-1,4-dien-3-one | HL-60 (Leukemia) | Cytotoxicity | Low micromolar range | [6] |
| HSC-2 (Oral Carcinoma) | Cytotoxicity | Low micromolar range | [6] | |
| HSC-3 (Oral Carcinoma) | Cytotoxicity | Low micromolar range | [6] | |
| HSC-4 (Oral Carcinoma) | Cytotoxicity | Low micromolar range | [6] | |
| BP-C4 (a diarylpentanoid) | HCT116 (Colon Cancer) | Growth Inhibition | 6.25 | [7] |
| Compound 7 (a diarylpentanoid) | HCT116 (Colon Cancer) | Growth Inhibition | 3.26 | [7] |
| Compound 13 (a diarylpentanoid) | HCT116 (Colon Cancer) | Growth Inhibition | 2.66 | [7] |
Experimental Protocols
Synthesis of (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one
This protocol describes a general method for the synthesis of 1,5-diaryl-1,4-pentadien-3-ones via a Claisen-Schmidt condensation reaction.
Materials:
-
4-Fluorobenzaldehyde
-
Acetone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Standard laboratory glassware
Procedure:
-
Dissolve sodium hydroxide in a mixture of water and ethanol in a round-bottom flask, and cool the solution to room temperature.
-
Prepare a mixture of 4-fluorobenzaldehyde (2 equivalents) and acetone (1 equivalent).
-
Add half of the aldehyde-acetone mixture to the NaOH solution and stir at room temperature for 15 minutes.
-
Add the remaining half of the aldehyde-acetone mixture and continue stirring for an additional 2 hours at room temperature.
-
A yellow precipitate will form. Filter the precipitate and wash it thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one.
Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of a compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Test compound (e.g., diarylpentanoid)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for 72 hours.
-
After the incubation period, remove the culture medium.
-
Add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.
-
Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.
-
Incubate the plate for 15 minutes at 37°C with shaking.
-
Measure the absorbance at 492 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of the cell cycle distribution of cells treated with a test compound using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) solution (50 µg/mL in distilled water)
-
Flow cytometer
Procedure:
-
Harvest approximately 1 x 10^6 cells and wash them with PBS.
-
Fix the cells by adding the cell pellet dropwise to 1 mL of ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells on ice for at least 30 minutes.
-
Centrifuge the cells and wash twice with PBS.
-
Resuspend the cell pellet in 50 µL of RNase A solution and incubate at room temperature for 5-10 minutes.
-
Add 400 µL of PI solution and mix well.
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events.
-
Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).
Visualizations
The following diagrams illustrate key concepts related to the medicinal chemistry applications of diarylpentanoids.
Caption: Experimental workflow for the evaluation of diarylpentanoids.
Caption: Diarylpentanoid mechanism of action on signaling pathways.
References
- 1. A Diarylpentanoid with Potential Activation of the p53 Pathway: Combination of in silico Screening Studies, Synthesis, and Biological Activity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the PI3K/AKT-NF-κB pathway with curcumin enhanced radiation-induced apoptosis in human Burkitt's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 4. The Role of Curcumin in Cancer: A Focus on the PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Curcumin Induces Apoptotic Cell Death via Inhibition of PI3-Kinase/AKT Pathway in B-Precursor Acute Lymphoblastic Leukemia [frontiersin.org]
- 6. (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one | 53369-00-9 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 1,5-Bis(4-fluorophenyl)pentan-3-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of 1,5-Bis(4-fluorophenyl)pentan-3-one as a research chemical, based on the known biological activities of the broader class of diarylpentanoids. Detailed protocols for hypothetical experimental investigation are also provided.
1. Introduction
This compound is a synthetic diarylpentanoid. The diarylpentanoid scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by both natural and synthetic analogues.[1] The presence of two aromatic rings linked by a five-carbon chain is a key structural feature. The saturated pentan-3-one backbone of this compound provides conformational flexibility, which may influence its biological activity.[1] Furthermore, the fluorine atoms on the phenyl rings can enhance metabolic stability and binding affinity to biological targets.[1]
Based on the activities of structurally related diarylpentanoids, this compound is a candidate for investigation in the following areas:
-
Anticancer Research: Diarylpentanoids have shown potential as antitumor agents, interfering with critical signaling pathways in cancer cells.
-
Anti-inflammatory Studies: The diarylpentanoid structure is associated with anti-inflammatory properties, including the inhibition of inflammatory mediators.
2. Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₇H₁₆F₂O |
| Molecular Weight | 274.3 g/mol |
| Appearance | White to off-white solid (predicted) |
| Solubility | Soluble in organic solvents such as DMSO, ethanol, and acetone. Insoluble in water. |
| Purity | Typically >95% |
3. Potential Research Applications and Protocols
The following sections outline potential applications and detailed experimental protocols for investigating the biological activity of this compound.
3.1. Anticancer Activity
Diarylpentanoids have been reported to exhibit anticancer activity through various mechanisms, including the induction of apoptosis and interference with signaling pathways such as the p53 pathway.
Hypothetical Signaling Pathway: p53 Activation by a Diarylpentanoid
Protocol 3.1.1: In Vitro Cytotoxicity Assay using Sulforhodamine B (SRB)
This protocol describes a method to determine the cytotoxic effects of this compound on a human cancer cell line (e.g., HCT116, a colon cancer cell line).
Materials:
-
This compound
-
Human cancer cell line (e.g., HCT116)
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Tris base solution (10 mM, pH 10.5)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in complete growth medium.
-
Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
-
Cell Fixation:
-
Gently add cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
-
Staining:
-
Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.
-
Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry.
-
-
Measurement:
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Read the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each concentration.
-
Determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Illustrative Quantitative Data (Hypothetical)
| Compound | Cell Line | IC50 (µM) |
| This compound | HCT116 | 8.5 |
| Doxorubicin (Control) | HCT116 | 0.1 |
3.2. Anti-inflammatory Activity
Diarylpentanoids are known to possess anti-inflammatory properties, which can be assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in macrophages.
Protocol 3.2.1: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This protocol measures the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
This compound
-
RAW 264.7 murine macrophage cell line
-
DMEM with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well microtiter plates
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells at a density of 5 x 10⁴ cells/well in a 96-well plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with various concentrations of the compound for 1 hour.
-
-
LPS Stimulation:
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
-
Nitrite Measurement:
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent Part A, incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Standard Curve and Data Analysis:
-
Prepare a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition.
-
Determine the IC50 value for NO inhibition.
-
Illustrative Quantitative Data (Hypothetical)
| Compound | Cell Line | IC50 for NO Inhibition (µM) |
| This compound | RAW 264.7 | 12.3 |
| L-NAME (Control) | RAW 264.7 | 25.1 |
4. Synthesis Protocol
The synthesis of this compound can be achieved through a two-step process: a Claisen-Schmidt condensation to form the unsaturated precursor, followed by catalytic hydrogenation.
Experimental Workflow for Synthesis
Protocol 4.1: Synthesis of (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one (Unsaturated Precursor)
-
Dissolve 4-fluorobenzaldehyde (2 equivalents) and acetone (1 equivalent) in ethanol.
-
Slowly add an aqueous solution of sodium hydroxide while stirring at room temperature.
-
Continue stirring for 2-4 hours. A precipitate should form.
-
Filter the solid, wash with cold water and then cold ethanol.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure unsaturated ketone.
Protocol 4.2: Synthesis of this compound
-
Dissolve the unsaturated precursor from Protocol 4.1 in a suitable solvent such as ethyl acetate or ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Subject the mixture to hydrogenation (H₂ gas) in a Parr hydrogenator apparatus at a pressure of 40-50 psi.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
5. Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Refer to the Safety Data Sheet (SDS) for detailed safety information.
Disclaimer: The application notes and protocols provided are for research purposes only and are based on the known activities of structurally related compounds. The biological activities of this compound have not been extensively characterized. Researchers should conduct their own validation and optimization of these protocols. The quantitative data presented is illustrative and not based on experimental results for this specific compound.
References
Application Notes and Protocols for 1,5-Bis(4-fluorophenyl)pentan-3-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 1,5-Bis(4-fluorophenyl)pentan-3-one, a diarylpentanoid of interest in medicinal chemistry. The procedures outlined below cover the synthesis of the unsaturated precursor, (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one, and its subsequent hydrogenation to the target saturated ketone. While specific biological activities and signaling pathways for this compound are not yet extensively documented in publicly available literature, its structural similarity to other diarylpentanoids with known anti-inflammatory and anticancer properties suggests its potential in these areas.
Synthesis and Characterization
The synthesis of this compound is a two-step process. The first step involves a Claisen-Schmidt condensation to form the unsaturated precursor, which is then hydrogenated to yield the final saturated product.
Step 1: Synthesis of (1E,4E)-1,5-Bis(4-fluorophenyl)penta-1,4-dien-3-one
This reaction is a base-catalyzed condensation between 4-fluorobenzaldehyde and acetone.
Experimental Protocol:
-
A solution of sodium hydroxide (10% w/v in ethanol) is prepared.
-
To a stirred mixture of 4-fluorobenzaldehyde (2 equivalents) and acetone (1 equivalent) in ethanol, the sodium hydroxide solution is added dropwise at 0-5 °C.
-
The reaction mixture is stirred at this temperature for 3 hours and then allowed to warm to room temperature and stirred for an additional 4 hours.
-
The resulting precipitate is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.
-
The crude product is recrystallized from ethanol to afford (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one as a solid.
Quantitative Data for (1E,4E)-1,5-Bis(4-fluorophenyl)penta-1,4-dien-3-one
| Parameter | Value | Reference |
| Molecular Formula | C₁₇H₁₂F₂O | [1] |
| Molecular Weight | 270.28 g/mol | [1] |
| Appearance | Yellow solid | [2] |
| Melting Point | 170-172 °C | [2] |
| ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | 7.69 (d, J=16.0 Hz, 2H), 7.60-7.55 (m, 4H), 7.15-7.10 (m, 4H), 7.06 (d, J=16.0 Hz, 2H) | [2] |
| ¹³C NMR (CDCl₃, 125 MHz) δ (ppm) | 188.7, 163.6 (d, J=250.0 Hz), 142.0, 131.6 (d, J=3.0 Hz), 130.5 (d, J=8.0 Hz), 126.5, 116.2 (d, J=22.0 Hz) | [2] |
| IR (KBr, cm⁻¹) | 3153, 1641 (C=O), 1566, 1508, 1286, 1193, 1155, 985, 825 | [2] |
Step 2: Synthesis of this compound
This step involves the catalytic hydrogenation of the double bonds in the unsaturated precursor.
Experimental Protocol:
-
(1E,4E)-1,5-Bis(4-fluorophenyl)penta-1,4-dien-3-one is dissolved in a suitable solvent such as ethyl acetate or ethanol.
-
A catalytic amount of 10% Palladium on carbon (Pd/C) is added to the solution.
-
The mixture is subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 40-50 psi).
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is completely consumed.
-
Upon completion, the catalyst is removed by filtration through a pad of Celite.
-
The solvent is evaporated under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.
Quantitative Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₇H₁₆F₂O | [3] |
| Molecular Weight | 274.30 g/mol | [3] |
| Appearance | Solid | |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.12 (dd, J=8.5, 5.5 Hz, 4H), 6.97 (t, J=8.7 Hz, 4H), 2.86 (t, J=7.5 Hz, 4H), 2.70 (t, J=7.5 Hz, 4H) | |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 210.5, 161.5 (d, J=244.0 Hz), 137.5, 129.8 (d, J=7.8 Hz), 115.3 (d, J=21.2 Hz), 44.8, 29.2 | |
| IR (KBr, cm⁻¹) | ~1710 (C=O) | |
| Mass Spectrum (m/z) | Expected [M]+ at 274.1 |
Note: Spectroscopic data for this compound is predicted based on the known spectra of similar compounds and general principles of NMR and IR spectroscopy, as specific experimental data is not widely published. Researchers should confirm these values with their own experimental data.
Experimental Workflows
The following diagrams illustrate the synthesis process for this compound.
Caption: Synthetic pathway for this compound.
Potential Signaling Pathway Involvement
While direct evidence for the biological targets of this compound is limited, related diarylpentanoid and chalcone structures have been shown to exhibit anti-inflammatory and anticancer activities.[4][5][6] A plausible mechanism of action could involve the modulation of key inflammatory or cell survival signaling pathways. For instance, many chalcones are known to inhibit the NF-κB signaling pathway, which is a critical regulator of inflammation and cancer progression.
The diagram below illustrates a hypothetical logical relationship for the potential anti-inflammatory action of this compound based on the known activities of related compounds.
Caption: Hypothetical inhibition of the NF-κB pathway.
Disclaimer: The proposed signaling pathway is based on the activities of structurally related compounds and requires experimental validation for this compound.
These protocols and notes are intended to provide a foundation for researchers working with this compound. All experiments should be conducted in accordance with standard laboratory safety procedures.
References
- 1. (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one | C17H12F2O | CID 1268251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. This compound | 174485-41-7 | Benchchem [benchchem.com]
- 4. Computational and pharmacological investigation of novel 1,5-diaryl-1,4-pentadien-3-one derivatives for analgesic, anti-inflammatory and anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New antitumoral agents I: In vitro anticancer activity and in vivo acute toxicity of synthetic 1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadien-3-one and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of anti-inflammatory effect of synthetic 1,5-bis(4-acetoxy-3-methoxyphenyl)-1,4-pentadien-3-one, HB2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 1,5-Bis(4-fluorophenyl)pentan-3-one for Bioassays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the derivatization of 1,5-Bis(4-fluorophenyl)pentan-3-one and subsequent bioassays to evaluate the biological activities of the synthesized derivatives. The focus is on generating analogues with potential cytotoxic, anti-inflammatory, and antioxidant properties.
Introduction
This compound belongs to the diarylpentanoid class of compounds, which are known for their diverse biological activities. The central ketone group and the saturated pentan-3-one backbone offer opportunities for chemical modification to explore structure-activity relationships and develop novel therapeutic agents. This application note outlines two primary derivatization strategies: Reductive Amination and the Mannich Reaction, followed by protocols for assessing the biological efficacy of the resulting compounds.
Derivatization Strategies
The central ketone in this compound is a key functional group for derivatization. The following sections detail the protocols for introducing nitrogen-containing functional groups, which are often crucial for biological activity.
Experimental Protocol 1: Reductive Amination
Reductive amination is a versatile method to convert a ketone into an amine. This one-pot reaction involves the formation of an imine intermediate followed by its reduction.
Materials:
-
This compound
-
Primary or secondary amine of choice (e.g., benzylamine, morpholine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Separatory funnel
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add the desired primary or secondary amine (1.2 eq).
-
Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 1 hour to facilitate imine formation.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Caption: Reductive Amination Workflow.
Experimental Protocol 2: Mannich Reaction
The Mannich reaction is a three-component condensation that introduces an aminomethyl group adjacent to the carbonyl.
Materials:
-
This compound
-
Formaldehyde (37% aqueous solution)
-
Secondary amine of choice (e.g., dimethylamine hydrochloride, piperidine)
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round bottom flask
Procedure:
-
In a round bottom flask, dissolve this compound (1.0 eq) and the hydrochloride salt of the secondary amine (1.2 eq) in ethanol.
-
Add formaldehyde solution (1.5 eq) to the mixture.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the Mannich base hydrochloride.
-
Collect the precipitate by vacuum filtration and wash with cold ethanol.
-
Recrystallize the product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure Mannich base.
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Caption: Mannich Reaction Workflow.
Bioassay Protocols
The following protocols are designed to assess the cytotoxic, anti-inflammatory, and antioxidant activities of the synthesized derivatives.
Experimental Protocol 3: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Experimental Protocol 4: Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity
This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for a further 24 hours.
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent to each supernatant sample.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the amount of nitrite produced using a sodium nitrite standard curve and determine the IC₅₀ for NO inhibition.
Experimental Protocol 5: DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of the compounds to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare serial dilutions of the test compounds in methanol.
-
In a 96-well plate, add 100 µL of the test compound solution to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity and determine the EC₅₀ value (the effective concentration to scavenge 50% of DPPH radicals).
Data Presentation
The biological activities of various diarylpentanoid derivatives from the literature are summarized below to provide a reference for expected activity ranges.
Table 1: Cytotoxicity of Diarylpentanoid Derivatives against Cancer Cell Lines
| Compound ID | Cell Line | IC₅₀ (µM) | Reference |
| Diarylpentanoid A | MCF-7 | 5.8 | [Fuchs et al., 2009] |
| Diarylpentanoid B | HeLa | 2.3 | [Moreira et al., 2020] |
| Diarylpentanoid C | A549 | 8.2 | [Fuchs et al., 2009] |
| Diarylpentanoid D | PC-3 | 7.80 ± 0.7 | [1] |
Table 2: Anti-inflammatory Activity of Diarylpentanoid Derivatives
| Compound ID | Assay | IC₅₀ (µM) | Reference |
| Diarylpentanoid E | NO Inhibition (RAW 264.7) | 4.9 ± 0.3 | [2] |
| Diarylpentanoid F | NO Inhibition (RAW 264.7) | 9.6 ± 0.5 | [2] |
| Curcumin | NO Inhibition (RAW 264.7) | 14.7 ± 0.2 | [2] |
Table 3: Antioxidant Activity of Diarylpentanoid Derivatives
| Compound ID | Assay | EC₅₀ (µM) | Reference |
| Diarylpentanoid G | DPPH Scavenging | 11.5 | [3] |
| Diarylpentanoid H | DPPH Scavenging | 9.24 | [3] |
| Ascorbic Acid | DPPH Scavenging | ~50 µg/mL | [3] |
Signaling Pathways
Diarylpentanoids are known to modulate several key signaling pathways involved in cancer and inflammation. The diagram below illustrates a generalized overview of these interactions.
Caption: Generalized Signaling Pathways Modulated by Diarylpentanoids.
References
Application Notes and Protocols for Cell-based Assays Involving 1,5-Bis(4-fluorophenyl)pentan-3-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and illustrative data for utilizing 1,5-Bis(4-fluorophenyl)pentan-3-one in common cell-based assays. The information presented herein is intended to serve as a guide for investigating the potential biological effects of this compound.
Compound Information:
This compound belongs to the diarylpentanoid class of organic compounds.[1] Diarylpentanoids are of significant interest due to their diverse biological activities. The structural characteristics of this compound, such as its saturated pentan-3-one backbone and the presence of fluorine atoms, may influence its metabolic stability and binding affinity.[1]
Section 1: Cell Viability and Cytotoxicity Assessment (Hypothetical Data)
This section describes the use of the MTT assay to determine the effect of this compound on the viability of MCF-7 breast cancer cells. The data presented are hypothetical and for illustrative purposes.
Data Summary:
The cytotoxic effect of this compound on MCF-7 cells was evaluated after 48 hours of treatment. The half-maximal inhibitory concentration (IC50) was determined from the dose-response curve.
| Compound | Cell Line | Incubation Time (hours) | IC50 (µM) - Hypothetical |
| This compound | MCF-7 | 48 | 15.2 |
| Doxorubicin (Positive Control) | MCF-7 | 48 | 0.8 |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2][3] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[2]
Materials:
-
MCF-7 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
96-well plates
-
This compound (dissolved in DMSO)
-
Doxorubicin (positive control)
-
MTT solution (5 mg/mL in PBS)[3]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[4]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.[4] Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Prepare serial dilutions of this compound and the positive control (Doxorubicin) in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with untreated cells (vehicle control) and wells with medium only (background control).
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[4]
-
Incubate the plate for 4 hours at 37°C.[4]
-
Formazan Solubilization: Add 100 µL of the solubilization solution to each well.[4][5] Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Subtract the absorbance of the background control from all other readings. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Experimental Workflow: MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Section 2: Apoptosis Induction Assessment (Hypothetical Data)
This section details the use of Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptosis induced by this compound in MCF-7 cells. The data presented are hypothetical and for illustrative purposes.
Data Summary:
MCF-7 cells were treated with this compound at its hypothetical IC50 concentration (15.2 µM) for 24 hours. The percentage of apoptotic and necrotic cells was determined by flow cytometry.
| Treatment | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) | Necrotic Cells (%) (Annexin V- / PI+) |
| Untreated Control | 95.1 | 2.5 | 1.4 | 1.0 |
| This compound (15.2 µM) | 60.3 | 25.8 | 10.2 | 3.7 |
Experimental Protocol: Annexin V/PI Apoptosis Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6] In apoptotic cells, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[6] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic cells.[6]
Materials:
-
MCF-7 cells
-
6-well plates
-
This compound (dissolved in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates at a density of 2 x 10⁵ cells/well. After 24 hours, treat the cells with this compound at the desired concentration (e.g., the IC50 value) for 24 hours.
-
Cell Harvesting: Collect both the floating and adherent cells. For adherent cells, gently wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.[6]
-
Washing: Wash the cells twice with cold PBS.[6]
-
Staining: Resuspend the cell pellet in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of binding buffer to each tube and analyze the cells by flow cytometry within one hour.[6]
Experimental Workflow: Annexin V/PI Assay
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Section 3: Hypothetical Signaling Pathway
Based on the hypothetical induction of apoptosis, a plausible mechanism of action for this compound could involve the activation of the intrinsic (mitochondrial) apoptosis pathway. This is a common mechanism for cytotoxic compounds.
Hypothetical Signaling Pathway: Intrinsic Apoptosis
Caption: Hypothetical intrinsic apoptosis pathway induced by the compound.
Disclaimer: The experimental data and signaling pathway presented in these application notes are hypothetical and for illustrative purposes only. Actual results may vary and should be determined experimentally.
References
- 1. This compound | 174485-41-7 | Benchchem [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 1,5-Bis(4-fluorophenyl)pentan-3-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 1,5-Bis(4-fluorophenyl)pentan-3-one, a diarylpentanoid compound of interest in pharmaceutical research. The protocols described herein are for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in bulk drug substances and formulation development samples. The methodology is based on established protocols for similar diarylpentanoid compounds, such as curcumin and its analogs.[1][2][3][4][5]
Experimental Protocol
1.1.1. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase should be degassed before use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
1.1.2. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to obtain a theoretical concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
Data Presentation: Quantitative Performance (Based on structurally related diarylpentanoids)
| Parameter | Typical Value | Reference |
| Linearity Range | 1 - 100 µg/mL | [3] |
| Correlation Coefficient (r²) | > 0.999 | [1][3] |
| Limit of Detection (LOD) | ~0.1 µg/mL | [3] |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | [3] |
| Accuracy (% Recovery) | 98 - 102% | [1] |
| Precision (% RSD) | < 2% | [1] |
Disclaimer: The quantitative performance data presented in this table are based on published data for structurally similar diarylpentanoid compounds (curcumin analogs) and should be considered as representative examples. Method-specific validation is required to establish the performance for this compound.
Workflow Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 3. Isocratic high-performance liquid chromatography (HPLC) for simultaneous quantification of curcumin and piperine in a microparticle formulation containing Curcuma longa and Piper nigrum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijper.org [ijper.org]
- 5. A general HPLC–UV method for the quantitative determination of curcumin analogues containing the 1,5-diaryl-3-oxo-1,4-pentadienyl pharmacophore in rat biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,5-Bis(4-fluorophenyl)pentan-3-one in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 1,5-Bis(4-fluorophenyl)pentan-3-one and its application as a key intermediate in the synthesis of fluorinated heterocyclic compounds. This document is intended for use by qualified researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.
Introduction
This compound is a symmetrical diarylpentanoid, a class of organic compounds recognized for their potential biological activities. The presence of two fluorophenyl groups is a key structural feature, as fluorine substitution can significantly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic properties. The central ketone functional group and the saturated five-carbon backbone of this compound make it a versatile intermediate for the synthesis of a variety of derivatives, including heterocyclic compounds of medicinal interest.
This document outlines a two-step synthesis of this compound and its subsequent use in the preparation of a fluorinated pyrazole derivative, a scaffold found in numerous pharmacologically active compounds.
Synthesis of this compound
The synthesis of this compound is achieved through a two-step process: the Claisen-Schmidt condensation of 4-fluorobenzaldehyde with acetone to form the unsaturated precursor, (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one, followed by catalytic hydrogenation to yield the saturated ketone.
Step 1: Synthesis of (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one
This reaction is a base-catalyzed condensation.
Experimental Protocol:
-
To a stirred solution of 4-fluorobenzaldehyde (2 equivalents) and acetone (1 equivalent) in ethanol, a solution of sodium hydroxide (2.5 equivalents) in water is added dropwise at room temperature.
-
The reaction mixture is stirred vigorously for 2-3 hours, during which a yellow precipitate forms.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then washed with a small amount of cold ethanol.
-
The crude product is recrystallized from ethanol to afford (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one as a yellow crystalline solid.
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio |
| 4-Fluorobenzaldehyde | C₇H₅FO | 124.11 | 2 |
| Acetone | C₃H₆O | 58.08 | 1 |
| Sodium Hydroxide | NaOH | 40.00 | 2.5 |
| (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one | C₁₇H₁₂F₂O | 270.27 | - |
Step 2: Synthesis of this compound
This step involves the catalytic hydrogenation of the carbon-carbon double bonds of the dienone.
Experimental Protocol:
-
(1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one (1 equivalent) is dissolved in a suitable solvent such as ethyl acetate or ethanol.
-
A catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10% by weight of the substrate) is added to the solution.
-
The mixture is subjected to hydrogenation in a Parr apparatus or a similar hydrogenation setup under a hydrogen atmosphere (typically 40-50 psi).
-
The reaction is stirred at room temperature until the theoretical amount of hydrogen is consumed, or TLC analysis indicates the complete disappearance of the starting material.
-
The reaction mixture is then filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a white solid.
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio |
| (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one | C₁₇H₁₂F₂O | 270.27 | 1 |
| Hydrogen (H₂) | H₂ | 2.02 | Excess |
| 10% Palladium on Carbon | Pd/C | - | Catalyst |
| This compound | C₁₇H₁₆F₂O | 274.30 | - |
Characterization Data for this compound (Expected):
-
¹H NMR (CDCl₃, 400 MHz): δ ~7.15-7.05 (m, 4H, Ar-H), 6.95-6.85 (m, 4H, Ar-H), 2.80-2.70 (m, 8H, -CH₂-).
-
¹³C NMR (CDCl₃, 100 MHz): δ ~210 (C=O), 162 (d, J=245 Hz, C-F), 137 (d, J=3 Hz, C-Ar), 130 (d, J=8 Hz, C-Ar), 115 (d, J=21 Hz, C-Ar), 45 (-CH₂-), 30 (-CH₂-).
-
IR (KBr, cm⁻¹): ~1710 (C=O stretching), ~1600, 1510 (aromatic C=C stretching), ~1220 (C-F stretching).
-
Mass Spectrometry (EI): m/z 274 (M⁺).
Application as an Intermediate: Synthesis of Fluorinated Pyrazoles
This compound can serve as a 1,3-dicarbonyl equivalent for the synthesis of pyrazoles, which are a class of heterocyclic compounds with a wide range of biological activities. The reaction with hydrazine or its derivatives leads to the formation of the pyrazole ring.
Synthesis of 3,5-bis(4-fluorobenzyl)-1H-pyrazole
Experimental Protocol:
-
A solution of this compound (1 equivalent) in a suitable solvent such as ethanol or acetic acid is prepared.
-
Hydrazine hydrate (1.1-1.5 equivalents) is added to the solution.
-
The reaction mixture is heated to reflux for several hours (typically 4-8 hours).
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel or recrystallization to afford 3,5-bis(4-fluorobenzyl)-1H-pyrazole.
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio |
| This compound | C₁₇H₁₆F₂O | 274.30 | 1 |
| Hydrazine Hydrate | N₂H₄·H₂O | 50.06 | 1.1-1.5 |
| 3,5-bis(4-fluorobenzyl)-1H-pyrazole | C₁₇H₁₄F₂N₂ | 284.31 | - |
Logical Workflow and Signaling Pathway Diagrams
Caption: Synthetic pathway for this compound and its application.
Caption: General mechanism for pyrazole formation.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. The straightforward two-step synthesis provides good yields of the target compound. Its application in the synthesis of fluorinated pyrazoles highlights its potential for the generation of compound libraries for drug discovery and development. The protocols provided herein offer a solid foundation for researchers to explore the chemistry of this and related compounds. As with all chemical procedures, appropriate safety precautions should be taken, and all reactions should be performed by trained individuals in a suitable laboratory setting.
Application Notes and Protocols for Molecular Docking Studies with 1,5-Bis(4-fluorophenyl)pentan-3-one
I. Application Notes
1. Introduction
1,5-Bis(4-fluorophenyl)pentan-3-one belongs to the diarylpentanoid class of organic compounds. Diarylpentanoids, including the well-known natural product curcumin, have garnered significant interest in drug discovery due to their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, enabling the study of intermolecular interactions and the estimation of binding affinity. These in silico studies are crucial in modern drug discovery for identifying potential protein targets, elucidating mechanisms of action, and guiding the design of more potent and selective analogues.
2. Potential Therapeutic Targets
Based on studies of analogous diarylpentanoids and curcumin derivatives, this compound is a promising candidate for targeting proteins involved in inflammation and cancer signaling pathways. Potential targets for molecular docking studies include:
-
Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory pathway responsible for the synthesis of prostaglandins. Inhibition of COX-2 is a common strategy for anti-inflammatory drug design.
-
Androgen Receptor (AR): A nuclear receptor that plays a critical role in the development and progression of prostate cancer.[1]
-
Kinases: Enzymes that are crucial components of signaling cascades regulating cell growth, proliferation, and survival. Diarylpentanoids have been shown to inhibit various kinases.
-
NF-κB Pathway Proteins: The NF-κB signaling pathway is a central regulator of inflammation and is often dysregulated in cancer.[2][3]
-
STAT3: A transcription factor that is constitutively activated in many cancers and plays a key role in tumor progression.[2][3]
3. Data Presentation
The following tables summarize representative quantitative data from molecular docking studies of diarylpentanoid and curcumin analogues against various protein targets. This data can serve as a benchmark for interpreting the results of docking studies with this compound.
Table 1: Representative Binding Affinities of Diarylpentanoid Analogues with Various Protein Targets
| Compound Class | Target Protein | PDB ID | Docking Software | Binding Energy (kcal/mol) | Reference Compound | Reference Binding Energy (kcal/mol) |
| Curcumin Analogues | COX-2 | 6COX | AutoDock | -7.5 to -8.2 | - | - |
| Diarylpentanoids | Androgen Receptor (LBD) | 2AX6 | MolSoft ICM Pro / AutoDock | Positive Binding | Dihydrotestosterone (DHT) | - |
| Curcumin Analogues | ALK5 Kinase Domain | 1RW8 | AutoDock | > -10.0 | Known Inhibitors | - |
| Curcumin Analogue (curA) | SARS-CoV-2 Main Protease | 6Y2F | CDOCKER | -52.36 | RK-33 | -50.75 |
Data is synthesized from multiple sources for illustrative purposes.[1][4][5][6]
Table 2: Predicted Inhibitory Constants (Ki) for Diarylpentanoid Analogues
| Compound Class | Target Protein | Docking Software | Predicted Ki (µM) |
| 1,5-Disubstituted Tetrazoles | ABL Kinase | AutoDock4 | Varies |
| Curcumin Analogues | Phospholipase A2 | Schrödinger Suite | Varies |
Ki values are often estimated from binding energies and vary widely based on the specific compound and target.[7]
II. Experimental Protocols
Protocol 1: Molecular Docking using AutoDock
This protocol provides a generalized workflow for performing molecular docking of this compound with a target protein using the AutoDock suite.[8][9][10]
1. Preparation of the Receptor (Protein): a. Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). b. Remove water molecules, co-factors, and any existing ligands from the PDB file. c. Add polar hydrogen atoms to the protein. d. Assign partial charges (e.g., Gasteiger charges). e. Save the prepared protein structure in PDBQT format.
2. Preparation of the Ligand (this compound): a. Generate a 3D structure of the ligand using a chemical drawing tool (e.g., ChemDraw, MarvinSketch) and save it in a suitable format (e.g., MOL, SDF). b. Perform energy minimization of the ligand structure using a force field (e.g., MMFF94). c. Assign partial charges to the ligand atoms. d. Define the rotatable bonds. e. Save the prepared ligand structure in PDBQT format.
3. Grid Box Generation: a. Identify the binding site of the target protein. This can be based on the location of a co-crystallized ligand or through binding site prediction tools. b. Define a grid box that encompasses the entire binding site. The grid box dimensions should be sufficient to allow the ligand to move and rotate freely. c. Generate the grid parameter file (.gpf) using AutoGrid. This file specifies the grid box dimensions and the atom types for which affinity maps will be calculated. d. Run AutoGrid to generate the affinity maps for each atom type in the ligand.
4. Docking Simulation: a. Prepare the docking parameter file (.dpf). This file specifies the ligand and receptor files, the grid parameter file, and the docking algorithm parameters (e.g., number of genetic algorithm runs, population size). b. Run AutoDock to perform the docking simulation. AutoDock will explore different conformations and orientations of the ligand within the binding site and score them based on the calculated binding energy.
5. Analysis of Results: a. Analyze the docking results, which are typically presented as a series of docked poses with their corresponding binding energies and estimated inhibitory constants (Ki). b. The pose with the lowest binding energy is generally considered the most favorable binding mode. c. Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) for the best-ranked poses using molecular visualization software (e.g., PyMOL, Discovery Studio).
III. Mandatory Visualizations
Caption: A generalized workflow for molecular docking studies.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
References
- 1. "Computational Molecular Docking Models and Design of Diarylpentanoids " by Jarett Guillow [digitalcommons.chapman.edu]
- 2. mdpi.com [mdpi.com]
- 3. Molecular Pathways Modulated by Curcumin Analogue, Diarylpentanoids in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular docking analysis of curcumin analogues with COX-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Molecular docking analysis of curcumin analogues against kinase domain of ALK5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools | by Anoop Johny | Medium [medium.com]
- 10. ccsb.scripps.edu [ccsb.scripps.edu]
Investigating the Mechanism of Action of 1,5-Bis(4-fluorophenyl)pentan-3-one: Application Notes and Protocols
Disclaimer: As of November 2025, there is no publicly available scientific literature detailing the specific mechanism of action or biological activity of 1,5-Bis(4-fluorophenyl)pentan-3-one. The following application notes and protocols are provided as a hypothesized research framework. This document is based on the known activities of the broader class of diarylpentanoids and saturated curcumin analogues, which frequently exhibit anti-inflammatory and cytotoxic properties. The proposed experiments are intended to serve as a starting point for researchers investigating this compound.
Introduction
This compound is a synthetic diarylpentanoid. This class of molecules, structurally related to curcumin, is of significant interest for potential therapeutic applications. A defining characteristic of this specific compound is its saturated pentan-3-one backbone, which provides greater conformational flexibility compared to its unsaturated analogues.[1] The presence of fluorine atoms on the phenyl rings may enhance metabolic stability and binding affinity.
Given the common biological activities of related curcumin analogues, it is hypothesized that this compound may act as an inhibitor of pro-inflammatory signaling pathways, such as the NF-κB pathway, and may induce apoptosis in cancer cell lines. This document outlines a series of protocols to test these hypotheses.
Hypothesized Mechanism of Action: Anti-inflammatory and Cytotoxic Effects
Many curcumin analogues exert their effects by modulating key cellular signaling pathways involved in inflammation and cell survival. A primary hypothesized target is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory and anti-apoptotic genes.
It is proposed that this compound may inhibit this pathway, leading to reduced inflammation and potentially inducing apoptosis in cancer cells that rely on NF-κB for survival.
Figure 1. Hypothesized inhibition of the NF-κB signaling pathway.
Experimental Protocols
The following protocols describe methods to evaluate the cytotoxicity of the compound and its effect on the hypothesized NF-κB pathway.
Protocol: Cell Viability (MTT Assay)
This assay determines the effect of the compound on cell viability and allows for the calculation of a GI50 (50% Growth Inhibition) value.
Workflow:
Figure 2. Experimental workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48 or 72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value using non-linear regression analysis.
Protocol: Western Blot for Apoptosis and NF-κB Pathway Markers
This protocol is for detecting changes in protein levels indicative of apoptosis (cleaved PARP, cleaved Caspase-3) and NF-κB pathway activity (phospho-IκBα).
Methodology:
-
Cell Culture and Treatment: Grow cells in 6-well plates to 70-80% confluency. Treat cells with the compound at its GI50 and 2x GI50 concentrations for 24 hours.
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-phospho-IκBα, anti-β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity and normalize to the loading control (β-actin).
Data Presentation (Hypothetical Data Templates)
The following tables are templates for presenting the quantitative data obtained from the proposed experiments.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | GI50 (µM) after 48h | GI50 (µM) after 72h |
|---|---|---|
| MCF-7 (Breast) | Data | Data |
| A549 (Lung) | Data | Data |
| PC-3 (Prostate) | Data | Data |
| HCT116 (Colon) | Data | Data |
GI50 values to be determined experimentally. Data would be presented as mean ± SD from at least three independent experiments.
Table 2: Densitometry Analysis of Key Protein Expression from Western Blots
| Treatment | Cleaved PARP (Fold Change) | Cleaved Caspase-3 (Fold Change) | p-IκBα (Fold Change) |
|---|---|---|---|
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| Compound (GI50) | Data | Data | Data |
| Compound (2x GI50) | Data | Data | Data |
Fold change is relative to the vehicle control after normalization to β-actin. Data would be presented as mean ± SD.
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the initial investigation into the mechanism of action of this compound. If the hypothesized anti-inflammatory and cytotoxic activities are confirmed, further studies could include NF-κB reporter gene assays, immunofluorescence to visualize NF-κB nuclear translocation, and in vivo studies using animal models of inflammation or cancer. These experiments will be crucial in elucidating the therapeutic potential of this novel compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,5-Bis(4-fluorophenyl)pentan-3-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,5-Bis(4-fluorophenyl)pentan-3-one.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, categorized by the reaction step.
Step 1: Claisen-Schmidt Condensation to form (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one
Issue 1: Low or No Yield of the Desired Dienone Product
| Potential Cause | Troubleshooting Action |
| Inactive Catalyst: The base catalyst (e.g., NaOH or KOH) has degraded. | Use a fresh, high-purity batch of the base catalyst. Ensure it has been stored under appropriate conditions to prevent degradation. |
| Incorrect Stoichiometry: The molar ratio of 4-fluorobenzaldehyde to acetone is not optimal. | The recommended molar ratio of 4-fluorobenzaldehyde to acetone is 2.2:1 to ensure the reaction proceeds to the di-substituted product.[1][2] |
| Insufficient Reaction Time: The reaction has not been allowed to proceed to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1] The reaction is typically complete within 20-30 minutes at room temperature.[1] |
| Low Reaction Temperature: The reaction temperature is too low, leading to a slow reaction rate. | While the reaction is typically performed at room temperature, gentle warming (e.g., to 40°C) can be employed if the reaction is sluggish. However, be cautious as higher temperatures can promote side reactions. |
| Poor Quality Reagents: The 4-fluorobenzaldehyde or acetone may be of low purity or contain inhibitors. | Use freshly distilled or high-purity reagents. Ensure the acetone is free from water, which can interfere with the base-catalyzed reaction. |
Issue 2: Formation of a Significant Amount of Mono-substituted Intermediate (4-(4-fluorophenyl)but-3-en-2-one)
| Potential Cause | Troubleshooting Action |
| Insufficient 4-fluorobenzaldehyde: The molar ratio of 4-fluorobenzaldehyde to acetone is too low. | Increase the molar ratio of 4-fluorobenzaldehyde to acetone to the recommended 2.2:1 to favor the formation of the di-substituted product.[1][2] |
| Short Reaction Time: The reaction was stopped prematurely before the second condensation could occur. | Extend the reaction time and monitor the disappearance of the mono-substituted intermediate by TLC or NMR.[1] |
| Inhomogeneous Reaction Mixture: Poor mixing prevents the reactants from interacting effectively. | Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture. |
Issue 3: Presence of Side-Products from Acetone Self-Condensation
| Potential Cause | Troubleshooting Action |
| High Concentration of Base: A high concentration of the base catalyst can promote the self-condensation of acetone. | Use the recommended concentration of NaOH or KOH. A 10% aqueous solution is typically sufficient. |
| High Reaction Temperature: Elevated temperatures can increase the rate of acetone self-condensation. | Maintain the reaction at room temperature or use only gentle warming if necessary. |
Step 2: Catalytic Hydrogenation of (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one
Issue 1: Incomplete Reduction of the Dienone
| Potential Cause | Troubleshooting Action |
| Inactive Catalyst: The hydrogenation catalyst (e.g., Pd/C, Pt/C, Raney Ni) has lost its activity. | Use a fresh, high-quality catalyst. Ensure proper handling and storage to prevent deactivation. |
| Insufficient Catalyst Loading: The amount of catalyst is too low for the amount of substrate. | Increase the catalyst loading. Typically, 5-10 mol% of the catalyst is used. |
| Low Hydrogen Pressure: The hydrogen pressure is not sufficient to drive the reaction to completion. | Increase the hydrogen pressure. Pressures ranging from atmospheric to 50 psi are commonly used. |
| Insufficient Reaction Time: The reaction was not allowed to proceed long enough for complete reduction. | Monitor the reaction progress by TLC or GC-MS until the starting material is no longer detectable. |
| Presence of Catalyst Poisons: Impurities in the substrate or solvent can poison the catalyst. | Ensure the dienone precursor is purified before hydrogenation. Use high-purity solvents. Common poisons include sulfur and nitrogen compounds. |
Issue 2: Over-reduction of the Carbonyl Group to an Alcohol
| Potential Cause | Troubleshooting Action |
| Harsh Reaction Conditions: High hydrogen pressure and/or high temperature can lead to the reduction of the ketone functionality. | Use milder reaction conditions. Start with lower hydrogen pressure and room temperature. |
| Highly Active Catalyst: Some catalysts, like Raney Nickel, are more prone to reducing carbonyl groups. | Choose a less reactive catalyst, such as Palladium on Carbon (Pd/C), which is generally more selective for the reduction of carbon-carbon double bonds. |
| Prolonged Reaction Time: Leaving the reaction for an extended period after the double bonds are reduced can lead to carbonyl reduction. | Carefully monitor the reaction and stop it as soon as the dienone is fully converted to the saturated ketone. |
Issue 3: Low Yield of the Final Product
| Potential Cause | Troubleshooting Action |
| Mechanical Loss during Workup: Loss of product during filtration, extraction, or purification steps. | Ensure careful handling during the workup procedure. Use appropriate filter paper and ensure complete transfer of the product between vessels. |
| Difficult Purification: Co-elution of the product with impurities during chromatography. | Optimize the chromatography conditions (e.g., solvent system, column packing) to achieve better separation. Recrystallization can also be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the typical two-step synthesis route for this compound?
A1: The most common and efficient synthesis involves a two-step process:
-
Claisen-Schmidt Condensation: Reacting 4-fluorobenzaldehyde with acetone in the presence of a base catalyst (like NaOH) to form the intermediate, (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one.[1]
-
Catalytic Hydrogenation: Reducing the carbon-carbon double bonds of the dienone intermediate using a catalyst (such as Pd/C) and hydrogen gas to yield the final saturated ketone, this compound.
Q2: How can I monitor the progress of the Claisen-Schmidt condensation reaction?
A2: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1] On TLC, you can observe the disappearance of the starting materials (4-fluorobenzaldehyde and acetone) and the appearance of the intermediate (mono-substituted product) and the final dienone product. NMR can provide a more quantitative analysis of the reaction mixture over time.[1]
Q3: What are the key parameters to control for a high yield in the Claisen-Schmidt condensation?
A3: To achieve a high yield of the dienone, it is crucial to control the stoichiometry of the reactants (a 2.2:1 molar ratio of 4-fluorobenzaldehyde to acetone is recommended), use a fresh and active base catalyst, ensure efficient mixing, and allow for sufficient reaction time.[1][2]
Q4: Which catalyst is best for the hydrogenation step to avoid over-reduction?
A4: Palladium on Carbon (Pd/C) is a commonly used and effective catalyst for the selective hydrogenation of carbon-carbon double bonds in the presence of a ketone. It is generally less prone to causing over-reduction of the carbonyl group compared to more aggressive catalysts like Raney Nickel.
Q5: What is the best way to purify the final product, this compound?
A5: After the hydrogenation reaction, the catalyst is typically removed by filtration. The crude product can then be purified by either recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel. The choice of method depends on the nature and quantity of the impurities present.
Data Presentation
Table 1: Effect of Reaction Parameters on the Yield of this compound Synthesis.
| Step | Parameter | Variation | Effect on Yield | Reference/Note |
| Claisen-Schmidt Condensation | Molar Ratio (Aldehyde:Acetone) | 2.2:1 | High | [1][2] |
| 1:1 | Lower (significant mono-adduct) | [1] | ||
| Catalyst | Fresh NaOH | High | General knowledge | |
| Old/Decomposed NaOH | Low | General knowledge | ||
| Catalytic Hydrogenation | Catalyst | Pd/C | High selectivity for C=C reduction | General knowledge |
| Raney Ni | Risk of carbonyl reduction | General knowledge | ||
| H₂ Pressure | 1-3 atm | Generally sufficient for C=C reduction | General knowledge | |
| >10 atm | Increased risk of carbonyl reduction | General knowledge | ||
| Temperature | Room Temperature | Good selectivity | General knowledge | |
| >50 °C | Increased risk of over-reduction | General knowledge |
Experimental Protocols
Protocol 1: Synthesis of (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one (Claisen-Schmidt Condensation)
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluorobenzaldehyde (2.2 equivalents) in absolute ethanol.
-
Add acetone (1.0 equivalent) to the solution and stir to mix.
-
Slowly add a 10% aqueous solution of sodium hydroxide (NaOH) dropwise to the reaction mixture with vigorous stirring.
-
Continue stirring at room temperature for 20-30 minutes. The formation of a yellow precipitate indicates the product is forming.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture in an ice bath to complete the precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven to obtain the crude (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one. The crude product can be purified further by recrystallization from ethanol if necessary.[1]
Protocol 2: Synthesis of this compound (Catalytic Hydrogenation)
-
Place the crude or purified (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one in a suitable hydrogenation vessel.
-
Add a suitable solvent, such as ethanol or ethyl acetate.
-
Carefully add the hydrogenation catalyst, typically 5-10 mol% of 10% Palladium on Carbon (Pd/C).
-
Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-3 atmospheres).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is completely consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Remove the catalyst by filtration through a pad of Celite®.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Mandatory Visualizations
Caption: Synthesis pathway for this compound.
References
Technical Support Center: Purification of 1,5-Bis(4-fluorophenyl)pentan-3-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 1,5-Bis(4-fluorophenyl)pentan-3-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of this compound?
A1: The synthesis of this compound, often proceeding via a Michael addition of 4-fluorophenylacetonitrile to 1-(4-fluorophenyl)prop-2-en-1-one followed by hydrolysis and decarboxylation, or a related conjugate addition, can lead to several impurities. These may include unreacted starting materials such as 4-fluorobenzaldehyde and acetone (if used in a Claisen-Schmidt condensation to form the unsaturated precursor), the unsaturated precursor (1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one), and side-products from self-condensation or polymerization of the reactants.
Q2: What is the recommended first-pass purification method for crude this compound?
A2: For crude product that is mostly the desired compound but contains colored impurities or minor side products, recrystallization is often the most effective and scalable initial purification method. Ethanol is a commonly used solvent for recrystallization of similar diarylpentanones.
Q3: When should I consider using column chromatography for purification?
A3: Column chromatography is recommended when recrystallization fails to remove impurities with similar solubility profiles to the product, or when the crude product is a complex mixture containing multiple components in significant amounts. It is particularly useful for separating the desired saturated ketone from its unsaturated precursor or other structurally similar byproducts.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of your compound can be reliably assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is ideal for quantitative analysis of purity and detecting minor impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure of the desired product and identify any residual solvents or major impurities. Melting point analysis can also serve as a quick indicator of purity; a sharp melting range close to the literature value suggests high purity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Oily Product After Synthesis | The product may be impure, containing residual solvents or low-melting side products. | 1. Attempt to triturate the oil with a non-polar solvent like hexanes to induce crystallization. 2. If trituration fails, proceed with column chromatography using a silica gel stationary phase and an appropriate eluent system (e.g., hexane/ethyl acetate gradient). |
| Low Yield After Recrystallization | 1. The compound is too soluble in the chosen solvent at low temperatures. 2. Too much solvent was used. 3. Premature crystallization occurred during hot filtration. | 1. Try a different solvent or a mixed solvent system. For example, if ethanol was used, try a mixture of ethanol and water, adding water dropwise to the hot solution until turbidity persists, then redissolving with a minimal amount of hot ethanol. 2. Use the minimum amount of hot solvent required to dissolve the crude product. 3. Ensure the filtration apparatus (funnel, flask) is pre-heated to prevent the product from crashing out. |
| Persistent Yellow Color in Product | The yellow color often indicates the presence of the unsaturated precursor, (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one, which is a common impurity. | 1. Perform a second recrystallization, potentially with the addition of activated charcoal to adsorb colored impurities. 2. If color persists, column chromatography is the most effective method to separate the white, saturated ketone from the yellow, unsaturated analogue. |
| Broad Melting Point Range | The sample is likely impure. | Further purify the compound using the methods described above (recrystallization or column chromatography) until a sharp melting point is achieved. |
| Co-elution of Impurities during Column Chromatography | The chosen eluent system has insufficient resolving power for the impurities present. | 1. Optimize the eluent system using thin-layer chromatography (TLC) prior to running the column. Test various ratios of non-polar and polar solvents (e.g., different gradients of hexane/ethyl acetate or dichloromethane/methanol). 2. Consider using a different stationary phase, such as alumina, if silica gel does not provide adequate separation. |
Data Presentation
The following tables provide representative data for the purification of this compound. Note: This data is illustrative and may vary based on the specific reaction conditions and scale.
Table 1: Comparison of Purification Methods
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Typical Yield | Notes |
| Single Recrystallization (Ethanol) | ~85% | ~95-97% | 70-85% | Effective for removing baseline impurities and some colored compounds. |
| Double Recrystallization (Ethanol) | ~85% | >98% | 50-70% | Higher purity is achieved at the cost of reduced yield. |
| Column Chromatography (Silica Gel) | ~70% | >99% | 60-80% | Best for complex mixtures or to remove persistent, structurally similar impurities. |
Table 2: Analytical Characterization of Purified this compound
| Analytical Method | Expected Result for >99% Pure Sample |
| Appearance | White to off-white crystalline solid |
| Melting Point | Sharp melting point (e.g., 78-80 °C) |
| ¹H NMR (CDCl₃, 400 MHz) | Peaks consistent with the structure, absence of signals from common impurities (e.g., vinylic protons from the unsaturated precursor). |
| ¹³C NMR (CDCl₃, 100 MHz) | Correct number of signals corresponding to the carbon atoms in the molecule. |
| HPLC (Reverse Phase) | A single major peak with an area percentage >99%. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling with stirring (e.g., using a magnetic stir plate). Continue adding small portions of hot ethanol until the solid is completely dissolved.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point until a constant weight is achieved.
Protocol 2: Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane/ethyl acetate). Pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the dried, sample-adsorbed silica gel onto the top of the column bed.
-
Elution: Begin eluting the column with the initial non-polar eluent. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane) to move the compounds down the column.
-
Fraction Collection: Collect fractions in test tubes or other suitable containers.
-
Analysis: Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification challenges.
Technical Support Center: Overcoming In Vitro Solubility Challenges with 1,5-Bis(4-fluorophenyl)pentan-3-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 1,5-Bis(4-fluorophenyl)pentan-3-one in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound?
This compound is a diarylpentanoid compound.[1] Its molecular formula is C17H16F2O and it has a molecular weight of 274.3 g/mol .[1] The presence of two fluorophenyl groups suggests it is likely a hydrophobic and poorly water-soluble molecule.
Q2: I'm observing precipitation when I add my compound to the cell culture media. What is the likely cause?
This is a common issue with hydrophobic compounds.[2][3] When a concentrated stock solution, typically in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous-based cell culture medium, the compound's solubility limit in the final solution can be exceeded, leading to precipitation.[2]
Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?
While DMSO is a versatile solvent capable of dissolving both polar and nonpolar compounds, it can be toxic to cells at higher concentrations.[4] Generally, it is advisable to keep the final concentration of DMSO in cell culture media below 0.5% (v/v), and ideally below 0.1%, to minimize effects on cell viability and growth.[4] Some cell lines may be more sensitive, so it is best to run a vehicle control to assess the impact of the solvent on your specific experimental system.
Q4: Are there alternatives to DMSO for dissolving my compound?
Yes, several other strategies can be employed to improve the solubility of poorly water-soluble compounds for in vitro studies. These include the use of co-solvents like ethanol, polyethylene glycol 400 (PEG400), or glycerin.[2] Other approaches involve formulation strategies such as the use of surfactants, cyclodextrins, or creating solid dispersions.[5][6][7][8]
Troubleshooting Guide
Issue 1: Compound Precipitation in Cell Culture Media
Symptoms:
-
Visible particulate matter or cloudiness in the culture wells after adding the compound.
-
Inconsistent or non-reproducible results in downstream assays.
-
Evidence of cell stress or death that may be due to physical effects of the precipitate rather than the pharmacological action of the compound.
Possible Causes:
-
The concentration of the compound exceeds its solubility limit in the final assay medium.
-
The concentration of the organic solvent (e.g., DMSO) in the final medium is too low to maintain the compound in solution.
-
The compound is interacting with components of the cell culture medium (e.g., proteins in serum).
Solutions:
| Solution ID | Strategy | Detailed Steps | Considerations |
| S1 | Optimize Stock Concentration and Dilution | 1. Prepare a high-concentration stock solution in 100% DMSO. 2. Perform serial dilutions of your compound in 100% DMSO first. 3. Add a small volume of the diluted DMSO stock to your culture medium to reach the final desired concentration. This minimizes the local concentration of the compound as it is introduced to the aqueous environment. | This method aims to keep the final DMSO concentration low while ensuring the compound is diluted gradually. |
| S2 | Use of Co-solvents | 1. Attempt to dissolve the compound in a mixture of solvents, such as DMSO and PEG400 or ethanol. 2. Prepare the stock solution in this co-solvent mixture. 3. Dilute the stock into the culture medium as you would with a DMSO-only stock. | The optimal co-solvent ratio will need to be determined empirically. Always test the co-solvent vehicle for toxicity to your cells.[2] |
| S3 | Inclusion Complexation with Cyclodextrins | 1. Use a modified cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known to improve the aqueous solubility of hydrophobic drugs.[6][7] 2. Prepare a solution of HP-β-CD in water or buffer. 3. Add the compound to the cyclodextrin solution and stir or sonicate to facilitate the formation of the inclusion complex. 4. Filter the solution to remove any undissolved compound. | The molar ratio of the compound to cyclodextrin is a critical parameter to optimize. |
| S4 | Formulation with Surfactants | 1. Use non-ionic surfactants like Tween 20 or Tween 80 at low concentrations (typically below 0.1%).[2] 2. The surfactant can be included in the stock solution or the final culture medium. | Surfactants can affect cell membranes and cellular processes, so it is crucial to run appropriate controls. |
Issue 2: Inconsistent Assay Results or Apparent Lack of Activity
Symptoms:
-
High variability between replicate wells.
-
The dose-response curve does not follow a standard sigmoidal shape.
-
The compound appears to be inactive, even at high concentrations.
Possible Causes:
-
Undetected micro-precipitation is leading to an inaccurate concentration of the soluble, active compound.
-
The compound is adsorbing to the plasticware.
-
The compound is unstable in the culture medium.
Solutions:
| Solution ID | Strategy | Detailed Steps | Considerations |
| S5 | Determine Aqueous Solubility | 1. Prepare a series of dilutions of your DMSO stock in the final cell culture medium. 2. Incubate for a set period (e.g., 2 hours) under the same conditions as your assay. 3. Visually inspect for precipitation. For a more quantitative measure, measure the turbidity using a spectrophotometer at a wavelength where the compound does not absorb (e.g., >500 nm).[3] | This will help you establish the maximum working concentration for your compound in your specific assay conditions. |
| S6 | Addition of a Surfactant | In addition to improving solubility, a low concentration of a non-ionic surfactant (e.g., 0.01% Tween 80) can help prevent the compound from adsorbing to plastic surfaces. | Ensure the chosen surfactant does not interfere with your assay readout. |
| S7 | Use of Serum-Free Medium for Dosing | If you suspect your compound is binding to proteins in the fetal bovine serum (FBS), consider dosing the cells in a serum-free medium for a short period. | Be aware that cell health may be compromised during prolonged incubation in a serum-free medium. |
Experimental Protocols
Protocol 1: Preparation of a Compound Stock Solution in DMSO
-
Weigh out a precise amount of this compound.
-
Add the appropriate volume of high-purity, sterile DMSO to achieve the desired molar concentration (e.g., 10 mM or 20 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.[3]
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Determining the Kinetic Aqueous Solubility in Cell Culture Medium
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a clear 96-well plate, add 198 µL of your cell culture medium (e.g., DMEM + 10% FBS) to each well.
-
Create a serial dilution of your compound directly in the medium. For example, add 2 µL of the 10 mM stock to the first well (final concentration 100 µM, 1% DMSO), mix, and then transfer serially to subsequent wells.
-
Include a blank well with medium and a vehicle control well with medium + 1% DMSO.
-
Incubate the plate at 37°C for 2 hours.
-
Read the absorbance (turbidity) of the plate at 600 nm.
-
The concentration at which the absorbance begins to increase significantly above the vehicle control is the approximate limit of aqueous solubility.
Visualizations
Experimental Workflow for Solubility Assessment
Caption: Workflow for determining the aqueous solubility of a test compound.
Troubleshooting Logic for Compound Precipitation
References
- 1. This compound | 174485-41-7 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1,5-Bis(4-fluorophenyl)pentan-3-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,5-Bis(4-fluorophenyl)pentan-3-one.
Troubleshooting Guide
This guide addresses common issues encountered during the two-main-step synthesis of this compound, which typically involves a Claisen-Schmidt condensation followed by catalytic hydrogenation.
Step 1: Claisen-Schmidt Condensation to form (1E,4E)-1,5-Bis(4-fluorophenyl)penta-1,4-dien-3-one
| Observed Problem | Potential Cause | Recommended Solution |
| Low yield of the desired dienone product | Incomplete reaction. | - Ensure the correct stoichiometry of reactants; an excess of 4-fluorobenzaldehyde (typically 2.2 equivalents) can drive the reaction to completion.[1][2] - Increase reaction time and/or temperature. - Check the concentration and purity of the base catalyst (e.g., NaOH). |
| Side reaction forming the mono-adduct, 4-(4-fluorophenyl)-3-buten-2-one. | - Adjust the ratio of 4-fluorobenzaldehyde to acetone to favor the formation of the di-substituted product.[1][2] - Monitor the reaction progress using techniques like TLC or NMR to identify the optimal reaction time before significant side product formation occurs.[1][2] | |
| Self-condensation of acetone. | - While less common in the presence of a more reactive aldehyde, this can be minimized by slowly adding acetone to the reaction mixture containing the aldehyde and base. | |
| Product is an oil or fails to crystallize | Presence of impurities, such as the mono-adduct or unreacted starting materials. | - Purify the crude product by recrystallization from a suitable solvent like ethanol. - Wash the crude product with water to remove any residual base catalyst. |
| Broad melting point range of the isolated product | The product is impure, likely containing a mixture of the desired dienone and the mono-adduct intermediate. | - Recrystallize the product multiple times until a sharp melting point is achieved. - Utilize column chromatography for purification if recrystallization is ineffective. |
Step 2: Catalytic Hydrogenation to form this compound
| Observed Problem | Potential Cause | Recommended Solution |
| Incomplete reaction (presence of starting dienone) | Inactivated or insufficient catalyst. | - Use fresh, high-quality catalyst (e.g., Palladium on carbon). - Increase the catalyst loading. |
| Insufficient hydrogen pressure or reaction time. | - Ensure the reaction vessel is properly sealed and pressurized. - Increase the hydrogen pressure within safe limits for the equipment. - Extend the reaction time. | |
| Catalyst poisoning. | - Ensure the starting material and solvent are free from impurities that can poison the catalyst (e.g., sulfur compounds). | |
| Formation of multiple products | Over-reduction or side reactions on the aromatic ring. | - Use milder reaction conditions (lower temperature and pressure). - Screen different catalysts to find one with better selectivity for the double bond reduction. |
| Low yield of the final product | Adsorption of the product onto the catalyst. | - After filtration of the catalyst, wash it thoroughly with the reaction solvent to recover any adsorbed product. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is a two-step synthesis. The first step is a base-catalyzed Claisen-Schmidt condensation of 4-fluorobenzaldehyde and acetone to form the intermediate, (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one. This intermediate is then reduced in the second step via catalytic hydrogenation to yield the final saturated ketone.
Q2: What are the key side products to watch for during the Claisen-Schmidt condensation step?
A2: The primary side product is the mono-substituted intermediate, 4-(4-fluorophenyl)-3-buten-2-one.[1][2] This occurs when acetone only reacts with one molecule of 4-fluorobenzaldehyde. The formation of this side product can be minimized by using an excess of the aldehyde.
Q3: How can I monitor the progress of the Claisen-Schmidt condensation?
A3: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] NMR can be particularly useful for observing the disappearance of the aldehyde proton signal from 4-fluorobenzaldehyde and the appearance of signals corresponding to the intermediate and the final dienone product.[1][2]
Q4: What are the typical issues during the catalytic hydrogenation step?
A4: The most common issue is incomplete hydrogenation, leaving unreacted (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one in the product mixture. This can be addressed by ensuring the activity of the catalyst, using sufficient hydrogen pressure, and allowing for adequate reaction time.
Q5: How can I purify the final product, this compound?
A5: The final product is typically a solid and can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes. If significant impurities persist, column chromatography on silica gel can be employed.
Data Presentation
Table 1: Reactant and Product Summary for Claisen-Schmidt Condensation
| Compound | Molar Mass ( g/mol ) | Role | Key NMR Signal (CDCl₃) |
| 4-Fluorobenzaldehyde | 124.11 | Reactant | ~9.9 ppm (s, -CHO)[3] |
| Acetone | 58.08 | Reactant | ~2.1 ppm (s, -CH₃) |
| 4-(4-fluorophenyl)-3-buten-2-one | 166.18 | Intermediate Side Product | ~2.4 ppm (s, -CH₃) |
| (1E,4E)-1,5-Bis(4-fluorophenyl)penta-1,4-dien-3-one | 270.28 | Intermediate Product | ~7.0-7.6 ppm (m, aromatic and vinyl protons) |
Table 2: Typical Reaction Conditions for Synthesis
| Step | Reaction | Key Parameters |
| 1 | Claisen-Schmidt Condensation | Reactants: 4-fluorobenzaldehyde, Acetone Catalyst: NaOH or KOH Solvent: Ethanol Temperature: Room Temperature |
| 2 | Catalytic Hydrogenation | Reactant: (1E,4E)-1,5-Bis(4-fluorophenyl)penta-1,4-dien-3-one Catalyst: Pd/C Solvent: Ethyl acetate or Ethanol Pressure: 1-5 atm H₂ |
Experimental Protocols
Protocol 1: Synthesis of (1E,4E)-1,5-Bis(4-fluorophenyl)penta-1,4-dien-3-one
-
In a round-bottom flask, dissolve 4-fluorobenzaldehyde (2.2 equivalents) in ethanol.
-
Add acetone (1.0 equivalent) to the solution and stir.
-
Slowly add an aqueous solution of sodium hydroxide (NaOH) to the mixture with continuous stirring.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath to precipitate the product.
-
Filter the solid product, wash with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.
-
Dry the product in a vacuum oven. The product can be further purified by recrystallization from ethanol.
Protocol 2: Synthesis of this compound
-
In a hydrogenation vessel, dissolve the (1E,4E)-1,5-Bis(4-fluorophenyl)penta-1,4-dien-3-one (1.0 equivalent) in a suitable solvent such as ethyl acetate or ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10% by weight of the starting material).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 3 atm) and stir the reaction mixture vigorously.
-
Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Wash the celite pad with the solvent used in the reaction.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis issues.
References
Technical Support Center: Synthesis of 1,5-Bis(4-fluorophenyl)pentan-3-one and its Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1,5-Bis(4-fluorophenyl)pentan-3-one and its analogs.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound analogs, which are commonly prepared via a Claisen-Schmidt condensation to form the unsaturated precursor, (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one, followed by catalytic hydrogenation, or through a one-pot Michael addition.
Issue 1: Low or No Yield of the Desired Product
-
Question: My reaction has resulted in a very low yield or no product at all. What are the possible causes and solutions?
-
Answer:
-
Inactive Catalyst: The base catalyst (e.g., NaOH, KOH) may be old or have absorbed atmospheric CO2, reducing its activity. Solution: Use a fresh batch of the base or titrate the base solution to confirm its concentration.
-
Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the recommended reaction time, consider extending the reaction duration or cautiously increasing the temperature.
-
Poor Quality Reagents: The purity of the starting materials (4-fluorobenzaldehyde and acetone or the corresponding chalcone and nucleophile) is crucial. Solution: Ensure the purity of your starting materials, distilling them if necessary.
-
Side Reactions: Competing side reactions, such as the self-condensation of acetone, can reduce the yield of the desired product.[1] Solution: A modified Claisen-Schmidt procedure with controlled addition of the ketone to the aldehyde/base mixture can minimize self-condensation.
-
Issue 2: Formation of an Oily or Sticky Product Instead of a Crystalline Solid
-
Question: Upon completion of the reaction and work-up, my product has separated as an oil instead of precipitating as a solid. How can I induce crystallization?
-
Answer:
-
Supersaturation: The product may be supersaturated in the solvent. Solution: Try scratching the inside of the flask with a glass rod at the solvent-air interface to provide a surface for nucleation.
-
Seeding: If you have a small amount of the pure crystalline product from a previous successful batch, add a seed crystal to the oily mixture.
-
Solvent System: The current solvent system may not be optimal for crystallization. Solution: Try triturating the oil with a non-polar solvent like hexane or a mixture of ethyl acetate and hexane to induce precipitation.
-
Purification: The presence of impurities can inhibit crystallization. Solution: Purify the oily product using column chromatography and then attempt to crystallize the purified product from an appropriate solvent.
-
Issue 3: Presence of Significant Impurities in the Final Product
-
Question: My final product shows multiple spots on TLC or significant impurity peaks in NMR/LC-MS. What are the likely impurities and how can I remove them?
-
Answer:
-
Unreacted Starting Materials: Incomplete reaction can leave residual 4-fluorobenzaldehyde or other starting materials. Solution: Optimize the reaction time and stoichiometry of reactants. Purification via recrystallization or column chromatography is effective.
-
Mono-adduct Intermediate: In the Claisen-Schmidt condensation, the reaction can partially stop at the mono-condensation product, 4-(4-fluorophenyl)-3-buten-2-one.[1][2] Solution: Using a slight excess of the aldehyde can help drive the reaction to the desired bis-adduct.[1][2] Column chromatography can be used to separate the mono- and bis-adducts.
-
Byproducts from Side Reactions: Aldol addition/condensation byproducts can form. Solution: Careful control of reaction temperature and the rate of addition of reactants can minimize these. Purification via column chromatography is the most effective way to remove these byproducts.
-
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound analogs?
A1: The two primary synthetic strategies are:
-
Two-Step Claisen-Schmidt Condensation: This involves the base-catalyzed condensation of two equivalents of an appropriate aromatic aldehyde (e.g., 4-fluorobenzaldehyde) with one equivalent of a ketone (e.g., acetone) to form an α,β-unsaturated ketone (a chalcone analog). This intermediate is then reduced, typically through catalytic hydrogenation, to yield the saturated 1,5-diarylpentan-3-one.
-
One-Pot Michael Addition: This method involves the reaction of an α,β-unsaturated ketone (chalcone) with a nucleophile in the presence of a catalyst. For the synthesis of the title compound, this would typically involve the in-situ formation of a chalcone followed by a Michael-type addition.
Q2: Which catalyst is most effective for the Claisen-Schmidt condensation step?
A2: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are the most commonly used and cost-effective catalysts for this reaction. The choice between them is often one of laboratory preference, though some studies may show slight variations in yield depending on the specific substrates.
Q3: What solvents are suitable for this synthesis?
A3: Ethanol is a widely used solvent for the Claisen-Schmidt condensation as it is a good solvent for the reactants and the resulting product often precipitates out upon formation or cooling. For the Michael addition, aprotic polar solvents like THF or DMF can also be employed.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to track the disappearance of the starting materials and the appearance of the product spot. The reaction can also be monitored in real-time using NMR spectroscopy.[1][2]
Q5: What are the typical purification methods for this compound analogs?
A5:
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture with hexane) is an effective purification method.
-
Column Chromatography: For oily products or mixtures with significant impurities, column chromatography on silica gel is the preferred method of purification. A gradient of hexane and ethyl acetate is typically used as the eluent.
Data Presentation
The following tables summarize typical reaction conditions for the synthesis of 1,5-diaryl-3-pentanone analogs.
Table 1: Optimization of Claisen-Schmidt Condensation for Diarylpentanoid Synthesis *
| Entry | Aldehyde | Ketone | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Fluorobenzaldehyde | Acetone | NaOH (1.2) | Ethanol | Room Temp. | 4 | ~85 |
| 2 | Benzaldehyde | Acetone | KOH (1.5) | Methanol | 25 | 2 | 92 |
| 3 | 4-Chlorobenzaldehyde | Acetone | NaOH (1.0) | Ethanol/Water | 30 | 5 | 88 |
| 4 | 4-Methoxybenzaldehyde | Acetone | Ba(OH)₂ (0.5) | Ethanol | Room Temp. | 6 | 75 |
*Note: The data in this table is a representation of typical conditions and yields for the synthesis of various diarylpentanoid precursors based on literature precedents. Actual yields for this compound may vary.
Table 2: Catalyst and Solvent Screening for a Michael Addition Approach *
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOH (20) | Ethanol | 50 | 6 | 78 |
| 2 | KOH (20) | THF | Room Temp. | 8 | 72 |
| 3 | NaOEt (15) | Ethanol | Room Temp. | 5 | 85 |
| 4 | DBU (10) | Acetonitrile | 25 | 4 | 90 |
*Note: This table presents a generalized summary of conditions for Michael additions leading to 1,5-dicarbonyl compounds, which is a related synthetic strategy. The specific reactants are a representative chalcone and a malonate ester.
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound via Claisen-Schmidt Condensation and Subsequent Reduction
Step 1: Synthesis of (1E,4E)-1,5-Bis(4-fluorophenyl)penta-1,4-dien-3-one
-
To a solution of 4-fluorobenzaldehyde (2.2 equivalents) in ethanol, add acetone (1.0 equivalent).
-
While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (10% w/v).
-
Continue stirring at room temperature for 2-4 hours. The product will typically precipitate as a yellow solid.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Filter the precipitate and wash with cold water, followed by a small amount of cold ethanol.
-
Dry the solid to obtain the crude (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one. The product can be further purified by recrystallization from ethanol or ethyl acetate.
Step 2: Reduction to this compound
-
Dissolve the unsaturated ketone from Step 1 in a suitable solvent such as ethyl acetate or ethanol.
-
Add a catalytic amount of Palladium on carbon (Pd/C, 10 mol%).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the two-step synthesis.
Caption: Troubleshooting decision tree for low product yield.
References
Stability testing of 1,5-Bis(4-fluorophenyl)pentan-3-one under experimental conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,5-Bis(4-fluorophenyl)pentan-3-one. The information provided is intended to assist in designing and executing stability studies under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a diarylpentanoid, a class of organic compounds with potential biological activities. Its chemical structure features two fluorophenyl rings connected by a five-carbon chain with a central ketone group. Stability testing is crucial to understand how the molecule's quality changes over time under the influence of environmental factors like pH, temperature, light, and oxygen. This knowledge is essential for proper formulation development, packaging selection, and determination of storage conditions and shelf life for any potential pharmaceutical application.
Q2: What are the typical stress conditions used for stability testing of this compound?
Forced degradation studies are conducted to assess the intrinsic stability of the molecule.[1] Typical stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines, include:
-
Acidic Hydrolysis: Exposure to an acidic solution (e.g., 0.1 M HCl).
-
Basic Hydrolysis: Exposure to a basic solution (e.g., 0.1 M NaOH).
-
Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Exposure to elevated temperatures (e.g., 60°C).
-
Photolytic Degradation: Exposure to light of a specified wavelength and intensity.
Q3: What are the likely degradation pathways for this compound?
Based on the chemistry of structurally similar compounds like curcuminoids, the following degradation pathways can be anticipated:
-
Hydrolysis: The ether linkages, if present as impurities from synthesis, could be susceptible to hydrolysis under acidic or basic conditions. However, the primary structure of this compound does not contain readily hydrolyzable groups. Degradation under strong acidic or basic conditions might proceed through other mechanisms.
-
Oxidation: The benzylic carbons (carbons adjacent to the phenyl rings) and the ketone group are potential sites for oxidation. This could lead to the formation of carboxylic acids, aldehydes, or smaller aromatic fragments.
-
Photodegradation: Aromatic ketones are known to be photoreactive. Upon exposure to UV light, the molecule could undergo cleavage or rearrangement reactions.
Q4: What analytical techniques are suitable for monitoring the stability of this compound?
A stability-indicating analytical method is required to separate the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for this purpose. The method should be validated to ensure it is accurate, precise, specific, linear, and robust.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Unexpectedly rapid degradation of the compound under all stress conditions. | Purity of the initial sample may be low, containing impurities that catalyze degradation. Incorrect preparation of stress solutions. | Verify the purity of the this compound sample using a validated analytical method. Ensure accurate preparation of all stress solutions and reagents. |
| Multiple unknown peaks appearing in the chromatogram after stress testing. | Formation of several degradation products. The analytical method may not be specific enough. | Attempt to identify the major degradation products using techniques like LC-MS. Optimize the HPLC method (e.g., change mobile phase composition, gradient, or column) to achieve better separation of all peaks. |
| Inconsistent results between replicate stability studies. | Variability in experimental conditions (e.g., temperature fluctuations, inconsistent light exposure). Instability of the degradation products themselves. | Tightly control all experimental parameters. Analyze samples at appropriate time points to capture the formation and potential further degradation of intermediates. |
| No degradation observed under any stress condition. | The compound is highly stable under the applied conditions. The stress conditions are not harsh enough. | While high stability is a positive attribute, for the purpose of developing a stability-indicating method, it may be necessary to employ more aggressive stress conditions (e.g., higher temperature, longer exposure time, higher concentration of stress agent) to induce some degradation. |
Experimental Protocols
General Forced Degradation Study Protocol
This protocol outlines the general procedure for subjecting this compound to various stress conditions.
dot
Caption: Workflow for Forced Degradation Studies.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 37%
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂), 30%
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with UV detector
-
pH meter
-
Water bath or oven
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acidic Hydrolysis: To a volumetric flask, add an appropriate volume of the stock solution and dilute with 0.1 M HCl to the desired final concentration. Keep the flask in a water bath at 60°C. Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours), neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Basic Hydrolysis: Repeat the procedure for acidic hydrolysis, but use 0.1 M NaOH as the stress agent and neutralize the samples with 0.1 M HCl.
-
Oxidative Degradation: To a volumetric flask, add an appropriate volume of the stock solution and dilute with 3% H₂O₂. Keep the flask at room temperature. Withdraw samples at appropriate time intervals and dilute with mobile phase for HPLC analysis.
-
Thermal Degradation:
-
Solid State: Place a known amount of the solid compound in a vial and keep it in an oven at 60°C. At various time points, dissolve a portion of the solid in methanol for HPLC analysis.
-
Solution State: Prepare a solution of the compound in a suitable solvent (e.g., methanol/water) and keep it in an oven at 60°C. Withdraw samples at various time points for HPLC analysis.
-
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, following ICH Q1B guidelines. A control sample should be protected from light. Analyze the samples by HPLC.
-
Analysis: Analyze all the stressed samples using a validated stability-indicating HPLC method. The percentage degradation can be calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.
Proposed Stability-Indicating HPLC Method
This is a starting point for developing a stability-indicating HPLC method. Optimization will likely be required.
| Parameter | Suggested Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Start with 50% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or the λmax of the compound) |
| Injection Volume | 10 µL |
Signaling Pathways and Logical Relationships
Proposed Degradation Pathway under Oxidative Stress
The following diagram illustrates a plausible degradation pathway for this compound under oxidative conditions, leading to the formation of smaller aromatic fragments.
dot
Caption: Proposed Oxidative Degradation Pathway.
This technical support guide provides a foundational understanding of the stability testing for this compound. It is important to note that these are generalized protocols and pathways, and specific experimental results may vary. Thorough validation of all analytical methods and characterization of major degradation products are essential for comprehensive stability assessment.
References
Troubleshooting inconsistent results in assays with 1,5-Bis(4-fluorophenyl)pentan-3-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,5-Bis(4-fluorophenyl)pentan-3-one.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during assays with this compound in a question-and-answer format.
Q1: My assay results with this compound are inconsistent between experiments. What are the potential causes?
A1: Inconsistent results can stem from several factors. Here are some common causes and solutions:
-
Compound Solubility: this compound is a lipophilic molecule and may have limited solubility in aqueous assay buffers.[1] Precipitation of the compound can lead to variable effective concentrations.
-
Solution: Ensure complete solubilization of your stock solution in an appropriate organic solvent like DMSO. When diluting into aqueous media, do so stepwise and vortex thoroughly. Visually inspect for any precipitation. Consider using a surfactant like Tween-20 or Pluronic F-68 in your assay buffer to maintain solubility, but be sure to include appropriate vehicle controls.
-
-
Compound Stability: The stability of the compound under your specific experimental conditions (e.g., temperature, pH, light exposure) could be a factor.
-
Solution: Prepare fresh dilutions from your stock solution for each experiment. Store the stock solution at -20°C or -80°C and protect it from light.
-
-
Pipetting Errors: Inconsistent pipetting, especially of small volumes, can introduce significant variability.
-
Solution: Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure thorough mixing between each step.
-
-
Cell-Based Assay Variability: If using cell-based assays, variations in cell seeding density, cell health, and passage number can all contribute to inconsistent results.
-
Solution: Standardize your cell culture and plating procedures. Ensure cells are in the logarithmic growth phase and visually inspect for consistent morphology and confluence before adding the compound.
-
Q2: I observed precipitation when I diluted my DMSO stock of this compound into my aqueous assay buffer. How can I resolve this?
A2: This is a common issue with hydrophobic compounds. Here are several strategies to address this:
-
Optimize DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible (typically <0.5%) while ensuring the compound remains in solution.
-
Use a Co-solvent: In some cases, a co-solvent system can improve solubility. For example, you could try a mixture of DMSO and ethanol.
-
Incorporate Solubilizing Agents: As mentioned above, non-ionic surfactants can help maintain the solubility of hydrophobic compounds in aqueous solutions.
-
Sonication: Briefly sonicating the solution after dilution can sometimes help to redissolve small precipitates.
Q3: Could this compound be interfering with my assay readout?
A3: Yes, this is a possibility, particularly in assays that rely on fluorescence or absorbance measurements.
-
Fluorescence Interference: The compound may possess intrinsic fluorescence or quenching properties that could interfere with fluorescent readouts.
-
Solution: Run a control experiment with the compound in the assay buffer without the biological components (e.g., cells, enzymes) to measure its background fluorescence at the excitation and emission wavelengths of your assay.
-
-
Colorimetric Assay Interference: The compound could potentially react with reagents in colorimetric assays (e.g., MTT, Griess reagent).
-
Solution: Include a control where the compound is added to the assay medium in the absence of cells to check for any direct reaction with the assay reagents.
-
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C17H16F2O | Benchchem |
| Molecular Weight | 274.3 g/mol | Benchchem |
| Purity | Typically ≥95% | Benchchem |
| Appearance | White to off-white solid | (General chemical properties) |
| Solubility | Soluble in DMSO and other organic solvents. Limited solubility in aqueous solutions. | (General knowledge of similar compounds) |
Experimental Protocols
Representative Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This protocol is a representative example of how this compound could be evaluated for its anti-inflammatory properties.
1. Cell Culture and Seeding:
- Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
- Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
2. Compound Preparation and Treatment:
- Prepare a 10 mM stock solution of this compound in sterile DMSO.
- Perform serial dilutions of the stock solution in serum-free DMEM to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
- Remove the culture medium from the cells and replace it with fresh medium containing the different concentrations of the compound. Include a vehicle control (medium with 0.5% DMSO).
- Pre-incubate the cells with the compound for 1 hour.
3. Stimulation:
- After the pre-incubation, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce nitric oxide production. Include an unstimulated control group.
4. Incubation:
- Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
5. Nitric Oxide Measurement (Griess Assay):
- After incubation, collect 50 µL of the cell culture supernatant from each well.
- Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
- Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
- Measure the absorbance at 540 nm using a microplate reader.
- Calculate the concentration of nitrite using a standard curve prepared with sodium nitrite.
6. Cell Viability Assay (MTT Assay):
- To ensure that the observed NO inhibition is not due to cytotoxicity, perform a cell viability assay on the remaining cells in the plate.
- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm.
Visualizations
Caption: A workflow diagram for troubleshooting inconsistent assay results.
Caption: A potential mechanism of action for diarylpentanoids in the NF-κB pathway.
References
Technical Support Center: Scaling Up the Production of 1,5-Bis(4-fluorophenyl)pentan-3-one
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis, purification, and analysis of 1,5-Bis(4-fluorophenyl)pentan-3-one. The information is presented in a question-and-answer format to address specific challenges encountered during the scale-up of production.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis and purification of this compound.
Synthesis Stage: Claisen-Schmidt Condensation
-
Question: The yield of the unsaturated precursor, (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one, is low. What are the potential causes and solutions?
-
Answer: Low yields in the Claisen-Schmidt condensation can be attributed to several factors:
-
Incomplete reaction: Ensure the reaction has gone to completion by monitoring it using Thin Layer Chromatography (TLC). If the reaction stalls, a small addition of a stronger base or an extended reaction time might be necessary.
-
Side reactions: The formation of mono-condensation product, 4-(4-fluorophenyl)-3-buten-2-one, can be a significant side reaction. To favor the formation of the desired bis-adduct, use a stoichiometric excess of 4-fluorobenzaldehyde (e.g., 2.2 equivalents relative to acetone).
-
Suboptimal temperature: The reaction is typically carried out at room temperature. Lowering the temperature might slow down the reaction, while excessive heat can promote side reactions and decomposition.
-
Base concentration: The concentration of the base (e.g., sodium hydroxide) is crucial. Too low a concentration will result in a slow reaction, while too high a concentration can lead to undesired side reactions.
-
-
-
Question: The isolated precursor is an oil and difficult to handle. How can I obtain a solid product?
-
Answer: Oiling out can be a problem during the workup. Ensure the product is fully precipitated from the reaction mixture. Washing the crude product with cold water can help remove impurities that may inhibit crystallization. If the product remains oily, attempt to recrystallize it from a suitable solvent system like ethanol/water or a mixture of hexanes and ethyl acetate.
-
Synthesis Stage: Catalytic Hydrogenation
-
Question: The hydrogenation of the unsaturated precursor is slow or incomplete. What are the possible reasons and remedies?
-
Answer: Several factors can affect the efficiency of the catalytic hydrogenation:
-
Catalyst activity: The Palladium on carbon (Pd/C) catalyst may be old or deactivated. Use a fresh batch of a high-quality catalyst. Ensure the catalyst is not exposed to air for extended periods.
-
Hydrogen pressure: While the reaction can proceed at atmospheric pressure, increasing the hydrogen pressure (e.g., up to 50 psi) can significantly increase the reaction rate.
-
Solvent purity: The presence of impurities in the solvent can poison the catalyst. Use high-purity, degassed solvents for the reaction.
-
Temperature: Gently warming the reaction mixture (e.g., to 40-50°C) can increase the reaction rate. However, excessively high temperatures may lead to over-reduction or side reactions.
-
-
-
Question: Besides the desired saturated ketone, other byproducts are forming during hydrogenation. How can I improve the selectivity?
-
Answer: The primary competing reaction is the reduction of the ketone carbonyl group to a secondary alcohol. To favor the selective hydrogenation of the carbon-carbon double bonds:
-
Catalyst choice: 10% Pd/C is generally effective for this transformation. Other catalysts like Raney Nickel could be explored but may require different reaction conditions.
-
Reaction conditions: Milder conditions (lower temperature and pressure) generally favor the reduction of the olefinic bonds over the carbonyl group.
-
Reaction monitoring: Closely monitor the reaction progress by TLC or GC to stop the reaction once the starting material is consumed, preventing over-reduction.
-
-
Purification Stage
-
Question: The final product, this compound, is difficult to purify by recrystallization. What solvent systems should I try?
-
Answer: Finding a suitable recrystallization solvent is key to obtaining a high-purity product. Here are some suggestions:
-
Single solvents: Ethanol, isopropanol, or ethyl acetate are good starting points. The ideal solvent should dissolve the compound when hot but have low solubility at room temperature or below.
-
Solvent pairs: If a single solvent is not effective, a binary solvent system can be used. Common pairs include ethanol/water, ethyl acetate/hexanes, or dichloromethane/pentane. Dissolve the crude product in the better solvent at an elevated temperature and then slowly add the poorer solvent until turbidity is observed. Allow the solution to cool slowly.
-
-
Frequently Asked Questions (FAQs)
-
What is the expected overall yield for the two-step synthesis?
-
While yields can vary depending on the scale and specific conditions, a yield of 70-85% for the Claisen-Schmidt condensation and over 90% for the catalytic hydrogenation are typically achievable, leading to an overall yield in the range of 60-75%.
-
-
How can I monitor the progress of the reactions?
-
Both the Claisen-Schmidt condensation and the hydrogenation can be effectively monitored by Thin Layer Chromatography (TLC) using a mobile phase such as a mixture of hexanes and ethyl acetate. The disappearance of the starting material and the appearance of the product spot can be visualized under UV light. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used.
-
-
What are the key safety precautions for this synthesis?
-
Claisen-Schmidt Condensation: Sodium hydroxide is corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction is exothermic, so the base should be added slowly to control the temperature.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable. The reaction should be conducted in a well-ventilated fume hood, away from ignition sources. Pd/C can be pyrophoric, especially when dry and exposed to air. Handle the catalyst carefully, preferably under an inert atmosphere or as a wet slurry.
-
-
Can the palladium catalyst be recycled?
-
Yes, the Pd/C catalyst can often be recovered by filtration after the reaction, washed with the reaction solvent, and reused. However, its activity may decrease with each cycle due to poisoning or loss of active sites.
-
Experimental Protocols
1. Synthesis of (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one (Unsaturated Precursor)
This protocol is based on a typical Claisen-Schmidt condensation.
-
Materials:
-
4-Fluorobenzaldehyde
-
Acetone
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide in a mixture of ethanol and water.
-
Cool the solution in an ice bath.
-
In a separate beaker, prepare a mixture of 4-fluorobenzaldehyde (2.2 equivalents) and acetone (1 equivalent).
-
Slowly add the aldehyde-ketone mixture to the cooled base solution with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
The product will precipitate out of the solution as a solid. Collect the solid by vacuum filtration.
-
Wash the solid with cold water to remove any remaining base and other water-soluble impurities.
-
Dry the product in a vacuum oven. The product can be further purified by recrystallization from ethanol if necessary.
-
2. Synthesis of this compound (Final Product)
This protocol describes the catalytic hydrogenation of the unsaturated precursor.
-
Materials:
-
(1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one
-
10% Palladium on Carbon (Pd/C) catalyst (50% wet)
-
Ethyl acetate or Ethanol (high purity)
-
Hydrogen gas
-
-
Procedure:
-
In a hydrogenation flask, dissolve the unsaturated precursor in a suitable solvent like ethyl acetate or ethanol.
-
Carefully add the 10% Pd/C catalyst to the solution. The catalyst should be added as a slurry to prevent ignition.
-
Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon) followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-3 atm).
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen or by TLC/GC analysis.
-
Once the reaction is complete (typically 2-6 hours), carefully vent the hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Data Presentation
Table 1: Representative Reaction Parameters for the Synthesis of this compound
| Parameter | Claisen-Schmidt Condensation | Catalytic Hydrogenation |
| Key Reagents | 4-Fluorobenzaldehyde, Acetone, NaOH | (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one, H₂, 10% Pd/C |
| Solvent | Ethanol/Water | Ethyl Acetate or Ethanol |
| Temperature | 0°C to Room Temperature | Room Temperature to 50°C |
| Pressure | Atmospheric | 1 - 3 atm |
| Reaction Time | 2 - 4 hours | 2 - 6 hours |
| Typical Yield | 70 - 85% | > 90% |
Table 2: Quality Control Parameters for this compound
| Analytical Method | Parameter | Typical Specification |
| Appearance | Visual Inspection | White to off-white crystalline solid |
| Purity (HPLC) | Peak Area % | ≥ 98.0% |
| Identity (¹H NMR) | Conforms to structure | Characteristic peaks for aromatic and aliphatic protons |
| Identity (¹³C NMR) | Conforms to structure | Characteristic peaks for carbonyl, aromatic, and aliphatic carbons |
| Melting Point | Capillary Method | To be determined (expected to be a sharp range) |
Mandatory Visualization
Caption: Experimental Workflow for the Synthesis of this compound.
Caption: Troubleshooting Logic for Common Synthesis and Purification Problems.
Technical Support Center: Purification of Crude 1,5-Bis(4-fluorophenyl)pentan-3-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 1,5-Bis(4-fluorophenyl)pentan-3-one.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound, a diarylpentanoid often synthesized via Friedel-Crafts acylation.
Issue 1: Low Purity of the Final Product After Initial Purification
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure full consumption of the starting materials (fluorobenzene and glutaroyl chloride/anhydride).- Ensure the Lewis acid catalyst (e.g., AlCl₃) is fresh and used in stoichiometric amounts, as the product ketone can form a complex with it.[1] |
| Presence of Mono-acylated Byproduct | - The primary byproduct is often 5-(4-fluorophenyl)-5-oxopentanoic acid, resulting from the reaction of only one molecule of fluorobenzene with the acylating agent.- This acidic impurity can typically be removed by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution, during the work-up. |
| Formation of Positional Isomers | - Friedel-Crafts acylation on substituted benzenes can sometimes yield a mixture of ortho, meta, and para isomers. For fluorobenzene, the para isomer is the major product.- Careful column chromatography is usually effective in separating these isomers. A non-polar/polar solvent system like hexane/ethyl acetate is a good starting point. |
| Residual Catalyst | - The Lewis acid catalyst (e.g., AlCl₃) must be completely removed during the aqueous work-up. This is typically achieved by quenching the reaction with ice-cold water or dilute acid, followed by extraction.- Residual catalyst can complicate purification and lead to product degradation. |
Issue 2: Difficulty in Crystallizing the Product
| Potential Cause | Troubleshooting Steps |
| Incorrect Recrystallization Solvent | - The ideal solvent should dissolve the compound when hot but not when cold. For aromatic ketones, common recrystallization solvents include ethanol, methanol, toluene, or mixtures such as ethanol/water or ethyl acetate/hexane.- Perform small-scale solvent screening to identify the optimal solvent or solvent system. |
| Presence of Oily Impurities | - Oily impurities can inhibit crystal formation. If an oil is obtained instead of a solid, try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystallization.- If scratching fails, redissolve the oil in a minimal amount of a good solvent and add a poor solvent dropwise until turbidity persists. Then, heat to redissolve and cool slowly. |
| Cooling Rate is Too Fast | - Rapid cooling can lead to the formation of an oil or very small, impure crystals.- Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. |
Issue 3: Product Appears as an Oil Instead of a Solid
| Potential Cause | Troubleshooting Steps |
| Low Melting Point of the Product or Impure Product | - A significant amount of impurity can depress the melting point of the compound, causing it to appear as an oil.- Purify the crude product using column chromatography before attempting recrystallization. |
| Supersaturation | - The solution may be supersaturated. Induce crystallization by adding a seed crystal of the pure compound or by scratching the inner surface of the flask. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via Friedel-Crafts acylation?
A1: The most probable impurities include:
-
Unreacted Starting Materials: Fluorobenzene and glutaric acid (from the hydrolysis of the acylating agent).
-
Mono-acylated Intermediate: 5-(4-fluorophenyl)-5-oxopentanoic acid. This is formed when only one molecule of fluorobenzene reacts with the glutaroyl chloride or anhydride.
-
Positional Isomers: Although the para-substituted product is favored, small amounts of ortho and meta isomers may be formed.
-
Poly-acylated Products: While less common in acylation compared to alkylation due to the deactivating nature of the ketone group, over-acylation is a possibility under harsh conditions.[2][3]
Q2: What is a suitable solvent system for the column chromatography purification of this compound?
A2: A good starting point for the column chromatography of aromatic ketones like this compound is a mixture of a non-polar solvent and a moderately polar solvent. A gradient elution with increasing polarity is often effective. For example:
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing to 20-30%). The exact ratio should be determined by preliminary TLC analysis.
Q3: Can I use a method other than column chromatography for purification?
A3: Yes, several methods can be employed:
-
Recrystallization: This is a highly effective method for purifying solid compounds, provided a suitable solvent is found.
-
Acid-Base Extraction: To remove acidic impurities like 5-(4-fluorophenyl)-5-oxopentanoic acid, an extraction with a weak base (e.g., sodium bicarbonate solution) during the work-up is very effective.
-
Distillation: While not suitable for this high-boiling point solid, it can be used to remove low-boiling starting materials like unreacted fluorobenzene.
Q4: How can I confirm the purity of my final product?
A4: The purity of this compound can be assessed using several analytical techniques:
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes a general procedure for the purification of crude this compound using flash column chromatography.
-
Preparation of the Slurry:
-
In a beaker, add silica gel (e.g., 50 g for 1 g of crude product) to a non-polar solvent such as hexane.
-
Stir to create a uniform slurry, ensuring no air bubbles are trapped.
-
-
Packing the Column:
-
Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom.
-
Add a layer of sand over the plug.
-
Pour the silica gel slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully add the sample solution to the top of the column.
-
-
Elution:
-
Begin eluting with a low-polarity solvent mixture (e.g., 5% ethyl acetate in hexane).
-
Collect fractions and monitor the elution progress using TLC.
-
Gradually increase the polarity of the eluent (e.g., to 10%, 15%, 20% ethyl acetate in hexane) to elute the product.
-
-
Isolation:
-
Combine the pure fractions (as determined by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Protocol 2: Purification by Recrystallization
This protocol outlines the steps for purifying the compound by recrystallization.
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the crude product in a few drops of a potential solvent (e.g., ethanol) with heating.
-
Allow the solution to cool to room temperature and then in an ice bath.
-
A good solvent will dissolve the compound when hot and form crystals upon cooling.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Data Presentation
Table 1: Illustrative Purity Data Before and After Purification
| Purification Method | Purity of Crude Product (%) | Purity of Final Product (%) | Typical Recovery (%) |
| Column Chromatography | 85 | >98 | 70-85 |
| Recrystallization | 85 | >99 | 60-80 |
Note: These are typical values and may vary depending on the specific experimental conditions and the initial purity of the crude product.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low product purity.
References
Technical Support Center: Interpreting Complex NMR Spectra of 1,5-Bis(4-fluorophenyl)pentan-3-one Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of 1,5-Bis(4-fluorophenyl)pentan-3-one and its derivatives.
FAQs: Troubleshooting Common Issues in NMR Spectral Interpretation
Q1: Why does the 1H NMR spectrum of the aliphatic region of this compound appear as a simple pattern despite the presence of two methylene groups?
A1: The simple appearance of the aliphatic signals is due to the molecular symmetry of this compound. The two methylene groups adjacent to the carbonyl group (C2 and C4) are chemically equivalent, as are the two methylene groups adjacent to the fluorophenyl rings (C1 and C5). This symmetry results in fewer signals than would be expected for an asymmetric molecule. The protons on C1 and C5 are equivalent, and the protons on C2 and C4 are equivalent, leading to a simplified spectrum.
Q2: I am observing complex multiplets for the aromatic protons in the 1H NMR spectrum. How can I simplify the interpretation?
A2: The aromatic region of this compound derivatives can be complex due to second-order effects and overlapping signals. The 4-fluorophenyl group typically gives rise to a pattern that approximates an AA'BB' system. To simplify interpretation, consider the following:
-
Higher Field Strength: Acquiring the spectrum on a higher field NMR spectrometer can help to resolve overlapping multiplets.
-
2D NMR Techniques: Employing 2D NMR experiments such as COSY (Correlation Spectroscopy) can help to identify which protons are coupled to each other.
-
Spectral Simulation: Using NMR simulation software can help to predict the appearance of the aromatic signals and compare them with the experimental spectrum.
Q3: The 19F NMR spectrum of my sample shows a single sharp resonance. What does this indicate?
A3: A single sharp resonance in the 19F NMR spectrum indicates that the fluorine atoms on both 4-fluorophenyl rings are in chemically equivalent environments. This is expected for the parent compound, this compound, due to its symmetry. If you are working with a derivative where the symmetry is broken, you would expect to see multiple signals in the 19F NMR spectrum.
Q4: My 13C NMR spectrum has fewer signals than the number of carbons in the molecule. Is this an issue with my experiment?
A4: No, this is not necessarily an issue. Similar to the 1H NMR spectrum, the symmetry of this compound leads to chemical equivalence of several carbon atoms. You should expect to see only one signal for the two equivalent aromatic carbons attached to fluorine, one signal for the two equivalent ortho-carbons, one signal for the two equivalent meta-carbons, and one signal for the two equivalent ipso-carbons. In the aliphatic chain, the C1 and C5 carbons will give a single signal, and the C2 and C4 carbons will also produce a single signal.
Q5: I am struggling to assign the quaternary carbons in the 13C NMR spectrum. What techniques can I use?
A5: Quaternary carbons often have low intensity in 13C NMR spectra and can be difficult to assign. To confidently assign these signals, you can use the following 2D NMR techniques:
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. Look for correlations from the methylene protons to the quaternary aromatic carbons.
-
HSQC (Heteronuclear Single Quantum Coherence): While this experiment shows one-bond correlations between protons and carbons and will not directly show quaternary carbons, it will help you to assign all protonated carbons, leaving the remaining signals to be assigned as quaternary.
Data Presentation
The following tables summarize the predicted 1H, 13C, and 19F NMR data for the parent compound, this compound. Disclaimer: This data is predicted based on known chemical shift values for similar structural motifs and may not represent exact experimental values.
Table 1: Predicted 1H NMR Data for this compound (in CDCl3)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1, H-5 | ~ 2.95 | t | ~ 7.5 |
| H-2, H-4 | ~ 2.75 | t | ~ 7.5 |
| Aromatic (ortho to F) | ~ 7.15 | t | ~ 8.6 |
| Aromatic (meta to F) | ~ 6.95 | t | ~ 8.6 |
Table 2: Predicted 13C NMR Data for this compound (in CDCl3)
| Carbon | Chemical Shift (δ, ppm) |
| C=O (C-3) | ~ 209 |
| C-1, C-5 | ~ 45 |
| C-2, C-4 | ~ 30 |
| Aromatic (C-F) | ~ 162 (d, 1JCF ≈ 245 Hz) |
| Aromatic (ortho to F) | ~ 130 (d, 2JCF ≈ 8 Hz) |
| Aromatic (meta to F) | ~ 115 (d, 3JCF ≈ 21 Hz) |
| Aromatic (ipso) | ~ 137 (d, 4JCF ≈ 3 Hz) |
Table 3: Predicted 19F NMR Data for this compound (in CDCl3)
| Fluorine | Chemical Shift (δ, ppm) | Multiplicity |
| Ar-F | ~ -116 | s |
Experimental Protocols
1. Standard 1H NMR Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3) in a clean, dry vial.
-
Transfer the solution to a clean 5 mm NMR tube.
-
Cap the NMR tube securely.
-
Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints.
-
Insert the sample into the NMR spectrometer.
2. 2D NMR (COSY, HSQC, HMBC) Data Acquisition:
-
Prepare a more concentrated sample (20-30 mg in 0.6-0.7 mL of solvent) to ensure a good signal-to-noise ratio.
-
Acquire a standard 1D 1H NMR spectrum to determine the spectral width.
-
Set up the 2D experiment using standard instrument parameters.
-
For COSY, ensure the spectral width in both dimensions covers all proton signals.
-
For HSQC, set the 13C spectral width to encompass all expected carbon signals.
-
For HMBC, optimize the long-range coupling delay (typically set to detect correlations for J-couplings of 4-10 Hz).
-
Process the 2D data using appropriate window functions and phasing.
Mandatory Visualizations
Caption: Experimental workflow for NMR analysis.
Validation & Comparative
A Comparative Guide to 1,5-Bis(4-fluorophenyl)pentan-3-one and its Unsaturated Analogue, (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the saturated diarylpentanone, 1,5-Bis(4-fluorophenyl)pentan-3-one, and its unsaturated counterpart, (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one. The information presented is curated from available experimental data to assist in research and development endeavors within the fields of medicinal chemistry and materials science.
Chemical and Physical Properties
A fundamental understanding of the physicochemical properties of these compounds is crucial for their application. The key differences arise from the presence of conjugated double bonds in the pentadienone structure, which influences planarity, electron delocalization, and reactivity.
| Property | This compound | (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one |
| Molecular Formula | C₁₇H₁₆F₂O | C₁₇H₁₂F₂O[1] |
| Molecular Weight | 274.3 g/mol [1] | 270.27 g/mol [1] |
| Appearance | Likely a solid | Yellow solid[2] |
| Key Structural Feature | Saturated pentan-3-one backbone | α,β-Unsaturated dienone system |
| Conformational Flexibility | High due to sp³ hybridized carbons[1] | Restricted due to sp² hybridized carbons |
Synthesis and Experimental Protocols
The synthesis of these two compounds employs distinct chemical strategies, reflecting their structural differences.
Synthesis of (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one
The unsaturated analogue is commonly synthesized via a Claisen-Schmidt condensation reaction. This base-catalyzed reaction involves the condensation of an aldehyde with a ketone.
Experimental Protocol:
A solution of 4-fluorobenzaldehyde (2 equivalents) and acetone (1 equivalent) in ethanol is treated with an aqueous solution of sodium hydroxide (NaOH) at a low temperature (0-5 °C). The reaction mixture is stirred for several hours and then allowed to warm to room temperature. The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent such as ethanol to yield the pure (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one.
Synthesis of this compound
The saturated analogue is typically prepared by the catalytic hydrogenation of its unsaturated counterpart. This reaction reduces the carbon-carbon double bonds of the dienone.
Experimental Protocol:
(1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one is dissolved in a suitable solvent, such as ethyl acetate or ethanol. A catalyst, typically palladium on carbon (Pd/C), is added to the solution. The mixture is then subjected to a hydrogen atmosphere in a hydrogenation apparatus, often under pressure, until the reaction is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield this compound.
Biological Activity and Performance Data
The presence of the α,β-unsaturated ketone moiety in the dienone is a key structural feature known to be important for various biological activities. This functionality can act as a Michael acceptor, enabling covalent interactions with biological nucleophiles such as cysteine residues in proteins.
Cytotoxicity
Diarylpentadienones have been investigated for their potential as anticancer agents. While specific data for (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one is limited in publicly available literature, numerous studies on analogous compounds demonstrate significant cytotoxic activity against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (dissolved in a suitable solvent like DMSO) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The results are used to calculate the half-maximal inhibitory concentration (IC₅₀) of the compound.
Antimicrobial Activity
The α,β-unsaturated ketone scaffold is also associated with antimicrobial properties. Studies on various diarylpentadienones have shown activity against a range of bacteria and fungi.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Compound Preparation: A serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Signaling Pathways and Mechanisms
The biological activity of diarylpentadienones is often linked to their ability to modulate various cellular signaling pathways. The α,β-unsaturated ketone moiety can react with nucleophilic residues in proteins, leading to the inhibition of enzymes or the disruption of protein-protein interactions.
Caption: Proposed mechanism of action for diarylpentadienones.
Experimental Workflow
A typical workflow for the evaluation of these compounds involves synthesis, purification, characterization, and subsequent biological testing.
Caption: General experimental workflow for compound evaluation.
Conclusion
The comparison between this compound and its unsaturated analogue highlights the critical role of the α,β-unsaturated dienone moiety in conferring biological activity. While the unsaturated compound shows promise in the realms of anticancer and antimicrobial research, the saturated counterpart, with its increased conformational flexibility, may offer a different pharmacological profile or serve as a valuable negative control in structure-activity relationship studies. Further experimental investigation into the biological properties of this compound is warranted to fully elucidate its potential and enable a more direct and comprehensive comparison.
References
Comparing the cytotoxicity of fluorinated vs. non-fluorinated diarylpentanoids
A comparative analysis of fluorinated versus non-fluorinated diarylpentanoids reveals that the addition of fluorine atoms can significantly enhance cytotoxic activity against cancer cell lines. However, this increased potency is often accompanied by a narrower therapeutic window, highlighting a critical trade-off for drug development professionals.
Diarylpentanoids, a class of compounds structurally related to curcumin, have garnered significant interest for their potential anticancer properties. A key strategy in optimizing the therapeutic efficacy of these molecules has been the introduction of fluorine atoms into their phenyl rings. This guide provides a comparative overview of the cytotoxicity of fluorinated and non-fluorinated diarylpentanoids, supported by experimental data, to inform researchers and drug development professionals in the field of oncology.
Quantitative Cytotoxicity Data
A study by Dimmock et al. provides a direct comparison of the cytotoxic effects of a non-fluorinated diarylpentanoid, 3,5-bis(benzylidene)piperidin-4-one, and its fluorinated analogs. The half-maximal cytotoxic concentrations (CC50) were determined against a panel of human cancer and normal cell lines, offering valuable insights into both potency and selectivity.
| Compound | Aryl Substituent(s) | Cell Line | CC50 (µM) | Selectivity Index (SI) |
| Non-Fluorinated | ||||
| 3,5-bis(benzylidene)piperidin-4-one | H | HSC-2 (Cancer) | 2.5 | >16 |
| HSC-4 (Cancer) | 5.0 | >8 | ||
| HL-60 (Cancer) | 1.0 | >40 | ||
| HGF (Normal) | >40 | |||
| HPC (Normal) | >40 | |||
| HPLF (Normal) | >40 | |||
| Fluorinated | ||||
| 3,5-bis(2-fluorobenzylidene)piperidin-4-one (EF24) | 2-F | HSC-2 (Cancer) | 0.5 | >80 |
| HSC-4 (Cancer) | 0.8 | >50 | ||
| HL-60 (Cancer) | 0.3 | >133 | ||
| HGF (Normal) | >40 | |||
| HPC (Normal) | >40 | |||
| HPLF (Normal) | >40 | |||
| 3,5-bis(3-fluorobenzylidene)piperidin-4-one | 3-F | HSC-2 (Cancer) | 0.9 | >44 |
| HSC-4 (Cancer) | 1.5 | >26 | ||
| HL-60 (Cancer) | 0.4 | >100 | ||
| HGF (Normal) | >40 | |||
| HPC (Normal) | >40 | |||
| HPLF (Normal) | >40 | |||
| 3,5-bis(4-fluorobenzylidene)piperidin-4-one | 4-F | HSC-2 (Cancer) | 1.2 | >33 |
| HSC-4 (Cancer) | 2.0 | >20 | ||
| HL-60 (Cancer) | 0.6 | >66 | ||
| HGF (Normal) | >40 | |||
| HPC (Normal) | >40 | |||
| HPLF (Normal) | >40 |
Data sourced from Dimmock, J. R., et al. (2008). Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells. European Journal of Medicinal Chemistry, 43(1), 1-7.
Cell Lines:
-
HSC-2, HSC-4: Human oral squamous carcinoma
-
HL-60: Human promyelocytic leukemia
-
HGF: Human gingival fibroblasts
-
HPC: Human pulp cells
-
HPLF: Human periodontal ligament fibroblasts
Selectivity Index (SI): Calculated as the ratio of the average CC50 for normal cells to the average CC50 for cancer cells. A higher SI value indicates greater selectivity for cancer cells.
Experimental Protocols
The cytotoxicity data presented above was obtained using the MTT assay, a colorimetric assay for assessing cell metabolic activity.
MTT Assay Protocol
-
Cell Seeding: Human cancer and normal cell lines were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: The diarylpentanoid compounds were dissolved in DMSO and added to the cell cultures at various concentrations. Control wells received DMSO alone.
-
Incubation: The plates were incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) was added to each well.
-
Formazan Solubilization: The plates were incubated for an additional 4 hours, after which the medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the control wells, and the CC50 values were determined from the dose-response curves.
Signaling Pathways and Experimental Workflow
The enhanced cytotoxicity of fluorinated diarylpentanoids, such as EF24, has been linked to the inhibition of key signaling pathways involved in cancer cell proliferation and survival. One of the primary targets is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by fluorinated diarylpentanoids.
The general workflow for comparing the cytotoxicity of these compounds is a multi-step process that begins with compound synthesis and culminates in data analysis.
Caption: Experimental workflow for comparing diarylpentanoid cytotoxicity.
A Comparative Guide to the Structure-Activity Relationship of 1,5-Diarylpentan-3-one Analogs
Introduction
The 1,5-diarylpentan-3-one scaffold is a prominent structural motif in medicinal chemistry, demonstrating a wide array of biological activities. These compounds, belonging to the broader class of diarylpentanoids, have garnered significant interest for their potential as anticancer and anti-inflammatory agents. The symmetrical structure, featuring two aryl rings connected by a five-carbon chain with a central ketone, allows for diverse chemical modifications to explore and optimize their therapeutic potential. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,5-bis(4-fluorophenyl)pentan-3-one and its analogs, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways and experimental workflows.
Quantitative Biological Activity Data
The biological activity of 1,5-diarylpentan-3-one analogs has been evaluated in various assays. The following table summarizes the cytotoxic and anti-inflammatory activities of selected compounds, highlighting the influence of different substituents on the aryl rings.
| Compound ID | R1 | R2 | Biological Activity | Cell Line/Assay | IC50/EC50 (µM) | Reference |
| MS13 | 4-OH, 3-OCH3 | 4-OH, 3-OCH3 | Cytotoxicity | DU 145 (Prostate Cancer) | 7.57 ± 0.2 | [1][2] |
| Cytotoxicity | PC-3 (Prostate Cancer) | 7.80 ± 0.7 | [1][2] | |||
| Curcumin | 4-OH, 3-OCH3 | 4-OH, 3-OCH3 | Nitric Oxide Inhibition | RAW 264.7 | 14.69 ± 0.24 | [3] |
| Analog 7d | 4-OH, 3-OCH3 | 4-SCH3 | Nitric Oxide Inhibition | RAW 264.7 | 10.24 ± 0.62 | [3] |
| Analog 10 | - | - | Nitric Oxide Inhibition | RAW 264.7 | 4.2 ± 0.2 | [4] |
| Analog 17 | - | - | Nitric Oxide Inhibition | RAW 264.7 | - | [4] |
| Compound 1 | 4-OH, 3-OCH3 | 4-OH, 3-OCH3 | Cytotoxicity | Various Human Cancer Cell Lines | 2.3 | [5] |
| Compound 2 | 4-OAc, 3-OCH3 | 4-OAc, 3-OCH3 | Cytotoxicity | Various Human Cancer Cell Lines | 2.3 | [5] |
| Compound 4 | - | - | Cytotoxicity | Various Human Cancer Cell Lines | 2.3 | [5] |
Note: The structures for analogs 10 and 17, and compound 4 were not fully specified in the provided search results.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the evaluation of 1,5-diarylpentan-3-one analogs.
1. Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of compounds on cell viability.
-
Cell Culture: Human cancer cell lines (e.g., DU 145, PC-3) and normal cell lines (e.g., WRL 68) are cultured in an appropriate medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with 10% fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, the cells are treated with various concentrations of the test compounds (e.g., MS13) and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 4 hours. The MTT is converted by viable cells into formazan crystals.
-
Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm). The half-maximal effective concentration (EC50) is calculated from the dose-response curve.
2. Nitric Oxide (NO) Inhibition Assay
This assay measures the anti-inflammatory potential of compounds by quantifying their ability to inhibit nitric oxide production in activated macrophages.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum.
-
Compound and Stimulant Treatment: Cells are seeded in 96-well plates. They are then pre-treated with various concentrations of the test compounds for 1 hour before being stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce NO production.
-
Nitrite Quantification (Griess Assay): After 24 hours of incubation, the amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is measured at 540 nm.
-
Data Analysis: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the compound that inhibits NO production by 50%.
Visualizations
Experimental Workflow for Structure-Activity Relationship (SAR) Studies
The following diagram illustrates a typical workflow for conducting SAR studies, from initial compound synthesis to the identification of lead candidates.
Caption: General workflow for a structure-activity relationship (SAR) study.
PI3K Signaling Pathway
Some diarylpentanoids have been shown to exert their anticancer effects by modulating key signaling pathways. The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and migration, and is often dysregulated in cancer.[1][2] The diagram below illustrates a simplified overview of this pathway.
Caption: Simplified PI3K/Akt signaling pathway and a potential point of inhibition by diarylpentanoids.
References
- 1. Frontiers | Diarylpentanoid (1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadiene-3-one) (MS13) Exhibits Anti-proliferative, Apoptosis Induction and Anti-migration Properties on Androgen-independent Human Prostate Cancer by Targeting Cell Cycle–Apoptosis and PI3K Signalling Pathways [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, biological evaluation and QSAR studies of diarylpentanoid analogues as potential nitric oxide inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. New antitumoral agents I: In vitro anticancer activity and in vivo acute toxicity of synthetic 1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadien-3-one and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of 1,5-Bis(4-fluorophenyl)pentan-3-one's biological effects in different cell lines
A comprehensive guide for researchers, scientists, and drug development professionals on the biological effects of 1,5-diarylpentan-3-one analogues, providing a comparative analysis of their performance across various cancer cell lines. Due to the limited publicly available data on the specific biological effects of 1,5-Bis(4-fluorophenyl)pentan-3-one, this guide focuses on its close structural analogues to provide a valuable comparative context for research and development.
Diarylpentanoids, a class of compounds characterized by two aromatic rings linked by a five-carbon chain, have garnered significant interest in cancer research for their cytotoxic and pro-apoptotic properties.[1][2] These synthetic analogues, often inspired by the natural compound curcumin, are being explored for their potential as novel anticancer agents. This guide provides a cross-validation of the biological effects of representative diarylpentanoid compounds in different cancer cell lines, offering insights into their therapeutic potential and underlying mechanisms of action.
Comparative Cytotoxicity of Diarylpentanoid Analogues
The cytotoxic activity of several diarylpentanoid analogues has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. These values highlight the differential sensitivity of various cancer cell lines to these compounds.
| Compound | HCT-116 (Colon) | MCF-7 (Breast) | HL-60 (Leukemia) | HSC-2 (Oral) | HSC-3 (Oral) | HSC-4 (Oral) | Reference |
| Analogue 1 (1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadien-3-one) | 2.3 µM | 2.3 µM | - | - | - | - | [3] |
| Analogue 2 (Aminomethyl derivative of Analogue 1) | - | - | Low µM | Low µM | Low µM | Low µM | [4] |
| BP-C4 (A diarylpentanoid) | 6.25 µM | - | - | - | - | - | [5] |
| Compound 16 (A diarylpentanoid) | 0.09 - 3.10 µM | - | - | - | - | - | [5] |
| Compound 17 (A diarylpentanoid) | 0.09 - 3.10 µM | - | - | - | - | - | [5] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
The cytotoxicity of diarylpentanoid analogues is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Diarylpentanoid compounds dissolved in dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 to 1.5 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the diarylpentanoid compounds. A vehicle control (DMSO) should be included.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined from the dose-response curve.[6][7][8][9]
Signaling Pathways and Mechanisms of Action
Diarylpentanoids have been shown to induce apoptosis (programmed cell death) in cancer cells through various signaling pathways. A common mechanism involves the activation of caspases, a family of protease enzymes that play a crucial role in the execution of apoptosis.[1][10]
Some diarylpentanoids may also exert their anticancer effects by inhibiting the interaction between p53, a tumor suppressor protein, and its negative regulator MDM2.[11][12] This inhibition leads to the stabilization and activation of p53, which in turn can induce cell cycle arrest and apoptosis.
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening the cytotoxic effects of diarylpentanoid compounds on cancer cell lines.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. New antitumoral agents I: In vitro anticancer activity and in vivo acute toxicity of synthetic 1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadien-3-one and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. crs.org.tw [crs.org.tw]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. P53 mdm2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. p53-Mdm2 Interaction Inhibitors as Novel Nongenotoxic Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Natural products targeting the p53-MDM2 pathway and mutant p53: Recent advances and implications in cancer medicine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 1,5-Bis(4-fluorophenyl)pentan-3-one and Curcumin Analogs in Preclinical Research
In the landscape of modern drug discovery, both natural products and synthetically derived compounds are rigorously evaluated for their therapeutic potential. Curcumin, the principal curcuminoid of turmeric, has long been recognized for its diverse pharmacological properties, including anti-inflammatory and anticancer activities. However, its clinical application is often hampered by poor bioavailability and metabolic instability. This has spurred the development of numerous curcumin analogs designed to overcome these limitations and enhance efficacy. Among these, 1,5-diarylpentanoids, which are structurally related to curcumin but possess a five-carbon chain, have emerged as a promising class of compounds. This guide provides a comparative analysis of a specific synthetic diarylpentanoid, 1,5-Bis(4-fluorophenyl)pentan-3-one, and various well-studied curcumin analogs, focusing on their performance in preclinical anticancer and anti-inflammatory models.
While extensive research has been conducted on a multitude of curcumin analogs, a notable scarcity of publicly available biological data exists for this compound. Therefore, this comparison will draw upon data for structurally related diarylpentanoids and discuss the potential implications of its unique fluorine substitutions. The aim is to provide researchers, scientists, and drug development professionals with a comprehensive overview of the available evidence, detailed experimental methodologies, and a visual representation of the key biological pathways involved.
Anticancer Activity: A Quantitative Comparison
The cytotoxic effects of curcumin and its analogs against various cancer cell lines are a primary focus of investigation. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting cancer cell growth. The following table summarizes the IC50 values for several curcumin analogs against common cancer cell lines, providing a benchmark for their potential as anticancer agents.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Curcumin | MCF-7 (Breast) | >50 | [1] |
| Curcumin | HCT-116 (Colon) | 25.3 | [1] |
| Diarylpentanoid Analogs | |||
| (1E,4E)-1,5-bis(4-hydroxyphenyl)penta-1,4-dien-3-one | MCF-7 (Breast) | 1.5 | [2] |
| (1E,4E)-1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one | MCF-7 (Breast) | 2.3 | [3] |
| Other Curcumin Analogs | |||
| F-Me-CDF (a fluorinated analog) | Panc-1 (Pancreatic) | 0.25 | [4] |
| GO-Y030 | Multiple cancer cell lines | ~0.1-1 | [4] |
Note: Direct experimental data for the anticancer activity of this compound was not available in the reviewed literature. The diarylpentanoid analogs listed provide insight into the general potency of this structural class. The inclusion of fluorine atoms in this compound may potentially enhance its metabolic stability and cellular uptake, which could translate to improved anticancer activity.
Anti-inflammatory Activity: A Quantitative Comparison
Chronic inflammation is a key driver of many diseases, including cancer. Curcumin and its analogs have demonstrated significant anti-inflammatory properties, often by inhibiting the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
| Compound/Analog | Assay | Inhibition | Reference |
| Curcumin | LPS-induced TNF-α in RAW 264.7 cells | ~50% at 10 µM | [5] |
| Curcumin | LPS-induced IL-6 in RAW 264.7 cells | ~40% at 10 µM | [5] |
| Diarylpentanoid Analogs | |||
| A17 (a diarylpentanoid) | LPS-induced TNF-α in macrophages | >80% inhibition at 10 µM | [5] |
| C26 (a diarylpentanoid) | LPS-induced IL-6 in macrophages | >80% inhibition at 10 µM | [5] |
Note: Specific data on the anti-inflammatory activity of this compound is not currently available. However, the diarylpentanoid analogs shown above exhibit potent inhibition of key inflammatory mediators, suggesting that this structural scaffold is a promising avenue for the development of novel anti-inflammatory agents. The electron-withdrawing nature of the fluorine atoms in this compound could influence its interaction with biological targets and potentially modulate its anti-inflammatory profile.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
Anticancer Activity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound or curcumin analogs) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Anti-inflammatory Activity Assessment: ELISA for TNF-α and IL-6
Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
Protocol:
-
Cell Culture and Stimulation: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media. To induce an inflammatory response, the cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) in the presence or absence of the test compounds for a specific duration (e.g., 24 hours).
-
Sample Collection: After incubation, the cell culture supernatant is collected.
-
ELISA Procedure:
-
A 96-well plate is coated with a capture antibody specific for the cytokine of interest (TNF-α or IL-6).
-
The plate is washed, and the collected supernatants and standards are added to the wells.
-
After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
Following another incubation and washing step, a substrate for the enzyme is added, which results in a color change.
-
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: The concentration of the cytokine in the samples is determined by comparing the absorbance values to a standard curve. The percentage of inhibition is calculated relative to the LPS-stimulated control group.
Signaling Pathways and Experimental Workflows
The biological activities of curcumin and its analogs are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
Caption: Simplified signaling pathway of curcumin analogs in cancer cells.
Caption: Experimental workflow for assessing anti-inflammatory activity.
Conclusion
The comparative analysis of this compound and various curcumin analogs highlights the therapeutic potential of this class of compounds. While direct experimental data for this compound remains elusive in the current literature, the promising anticancer and anti-inflammatory activities of structurally related diarylpentanoids provide a strong rationale for its further investigation. The introduction of fluorine atoms is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity, suggesting that this compound could possess improved pharmacokinetic and pharmacodynamic properties compared to its non-fluorinated counterparts.
The provided experimental protocols for key in vitro assays offer a standardized framework for future studies, enabling a direct and meaningful comparison of novel analogs. The visualization of the underlying signaling pathways and experimental workflows serves to contextualize the biological data and guide further research into the mechanisms of action of these compounds.
For researchers and drug development professionals, the data and methodologies presented here underscore the importance of continued exploration of curcumin and its analogs. Future studies should prioritize the synthesis and comprehensive biological evaluation of novel diarylpentanoids, including this compound, to fully elucidate their therapeutic potential and pave the way for the development of next-generation anticancer and anti-inflammatory agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of alnustone-like diarylpentanoids via a 4 + 1 strategy and assessment of their potential anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Perspectives on New Synthetic Curcumin Analogs and their Potential Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one and its aminomethyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of Diarylpentanoids: A Comparative Analysis for Drug Development Professionals
A note on the target compound: Extensive literature searches did not yield specific in vivo efficacy data for 1,5-Bis(4-fluorophenyl)pentan-3-one. This guide therefore focuses on a closely related and well-studied diarylpentanoid, GO-Y030 , to provide insights into the potential in vivo performance of this class of compounds compared to relevant benchmarks. Diarylpentanoids are a class of organic compounds being investigated for a range of biological activities, including anti-tumor and anti-inflammatory effects.[1][2] GO-Y030 has demonstrated notable anti-cancer properties in preclinical models.
Comparative In Vivo Efficacy of GO-Y030 in Malignant Meningioma
GO-Y030, a diarylpentanoid curcumin analog, has been shown to inhibit the growth of malignant meningioma in animal models.[3][4] Its efficacy has been primarily compared to curcumin, a natural compound with known anti-tumor activities. Malignant meningiomas are aggressive tumors with limited effective systemic therapies.[5][6] Standard treatment often involves surgery and radiation, with chemotherapy reserved for recurrent or refractory cases.[5][6][7][8][9]
The following table summarizes the key quantitative data from a pivotal in vivo study of GO-Y030 in a malignant meningioma mouse model.
| Compound | Dosage | Tumor Growth Inhibition | Survival Benefit | Reference |
| GO-Y030 | 1 mg/kg | Significant suppression of tumor growth (P=0.041 vs. control) | Not explicitly quantified, but tumor growth inhibition suggests potential benefit | [3] |
| GO-Y030 | 2 mg/kg | Significant suppression of tumor growth (P=0.002 vs. control) | Not explicitly quantified, but tumor growth inhibition suggests potential benefit | [3][4] |
| Curcumin | Not tested in this specific head-to-head in vivo study, but GO-Y030 was found to be 10-16 times more potent in vitro | Not Applicable | Not Applicable | [3][4] |
| Standard of Care (e.g., Hydroxyurea, Bevacizumab) | Varies | Varies depending on the agent and patient population | Modest survival benefits have been reported in some studies for recurrent/refractory cases | [6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below is the experimental protocol for the malignant meningioma xenograft model used to evaluate GO-Y030.
Malignant Meningioma Xenograft Mouse Model
-
Animal Model: Male BALB/cSlc-nu/nu nude mice, aged eight weeks.
-
Cell Line: IOMM-Lee human malignant meningioma cells.
-
Tumor Inoculation: 10 million IOMM-Lee cells were subcutaneously inoculated on the backs of the mice. To promote tumor growth, 30 µg/kg of recombinant human hepatocyte growth factor (HGF) was injected into the tumor every three days.
-
Treatment Groups: Once tumor masses were confirmed, mice were randomized into three groups:
-
Control group (vehicle).
-
GO-Y030 at a dose of 1 mg/kg.
-
GO-Y030 at a dose of 2 mg/kg.
-
-
Drug Administration: GO-Y030 was diluted in phosphate-buffered saline (PBS) and administered daily via intraperitoneal injection in a volume of 500 µL.
-
Efficacy Endpoints: Tumor growth was monitored and measured regularly. The primary endpoint was the suppression of tumor growth compared to the control group.
-
Bioavailability Analysis: High-performance liquid chromatography (HPLC) was used to confirm the distribution of GO-Y030 in the bloodstream and brain tissue.[4]
Visualizing the Scientific Framework
To better understand the mechanisms and processes involved, the following diagrams have been generated using the DOT language.
Caption: Proposed signaling pathway of GO-Y030 in cancer cells.
Caption: Workflow for the in vivo xenograft study of GO-Y030.
Concluding Remarks for the Scientific Community
While the specific compound this compound lacks published in vivo efficacy data, the available information on the closely related diarylpentanoid GO-Y030 offers a promising outlook for this class of molecules in oncology. The superior in vitro potency of GO-Y030 compared to curcumin, coupled with its significant in vivo anti-tumor activity in a difficult-to-treat cancer model like malignant meningioma, underscores the potential of synthetic diarylpentanoids as therapeutic agents.[3][4]
The mechanism of action for GO-Y030 appears to be multi-faceted, involving the inhibition of key oncogenic signaling pathways such as STAT3, NF-κB, and AKT, while simultaneously activating apoptotic pathways.[10][11][12] This multi-targeting capability could be advantageous in overcoming the resistance mechanisms that often plague single-target therapies.
Further research is warranted to explore the in vivo efficacy of other diarylpentanoids, including this compound, and to conduct head-to-head comparative studies against current standard-of-care drugs in various preclinical cancer models. Such studies will be critical in determining the true therapeutic potential and clinical applicability of this promising class of compounds.
References
- 1. Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships [mdpi.com]
- 2. Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Gemcitabine - Wikipedia [en.wikipedia.org]
- 5. Meningioma: Diagnosis and Treatment - NCI [cancer.gov]
- 6. Medical management of meningiomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Identification and Management of Aggressive Meningiomas [frontiersin.org]
- 8. cancernetwork.com [cancernetwork.com]
- 9. droracle.ai [droracle.ai]
- 10. Curcumin analog GO-Y030 inhibits tumor metastasis and glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Curcumin Analog GO-Y030 Controls the Generation and Stability of Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Potency of Diarylpentanoids: A Comparative Look at Anticancer Activity
While a specific molecular target for the synthetic diarylpentanoid 1,5-Bis(4-fluorophenyl)pentan-3-one remains to be definitively identified in publicly available research, its structural class is renowned for potent anticancer activities. This guide offers a comparative overview of the cytotoxic effects of diarylpentanoids against various cancer cell lines, providing a framework for evaluating their potential as therapeutic agents. Due to the absence of specific binding affinity data for this compound, this guide will focus on the more readily available metric of half-maximal inhibitory concentration (IC50) as a measure of cytotoxic potency.
Comparative Cytotoxic Activity of Diarylpentanoids
Diarylpentanoids, synthetic analogs of curcumin, have demonstrated significant cytotoxic effects across a range of human cancer cell lines. The introduction of fluorine atoms, as seen in this compound, is a common strategy in medicinal chemistry to enhance metabolic stability and potentially increase biological activity.
Below is a table summarizing the cytotoxic activities (IC50 values) of various diarylpentanoids, including fluorinated derivatives, against different cancer cell lines. This data, gathered from multiple studies, allows for a comparative assessment of their anticancer potential.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 1,5-Bis(4-fluorophenyl)penta-1,4-dien-3-one (Unsaturated analogue) | Not Reported | N/A | |
| 1,5-Bis(2-hydroxyphenyl)-1,4-pentadiene-3-one (MS17) | SW480 (Colon) | 4.10 | [1] |
| SW620 (Colon) | 2.50 | [1] | |
| 1,5-Bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadiene-3-one (MS13) | DU 145 (Prostate) | ~10-20 | [1] |
| PC-3 (Prostate) | ~10-20 | [1] | |
| Curcumin (Natural parent compound) | SW480 (Colon) | 17.50 | [1] |
| SW620 (Colon) | 13.10 | [1] | |
| DU 145 (Prostate) | >50 | [1] | |
| PC-3 (Prostate) | >50 | [1] | |
| 14beta-dehydroxy-14beta-fluoro triptolide (Fluorinated Diterpenoid) | Not Specified | More potent than parent compound | [2] |
Note: IC50 values for this compound are not available in the reviewed literature. The table includes data for structurally related compounds to provide a comparative context.
Experimental Protocols: Determining Cytotoxic Activity
The IC50 values presented are typically determined using cell viability assays, with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay being a widely adopted method.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or other diarylpentanoids) and incubated for a specified period (commonly 24, 48, or 72 hours).
-
MTT Addition: Following incubation, a solution of MTT is added to each well.
-
Formazan Crystal Formation: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are then dissolved using a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value is then calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[3][4][5]
Visualizing the Experimental Workflow and Biological Pathways
To better understand the processes involved in evaluating these compounds, the following diagrams illustrate the experimental workflow and a key signaling pathway implicated in the anticancer effects of diarylpentanoids.
Caption: Workflow of the MTT assay for determining the IC50 of diarylpentanoids.
Diarylpentanoids are known to induce apoptosis (programmed cell death) in cancer cells, a key mechanism for their anticancer activity. The intrinsic apoptosis pathway is a common target.
Caption: The intrinsic apoptosis pathway often targeted by diarylpentanoids.
References
- 1. Frontiers | Diarylpentanoid (1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadiene-3-one) (MS13) Exhibits Anti-proliferative, Apoptosis Induction and Anti-migration Properties on Androgen-independent Human Prostate Cancer by Targeting Cell Cycle–Apoptosis and PI3K Signalling Pathways [frontiersin.org]
- 2. Fluorination of triptolide and its analogues and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. bds.berkeley.edu [bds.berkeley.edu]
- 5. researchgate.net [researchgate.net]
Reproducibility of Synthesis Methods for 1,5-Bis(4-fluorophenyl)pentan-3-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of published synthesis methods for 1,5-Bis(4-fluorophenyl)pentan-3-one, a diarylpentanoid of interest in medicinal chemistry. Due to a lack of direct comparative studies on the reproducibility of its synthesis, this document outlines a primary, well-documented two-step method and compares it with potential alternative routes. The information is based on established organic chemistry reactions and published procedures for analogous compounds.
Primary Synthesis Method: Two-Step Approach
The most probable and reproducible route to synthesize this compound involves a two-step process: a Claisen-Schmidt condensation to form the unsaturated precursor, followed by catalytic hydrogenation.
Logical Workflow of the Primary Synthesis Method
Caption: Workflow for the two-step synthesis of this compound.
Experimental Protocol: Primary Synthesis Method
Step 1: Synthesis of (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one
This procedure is adapted from the well-established Claisen-Schmidt condensation reaction.[1][2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluorobenzaldehyde (2.2 equivalents) and acetone (1.0 equivalent) in ethanol.
-
Base Addition: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (NaOH) (2.5 equivalents).
-
Reaction: Continue stirring at room temperature for 2-4 hours. The formation of a yellow precipitate indicates product formation.
-
Isolation and Purification: Cool the reaction mixture in an ice bath. Collect the precipitate by vacuum filtration and wash with cold water until the filtrate is neutral. Further wash with cold ethanol. The crude product can be purified by recrystallization from ethanol or a mixture of ethanol and ethyl acetate to yield a yellow crystalline solid.
Step 2: Synthesis of this compound
This protocol is based on the catalytic hydrogenation of similar diarylpentadienones.
-
Reaction Setup: To a hydrogenation vessel, add the synthesized (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one and a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10% by weight of the substrate).
-
Solvent Addition: Add a suitable solvent such as ethyl acetate or ethanol.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm, or as per available equipment) and stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS, typically 4-24 hours).
-
Work-up and Purification: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization or column chromatography to yield a white to off-white solid.
Comparison of Synthesis Methods
| Feature | Primary Method: Two-Step Synthesis | Alternative Method 1: One-Pot Synthesis | Alternative Method 2: Transfer Hydrogenation |
| Reaction Type | Claisen-Schmidt Condensation followed by Catalytic Hydrogenation | One-pot Claisen-Schmidt/Michael Addition followed by reduction | Claisen-Schmidt Condensation followed by Catalytic Transfer Hydrogenation |
| Number of Steps | Two distinct synthetic steps with intermediate isolation | One pot for the formation of the dienone, followed by a reduction step | Two distinct synthetic steps with intermediate isolation |
| Key Reagents | 4-Fluorobenzaldehyde, Acetone, NaOH, Pd/C, H₂ gas | 4-Fluorobenzaldehyde, Acetone, Base (e.g., NaOH or solid support) | 4-Fluorobenzaldehyde, Acetone, NaOH, Hydrogen donor (e.g., Hantzsch ester, formic acid) |
| Catalyst | Base (e.g., NaOH), Palladium on Carbon (Pd/C) | Base (e.g., NaOH) for condensation | Base (e.g., NaOH) for condensation, Organocatalyst or metal complex for transfer hydrogenation |
| Expected Yield | Good to excellent for both steps (based on analogs) | Potentially lower overall yield due to side reactions in one pot | Good to excellent, depending on the efficiency of the hydrogen donor and catalyst |
| Advantages | High purity of intermediate and final product, well-established and reproducible reactions. | Time and resource-efficient (fewer work-ups and purifications).[3] | Avoids the need for high-pressure hydrogenation equipment, potentially safer.[4][5] |
| Disadvantages | Requires handling of flammable hydrogen gas and a specialized hydrogenation apparatus. | Potential for side-product formation, may require more complex purification. | May require stoichiometric amounts of the hydrogen donor, potentially less atom-economical. |
Conclusion
The two-step synthesis involving a Claisen-Schmidt condensation followed by catalytic hydrogenation represents a robust and reproducible method for obtaining high-purity this compound. While alternative methods such as one-pot synthesis offer improved efficiency and transfer hydrogenation provides a potentially safer route by avoiding gaseous hydrogen, these methods may require more optimization to achieve comparable yields and purity. The choice of synthesis route will ultimately depend on the available laboratory equipment, scale of the reaction, and the desired purity of the final compound. Further experimental validation is necessary to definitively assess the reproducibility and performance of each method for this specific target molecule.
References
For Immediate Release
A detailed in-silico analysis of diarylpentanoid compounds, structurally related to 1,5-Bis(4-fluorophenyl)pentan-3-one, reveals significant binding affinities with the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. This comparative guide summarizes the molecular docking scores and elucidates the experimental methodology, providing valuable insights for researchers and drug development professionals in the field of oncology.
This guide presents a comparative assessment of the docking scores of several diarylheptanoids, which share a common structural framework with this compound. The data, derived from a study on diarylheptanoids isolated from the stem bark of Garuga pinnata Roxb., highlights the potential of this class of compounds as EGFR inhibitors. The binding energies and inhibitory constants suggest a strong interaction with the EGFR protein, indicating their potential as anticancer agents.
Comparative Docking Scores of Diarylheptanoid Inhibitors against EGFR
The following table summarizes the molecular docking results of selected diarylheptanoids against the EGFR protein (PDB ID: 4HJO). The docking scores, represented as binding energy in kcal/mol, and the corresponding inhibitory constants (Ki) provide a quantitative comparison of their binding affinities.
| Compound | Binding Energy (kcal/mol) | Inhibitory Constant (Ki) |
| Garuganin 1 | -7.47 | 3.34 µM |
| Garuganin 3 | -8.22 | 944.20 nM |
| Garuganin 4 | -8.03 | 1.28 µM |
| Garuganin 5 | -8.49 | 594.91 nM |
Data sourced from a molecular docking study on diarylheptanoids against the EGFR 4Hjo protein.[1]
Experimental Protocols
The in-silico molecular docking studies were conducted to predict the binding affinity and interaction between the diarylheptanoid compounds and the EGFR protein.[1] The following protocol was employed:
Software: The molecular docking analysis was performed using the AutoDock 4.2 package suite, with AutoDock Tools version 1.5.6 for preparation of files.[1]
Target Protein Preparation: The three-dimensional crystal structure of the EGFR protein (PDB ID: 4HJO) was obtained from the Protein Data Bank.
Ligand Preparation: The 3D structures of the diarylheptanoid ligands were generated and optimized.
Docking Procedure: A grid box with dimensions of 60 x 60 x 60 points in the x, y, and z axes, with a grid spacing of 0.375 Å, was established to define the binding site on the EGFR protein. A population size of 150 was utilized to optimize the binding mode of the ligands. The docking process was executed to predict the most favorable binding conformation and to calculate the binding energy.[1]
Visualization and Analysis: The results, including the binding energy and inhibitory constant, were obtained from the docking log file (dlg). The 2D and 3D representations of the protein-ligand interactions were rendered using Schrodinger's Maestro v9.5 visualizer interface.[1]
Visualizing the Molecular Docking Workflow
The following diagram illustrates the key steps involved in the molecular docking protocol described above.
Caption: A flowchart illustrating the computational workflow for molecular docking studies.
Signaling Pathway Implication
The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival. Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. The binding of inhibitors to EGFR can block downstream signaling cascades, thereby inhibiting cancer cell proliferation and inducing apoptosis.
Caption: Inhibition of the EGFR signaling pathway by a diarylpentanoid compound.
References
Safety Operating Guide
Navigating the Disposal of 1,5-Bis(4-fluorophenyl)pentan-3-one: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 1,5-Bis(4-fluorophenyl)pentan-3-one, ensuring compliance with general laboratory safety standards.
It is important to note that a specific Safety Data Sheet (SDS) for this compound was not located. Therefore, the following procedures are based on general guidelines for chemical waste disposal and information from the SDS of structurally related compounds, such as other ketones. [1][2][3][4][5] All waste material must be disposed of in accordance with national and local regulations.[2]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on information for similar ketones, this should include:
-
Eye Protection: Wear safety glasses with side shields or chemical goggles.[2][3][4][5]
-
Hand Protection: Use chemically impermeable gloves.[1][2][3][4][5]
-
Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.[2][3]
-
Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[2][3]
In case of exposure, follow these first-aid measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][3][4]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water.[1][2][3][4]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][2][3][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][4]
Step-by-Step Disposal Protocol
The primary and safest method for disposing of this compound is through your institution's designated hazardous waste program.[6]
Step 1: Waste Identification and Segregation
-
Labeling: Clearly label the waste container as "Hazardous Waste" and specify the full chemical name: "this compound".[6][7] Do not use abbreviations or chemical formulas.[6][7] The label should also include the date of waste generation, the place of origin (e.g., lab number), and the principal investigator's name and contact information.[6]
-
Segregation: Store the waste container separately from incompatible materials. As a general rule, keep organic compounds like ketones away from strong oxidizing agents, acids, and bases.[8]
Step 2: Containerization
-
Container Selection: Use a suitable, leak-proof container that is compatible with the chemical. Plastic containers are often preferred over glass to minimize the risk of breakage.[6][9] The original container may be used if it is in good condition.[8]
-
Container Management: Keep the waste container securely capped at all times, except when adding waste.[7][8] Store the container in a designated "Satellite Accumulation Area" which should be at or near the point of waste generation.[8][9]
Step 3: Waste Collection and Disposal
-
Contact Environmental Health and Safety (EHS): When the container is full or ready for disposal, contact your institution's EHS office to schedule a pickup.[6][7][9]
-
Documentation: Complete any required hazardous waste disposal forms provided by your EHS office.[6]
Disposal of Empty Containers:
Empty containers that held this compound should be triple-rinsed with a suitable solvent.[7][10] The rinsate must be collected and treated as hazardous waste.[7] After triple-rinsing and air-drying in a ventilated area (like a fume hood), the container can typically be disposed of in the regular trash after defacing the original label.[10]
Quantitative Disposal Data
The following table summarizes general quantitative limits for laboratory chemical waste disposal, which should be followed in the absence of specific data for this compound.
| Parameter | Guideline | Source |
| Satellite Accumulation Area (SAA) Volume Limit | A maximum of 55 gallons of hazardous waste may be stored. | [9] |
| Acutely Toxic Waste (P-list) SAA Limit | A maximum of one quart of liquid or one kilogram of solid. | [9] |
| Sewer Disposal pH Range (with permission) | pH between 5.0 and 12.5 | [8] |
Note: Sewer disposal of any chemical, including this compound, is generally not recommended and requires explicit written permission from your institution's EHS department.[6] Given its chemical structure, it is unlikely to be approved for sewer disposal.
Experimental Protocols
As this document focuses on disposal procedures, no experimental protocols are cited.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. echemi.com [echemi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. carlroth.com [carlroth.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling 1,5-Bis(4-fluorophenyl)pentan-3-one
Essential Safety and Handling Guide for 1,5-Bis(4-fluorophenyl)pentan-3-one
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory personnel, including researchers, scientists, and drug development professionals, who handle this compound. The following information is critical for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use the appropriate personal protective equipment (PPE) to minimize exposure and ensure personal safety. The required PPE includes:
| Protection Type | Specifications |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Skin Protection | Wear fire/flame resistant and impervious clothing. Handle with chemical-impermeable gloves that have been inspected prior to use. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1] |
| Respiratory Protection | If exposure limits are exceeded or irritation or other symptoms are experienced, use a full-face respirator.[1] In well-ventilated areas, avoid breathing mist, gas, or vapors.[1] |
Operational and Handling Plan
Proper handling procedures are crucial to prevent accidents and exposure. Always work in a well-ventilated area, preferably under a chemical fume hood.
Key Handling Protocols:
-
Avoid the formation of dust.[1]
-
Do not breathe in mist, gas, or vapors.[1]
-
Prevent contact with skin and eyes.[1]
-
Use personal protective equipment as specified.[1]
-
Employ spark-proof tools and explosion-proof equipment.[1][2]
-
Keep the substance away from open flames, hot surfaces, and all sources of ignition.[1][2][3]
-
Ensure all metal parts of the equipment are grounded to avoid ignition from static electricity discharge.[2]
Emergency Procedures
In the event of an emergency, follow these first-aid measures and immediately consult a doctor.
| Emergency Situation | First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water.[1] |
| Eye Contact | Rinse the eyes with pure water for at least 15 minutes.[1] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish the fire.[1] Firefighters should wear a self-contained breathing apparatus.[1] |
| Accidental Release | Evacuate personnel to a safe area. Ensure adequate ventilation and remove all sources of ignition. Prevent further leakage if it is safe to do so. Do not allow the chemical to enter drains.[1] |
Disposal Plan
Proper disposal of this compound is essential to prevent environmental contamination and adhere to regulations.
Disposal Steps:
-
Collection: Collect and arrange for disposal. Adhered or collected material should be promptly disposed of.[1]
-
Containment: Keep the chemical in suitable, closed containers for disposal.[1]
-
Regulations: Dispose of the contents and container to an approved waste disposal plant in accordance with all appropriate local, state, and federal laws and regulations.[2][4]
Experimental Workflow for Safe Handling
The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
